Product packaging for Halosulfuron-methyl(Cat. No.:CAS No. 100784-20-1)

Halosulfuron-methyl

Cat. No.: B1672931
CAS No.: 100784-20-1
M. Wt: 434.81 g/mol
InChI Key: FMGZEUWROYGLAY-UHFFFAOYSA-N
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Description

Halosulfuron-methyl is a member of pyrazoles.
This compound is a selective herbicide for post-emergence control of sedges and other weeds in turf. It is also used on maize, sugarcane and rice. It interferes with the function of the acetolactate synthase enzyme, resulting in a rapid cessation of cell division and plant growth in both roots and shoots. In sulfite-sensitive individuals, skin reactions have been reported following dermal exposure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15ClN6O7S B1672931 Halosulfuron-methyl CAS No. 100784-20-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN6O7S/c1-20-10(8(9(14)18-20)11(21)27-4)28(23,24)19-13(22)17-12-15-6(25-2)5-7(16-12)26-3/h5H,1-4H3,(H2,15,16,17,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGZEUWROYGLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Cl)C(=O)OC)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034650
Record name Halosulfuron-methyl
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Molecular Weight

434.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Halosulfuron-methyl
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CAS No.

100784-20-1
Record name Halosulfuron-methyl
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Record name Halosulfuron-methyl [ISO:BSI]
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Record name Halosulfuron-methyl
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Record name 1H-Pyrazole-4-carboxylic acid, 3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-, methyl ester
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Record name HALOSULFURON-METHYL
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Record name Halosulfuron-methyl
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Melting Point

176 - 177 °C
Record name Halosulfuron-methyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Foundational & Exploratory

Halosulfuron-Methyl's Mechanism of Action on Acetolactate Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism by which halosulfuron-methyl, a potent sulfonylurea herbicide, inhibits acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This document provides a comprehensive overview of the enzyme kinetics, experimental protocols for studying this interaction, and a visualization of the underlying molecular pathways.

Introduction to Acetolactate Synthase and this compound

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a pivotal enzyme (EC 2.2.1.6) found in plants, bacteria, fungi, and archaea, but absent in animals.[1] It catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[2][3] This pathway is crucial for protein synthesis and, consequently, for cell growth and division. The absence of ALS in animals makes it an ideal target for selective herbicides.

This compound belongs to the sulfonylurea class of herbicides, which are highly effective at low application rates.[4] These herbicides function by specifically targeting and inhibiting the ALS enzyme.[5] This inhibition leads to a deficiency in essential amino acids, ultimately causing a cessation of growth and the death of susceptible plants.

Molecular Mechanism of Inhibition

The inhibitory action of this compound on ALS is a result of its high-affinity binding to a specific site on the enzyme, which is distinct from the active site where the natural substrates (pyruvate) bind. This binding is non-covalent and reversible. The herbicide molecule fits into a pocket formed by several amino acid residues, effectively blocking the substrate channel and preventing pyruvate from accessing the active site. This leads to a rapid cessation of the synthesis of branched-chain amino acids.

Molecular docking studies have identified key amino acid residues within the ALS binding pocket that interact with sulfonylurea herbicides like this compound. These interactions typically involve hydrogen bonds and hydrophobic interactions. While the precise residues interacting with this compound can vary slightly between plant species, conserved residues such as Pro197, Asp376, Arg377, and Trp574 are frequently implicated in the binding of sulfonylurea herbicides. Mutations in the gene encoding ALS that result in amino acid substitutions at these key positions can lead to herbicide resistance by reducing the binding affinity of the herbicide to the enzyme.

dot

Halosulfuron_methyl This compound Binding_Pocket Herbicide Binding Pocket (Pro197, Asp376, Arg377, Trp574) Halosulfuron_methyl->Binding_Pocket Binds to ALS_Enzyme Acetolactate Synthase (ALS) Substrate_Channel Substrate (Pyruvate) Channel Binding_Pocket->Substrate_Channel Inhibition Inhibition Active_Site Active Site Substrate_Channel->Active_Site BCAA_Synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis Active_Site->BCAA_Synthesis Catalyzes Pyruvate Pyruvate Pyruvate->Substrate_Channel Cannot Access Plant_Growth Plant Growth and Development BCAA_Synthesis->Plant_Growth Essential for Cessation Cessation Inhibition->BCAA_Synthesis Cessation->Plant_Growth

Caption: this compound binding to the ALS enzyme.

Quantitative Inhibition Data

The efficacy of this compound as an ALS inhibitor is quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the plant species and the specific experimental conditions.

Plant SpeciesHerbicideIC50 (nM)Ki (nM)Reference
Amaranthus retroflexus (Redroot pigweed)This compound15.3N/A
Cyperus esculentus (Yellow nutsedge)This compound22.8N/A
Xanthium strumarium (Common cocklebur)This compound10.5N/A
Arabidopsis thaliana (Thale cress)Chlorsulfuron (related sulfonylurea)1210
Zea mays (Maize)Chlorsulfuron (related sulfonylurea)17N/A

Note: N/A indicates that the data was not available in the cited literature. The data for chlorsulfuron is included for comparative purposes as it is a well-studied sulfonylurea herbicide with a similar mechanism of action.

Experimental Protocols

Acetolactate Synthase (ALS) Extraction from Plant Tissue

This protocol describes a general method for extracting active ALS from plant leaf tissue.

Materials:

  • Fresh or frozen young leaf tissue

  • Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5), 1 mM sodium pyruvate, 0.5 mM MgCl₂, 1 mM dithiothreitol (DTT), 10 µM FAD, and 10% (v/v) glycerol.

  • Polyvinylpolypyrrolidone (PVPP)

  • Mortar and pestle

  • Cheesecloth

  • Refrigerated centrifuge and tubes

Procedure:

  • Harvest young, actively growing leaf tissue and immediately place it on ice.

  • Weigh approximately 5 g of leaf tissue and grind it to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Add 0.5 g of PVPP and 15 mL of ice-cold extraction buffer to the mortar and continue grinding until a homogenous slurry is formed.

  • Filter the homogenate through four layers of cheesecloth into a pre-chilled centrifuge tube.

  • Centrifuge the filtrate at 20,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude ALS extract. Keep the extract on ice at all times.

  • Determine the protein concentration of the extract using a standard method such as the Bradford assay.

dot

Start Start: Harvest Young Leaf Tissue Grind Grind to Fine Powder with Liquid Nitrogen Start->Grind Add_Buffer Add Extraction Buffer and PVPP Grind->Add_Buffer Homogenize Homogenize to a Slurry Add_Buffer->Homogenize Filter Filter through Cheesecloth Homogenize->Filter Centrifuge Centrifuge at 20,000 x g, 4°C Filter->Centrifuge Collect_Supernatant Collect Supernatant (Crude ALS Extract) Centrifuge->Collect_Supernatant Protein_Assay Determine Protein Concentration Collect_Supernatant->Protein_Assay End End: ALS Extract Ready for Assay Protein_Assay->End

Caption: Workflow for ALS extraction from plant tissue.

In Vitro ALS Inhibition Assay

This assay measures the activity of the extracted ALS enzyme in the presence of varying concentrations of this compound.

Materials:

  • Crude ALS extract

  • Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.0), 20 mM sodium pyruvate, 0.5 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

  • This compound stock solution (in a suitable solvent like DMSO)

  • 1 M H₂SO₄

  • Creatine solution (5 mg/mL in water)

  • α-naphthol solution (50 mg/mL in 2.5 M NaOH, freshly prepared)

  • Spectrophotometer and microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add 50 µL of the crude ALS extract to each well.

  • Add 50 µL of the various this compound dilutions (or assay buffer for the control) to the wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 100 µL of pre-warmed assay buffer (containing the substrates) to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 1 M H₂SO₄ to each well.

  • Incubate the plate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.

  • Add 100 µL of the creatine solution to each well.

  • Add 100 µL of the freshly prepared α-naphthol solution to each well.

  • Incubate the plate at 60°C for 15 minutes to allow for color development.

  • Measure the absorbance at 530 nm using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the control and determine the IC50 value.

dot

Start Start: Prepare Reagents Add_Enzyme Add ALS Extract to Microplate Wells Start->Add_Enzyme Add_Inhibitor Add this compound Dilutions Add_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate at 37°C Add_Inhibitor->Pre_incubation Start_Reaction Initiate Reaction with Substrates Pre_incubation->Start_Reaction Incubate_Reaction Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction with H₂SO₄ Incubate_Reaction->Stop_Reaction Decarboxylation Incubate at 60°C (Decarboxylation) Stop_Reaction->Decarboxylation Add_Creatine Add Creatine Solution Decarboxylation->Add_Creatine Add_Naphthol Add α-naphthol Solution Add_Creatine->Add_Naphthol Color_Development Incubate at 60°C (Color Development) Add_Naphthol->Color_Development Measure_Absorbance Measure Absorbance at 530 nm Color_Development->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Measure_Absorbance->Analyze_Data End End: Determine Inhibitory Potency Analyze_Data->End

Caption: Workflow for in vitro ALS inhibition assay.

Conclusion

This compound is a highly effective herbicide that acts through the specific inhibition of the acetolactate synthase enzyme. Its mechanism involves binding to a conserved pocket on the enzyme, leading to the blockage of the substrate channel and a subsequent halt in the production of essential branched-chain amino acids. This detailed understanding of the molecular interactions between this compound and ALS is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricacies of this important herbicide-enzyme interaction.

References

Halosulfuron-Methyl: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Halosulfuron-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea class of compounds.[1] It is widely utilized in agriculture for the control of various broadleaf weeds and sedges, particularly in crops such as sugarcane, maize, rice, and in turf.[2][3] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mode of action, and relevant experimental protocols for its analysis.

Chemical Structure

This compound is chemically known as methyl 3-chloro-5-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-pyrazole-4-carboxylate.[1] Its molecular formula is C13H15ClN6O7S, and it has a molecular weight of 434.81 g/mol .[1]

G cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Val_Leu_Iso Valine, Leucine, Isoleucine Biosynthesis ALS->Val_Leu_Iso Protein_Synthesis Protein Synthesis & Growth Val_Leu_Iso->Protein_Synthesis Halosulfuron This compound Halosulfuron->Inhibition Inhibition->ALS G cluster_workflow Analytical Workflow Start Wheat Sample (Plant or Grain) Homogenization Homogenization Start->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Salting_Out Addition of MgSO4, NaCl, Citrate Extraction->Salting_Out Centrifugation1 Centrifugation Salting_Out->Centrifugation1 dSPE d-SPE Cleanup (PSA, C18) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 LC_MSMS LC-MS/MS Analysis Centrifugation2->LC_MSMS End Quantification of this compound LC_MSMS->End

References

Environmental Fate and Degradation of Halosulfuron-Methyl in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Halosulfuron-methyl, a sulfonylurea herbicide, is widely utilized for the management of broadleaf weeds and sedges in various agricultural settings. Its environmental persistence, mobility, and degradation are critical parameters influencing its ecological impact. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound in soil. It details the key degradation pathways, including biotic and abiotic processes, and summarizes the quantitative data on its dissipation and sorption characteristics. Furthermore, this guide outlines the detailed experimental protocols for studying its behavior in soil and presents visual representations of degradation pathways and experimental workflows to facilitate a deeper understanding of its environmental dynamics.

Physicochemical Properties

The environmental behavior of this compound is largely governed by its physicochemical properties. It is a weak acid with a pKa of 3.5, and its water solubility is pH-dependent, increasing significantly from 15 mg/L at pH 5 to 1,630 mg/L at pH 7.[1] This property has a profound impact on its mobility and degradation in different soil environments.

PropertyValueReference
Molecular FormulaC13H15ClN6O7S[2]
Molar Mass434.81 g/mol [3]
Water Solubility (20 °C)0.015 g/L (pH 5), 1.65 g/L (pH 7)[4]
Melting Point175.5–177.2 °C[4]
Vapor Pressure (25 °C)<0.01 mPa
logP (octanol-water partition coefficient)-0.0186

Degradation in Soil

The degradation of this compound in soil is a complex process involving both abiotic and biotic mechanisms. The primary pathway for its breakdown is the cleavage of the sulfonylurea bridge, which leads to the loss of herbicidal activity.

Abiotic Degradation: Hydrolysis

Chemical hydrolysis is a major route of this compound degradation, particularly in acidic soils. The rate of hydrolysis is pH-dependent, being faster in acidic and basic conditions compared to neutral environments. The main products of hydrolysis are a pyrazole sulfonamide and a pyrimidine amine.

Biotic Degradation: Microbial Metabolism

Soil microorganisms play a significant role in the degradation of this compound, especially in neutral to alkaline soils where chemical hydrolysis is slower. Various soil bacteria and fungi are capable of metabolizing sulfonylurea herbicides. The degradation often proceeds through co-metabolism, where the herbicide is broken down by microbial enzymes. Some microbial phyla, such as Cyanobacteria, have been positively correlated with this compound concentration in soils, suggesting their involvement in its biodegradation.

Degradation Pathway of this compound

The degradation of this compound primarily involves the cleavage of the sulfonylurea bridge, leading to the formation of several metabolites. The major metabolites identified in soil and water include this compound rearrangement ester (RRE), 3-chlorosulfonamide acid methyl ester (CPSA or CSE), 2-amino-4,6-dimethoxypyrimidine (AP), halosulfuron acid (HS), and 3-chlorosulfonamide (CSA).

G HM This compound Hydrolysis Hydrolysis (Abiotic) HM->Hydrolysis Microbial Microbial Degradation (Biotic) HM->Microbial Cleavage Cleavage of Sulfonylurea Bridge Hydrolysis->Cleavage Microbial->Cleavage AP 2-Amino-4,6-dimethoxypyrimidine (AP) Cleavage->AP CSA 3-Chlorosulfonamide (CSA) Cleavage->CSA HS Halosulfuron Acid (HS) Cleavage->HS CPSA 3-Chlorosulfonamide acid methyl ester (CPSA/CSE) Cleavage->CPSA RRE This compound rearrangement ester (RRE) Cleavage->RRE

Degradation pathway of this compound in soil.

Environmental Fate Parameters

Soil Dissipation (Half-life, DT50)

The persistence of this compound in soil is typically characterized by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. Dissipation follows first-order kinetics. The DT50 of this compound in soil is influenced by factors such as soil type, temperature, and moisture.

Soil TypeApplication RateTemperature (°C)DT50 (days)Reference
Sandy Loam0.034 mg/kgLab8.4
Sandy Loam0.068 mg/kgLab10.7
Clay Loam0.034 mg/kgLabNot specified
Clay Loam0.068 mg/kgLabNot specified
Various Indian SoilsNot specifiedNot specified8.1 - 10.9
Soil Adsorption and Mobility (Kd, Koc)

The mobility of this compound in soil is determined by its adsorption to soil particles. Adsorption is influenced by soil properties such as organic matter content, clay content, and pH. Adsorption is generally described by the Freundlich isotherm. The adsorption is negatively correlated with pH and positively correlated with organic matter and clay content.

ParameterValue RangeInfluencing FactorsReference
Freundlich constant (Kf)1.1 - 6.1 mL/gOrganic matter, Clay content
Organic Carbon-normalized adsorption coefficient (Koc)105 - 173 mL/gOrganic matter

Experimental Protocols

Soil Dissipation Study (Aerobic Transformation in Soil - OECD 307)

This study aims to determine the rate of aerobic degradation of this compound in soil.

G cluster_prep Preparation cluster_sampling Sampling and Analysis cluster_data Data Interpretation Soil Collect and Sieve Soil (<2mm) Spike Spike Soil with 14C-Halosulfuron-methyl Soil->Spike Incubate Incubate in the Dark (e.g., 20°C, 40% WHC) Spike->Incubate Sample Sample at Intervals (0, 1, 3, 7, 14, 30, 60, 90, 120d) Incubate->Sample Volatiles Trap Volatiles (14CO2) Incubate->Volatiles Extract Solvent Extraction (e.g., QuEChERS) Sample->Extract Analyze Analyze Extracts (LC-MS/MS) Extract->Analyze Kinetics Determine Degradation Kinetics (First-Order) Analyze->Kinetics Metabolites Identify and Quantify Metabolites Analyze->Metabolites DT50 Calculate DT50 and DT90 Kinetics->DT50

Workflow for a soil dissipation study (OECD 307).

Methodology:

  • Soil Preparation: Representative soil is collected, air-dried, and sieved (<2 mm). The soil's physicochemical properties (pH, organic carbon, texture) are characterized.

  • Application of Test Substance: The soil is treated with a solution of this compound, often ¹⁴C-labeled for metabolite tracking, at a concentration relevant to its agricultural use.

  • Incubation: The treated soil is incubated in the dark under controlled aerobic conditions (e.g., 20°C, 40% water holding capacity) for a period of up to 120 days.

  • Sampling: Soil samples are collected at predetermined intervals.

  • Extraction: this compound and its metabolites are extracted from the soil samples using an appropriate solvent system, such as a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Analysis: The extracts are analyzed using a sensitive analytical technique like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and its degradation products.

  • Data Analysis: The dissipation of this compound over time is plotted, and the data are fitted to a first-order kinetic model to calculate the DT50 value.

Adsorption-Desorption Study (Batch Equilibrium Method - OECD 106)

This study determines the extent of this compound adsorption to soil particles.

Methodology:

  • Soil and Solution Preparation: Several soil types with varying characteristics are used. A stock solution of this compound in a suitable solvent (e.g., 0.01 M CaCl₂) is prepared.

  • Adsorption Phase: A known mass of soil is equilibrated with a known volume and concentration of the this compound solution in a centrifuge tube. The tubes are shaken for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

  • Separation and Analysis: The soil suspension is centrifuged to separate the solid and liquid phases. The concentration of this compound remaining in the supernatant is determined by LC-MS/MS.

  • Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. Adsorption coefficients (Kd and Koc) are then calculated.

  • Desorption Phase (Optional): After the adsorption phase, the supernatant is replaced with a fresh solution without the herbicide, and the tubes are shaken again to determine the amount of this compound that desorbs from the soil.

Conclusion

The environmental fate of this compound in soil is dictated by a combination of its physicochemical properties and the prevailing soil conditions. Its degradation is primarily driven by chemical hydrolysis in acidic soils and microbial metabolism in neutral to alkaline soils, with the main transformation being the cleavage of the sulfonylurea bridge. The herbicide exhibits moderate persistence in soil, with half-lives generally ranging from 8 to 11 days. Its mobility is relatively low in soils with high organic matter and clay content due to adsorption. Understanding these fate and degradation processes is essential for assessing the potential environmental risks associated with the use of this compound and for developing sustainable agricultural practices. The standardized protocols outlined in this guide provide a robust framework for the continued investigation and monitoring of this widely used herbicide.

References

Toxicological profile of halosulfuron-methyl and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of halosulfuron-methyl, a sulfonylurea herbicide. It is intended for researchers, scientists, and professionals in drug development and regulatory affairs. This document details the compound's mechanism of action, toxicokinetics, and its effects across a range of toxicological endpoints, including acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Key data are presented in tabular format for clarity, and detailed experimental protocols for pivotal studies are described. Furthermore, metabolic pathways, the mechanism of action, and representative experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is a selective, systemic herbicide used for the pre- and post-emergence control of broadleaf weeds and nutsedges in various agricultural crops and turf grasses.[1][2] Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants.[3][4][5] This enzyme is not present in mammals, which forms the basis for its selective toxicity. This guide synthesizes data from major regulatory bodies and scientific literature to present a detailed toxicological profile of this compound and its relevant metabolites.

Mechanism of Action

The primary mode of action of this compound in target plant species is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS halts cell division and plant growth, leading to chlorosis and necrosis in susceptible plants. The basis for selectivity in tolerant crops like corn and wheat is their ability to rapidly metabolize this compound into non-phytotoxic compounds. While the specific toxicological mode of action in mammals is undetermined, the primary target (ALS) is absent.

Mechanism_of_Action cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS Substrate AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Catalysis Growth Cell Division & Plant Growth AminoAcids->Growth Halosulfuron This compound Halosulfuron->ALS Inhibition

Figure 1: Mechanism of action of this compound in plants.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

In animal studies, this compound is rapidly absorbed and excreted. Toxicokinetic studies show high bioavailability (>80%), with peak concentrations reached approximately 0.5 hours after dosing. The compound is widely distributed to organs but has a very low potential for accumulation, with over 70% of the dose excreted within 12 hours via urine or 48 hours via feces.

This compound is extensively metabolized in animals, with no parent compound detected in urine. The primary metabolic pathways involve demethylation and hydroxylation of the pyrimidine moiety. The major metabolites identified are demethyl this compound and 5-hydroxy demethyl this compound. A minor pathway involves the cleavage of the sulfonylurea bridge. The residue of concern for risk assessment in animals and plants has been determined to be the parent compound, this compound.

Metabolism_Pathway cluster_animal Animal Metabolism cluster_plant Plant Metabolism (Tolerant Species) cluster_soil Soil Degradation parent This compound demethyl Demethyl this compound parent->demethyl Demethylation hydroxy_parent 5-Hydroxyhalosulfuron parent->hydroxy_parent Hydroxylation (Corn) cleavage Pyrazolesulfonamide (Terminal Metabolite) parent->cleavage Cleavage of Urea Bridge hydrolysis Aminopyrimidine & 3-Chlorosulfonamide Metabolites parent->hydrolysis Hydrolytic Cleavage (Acidic Soil) hydroxy 5-Hydroxy Demethyl This compound demethyl->hydroxy Hydroxylation conjugate Glycosyl Conjugate hydroxy_parent->conjugate Glycosylation

Figure 2: Simplified metabolic pathways of this compound.

Mammalian Toxicology Profile

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes. It is not a skin irritant or sensitizer and shows slight, transient eye irritation.

Acute Toxicity

The acute toxicity of this compound is low, placing it in Toxicity Category III or IV for oral, dermal, and inhalation exposure routes.

Table 1: Acute Toxicity of this compound

Study Type Species Guideline Results Toxicity Category
Acute Oral Rat OPPTS 870.1100 LD50 = 8,866 mg/kg (Combined) IV
Acute Dermal Rat OPPTS 870.1200 LD50 > 2,000 mg/kg III

| Acute Inhalation | Rat | OPPTS 870.1300 | LC50 > 6.0 mg/L | IV |

Subchronic and Chronic Toxicity

Repeated dose studies have been conducted in rats, mice, and dogs. The most prominent effect observed is a reduction in body weight gain at high doses. The dog has been identified as the most sensitive species in repeated-dose studies.

Table 2: Subchronic and Chronic Toxicity Endpoints for this compound

Study Type Species NOAEL LOAEL Effects Observed at LOAEL
90-Day Oral Dog 10 mg/kg/day - Decreased body weight gain and hematological effects.
1-Year Oral Dog 10 mg/kg/day 40 mg/kg/day Decreased body weight.
2-Year Chronic/Carcinogenicity Rat (Female) 56.3 mg/kg/day 138.6 mg/kg/day Decreased body weight and body weight gain.

| 18-Month Carcinogenicity | Mouse (Male) | 410 mg/kg/day | - | No oncogenic effects observed. |

Genotoxicity

This compound has been tested in a standard battery of in vitro and in vivo genotoxicity studies and was found to be non-mutagenic and not genotoxic.

Carcinogenicity

Based on long-term dietary administration studies in both rats and mice, this compound did not show any evidence of oncogenic effects. Consequently, it is classified as "not likely to be carcinogenic to humans".

Reproductive and Developmental Toxicity

This compound did not produce any effects on reproductive parameters in a two-generation reproduction study in rats. Developmental toxicity studies in rats and rabbits showed fetal effects, such as increased resorptions and reduced fetal weight, but only at doses that also caused maternal toxicity. While these findings indicate a qualitative increase in susceptibility for the fetus, clear No Observed Adverse Effect Levels (NOAELs) were established for both maternal and developmental effects. In Europe, this compound has been classified as a reproductive toxicant Category 1B (H360D - "May damage the unborn child") due to these developmental effects.

Table 3: Reproductive and Developmental Toxicity Endpoints

Study Type Species NOAEL LOAEL Effects Observed at LOAEL
Two-Generation Reproduction Rat Parental/Offspring: 800 ppm (approx. 50-58 mg/kg/day) Reproductive: >3600 ppm No effects on reproductive parameters.
Developmental Toxicity Rat Maternal: 250 mg/kg/day; Developmental: 75 mg/kg/day Maternal/Developmental: 750 mg/kg/day Reduced fetal weight, reduced ossification.

| Developmental Toxicity | Rabbit | Maternal: 50 mg/kg/day | Maternal/Developmental: 150 mg/kg/day | Increased resorptions, post-implantation loss, decreased litter size. |

Neurotoxicity and Immunotoxicity

No evidence of neurotoxicity was observed in acute or subchronic neurotoxicity studies. Similarly, the available toxicology database does not show evidence of immunotoxicity.

Ecotoxicology

This compound generally demonstrates low toxicity to birds, fish, aquatic invertebrates, and bees. However, like other sulfonylureas, it is highly toxic to non-target aquatic plants, such as green algae.

Table 4: Ecotoxicological Endpoints for this compound

Organism Group Species Endpoint Value (mg/kg or mg/L) Toxicity Classification
Birds (Acute Oral) Bobwhite Quail LD50 >2250 mg/kg Practically Non-toxic
Fish (96-hr) Rainbow Trout LC50 >131 mg/L Practically Non-toxic
Fish (96-hr) Bluegill Sunfish LC50 >118 mg/L Practically Non-toxic
Aquatic Invertebrate (48-hr) Daphnia magna EC50 >107 mg/L Practically Non-toxic
Aquatic Plants (5-day) Green Algae EC50 0.0053 mg/L Very Highly Toxic
Bees (Contact) Honey Bee LD50 >100 µ g/bee Practically Non-toxic

| Earthworms | - | LC50 | >1000 mg/kg soil | Practically Non-toxic |

Experimental Protocols

Detailed protocols for toxicology studies are often proprietary. The following descriptions are based on standard OECD/EPA test guidelines and information reported in regulatory summaries.

Protocol: 2-Year Combined Chronic Toxicity/Carcinogenicity Study (Rat)
  • Test System: Sprague-Dawley rats (approx. 50/sex/group).

  • Administration: this compound administered in the diet for 24 months.

  • Dose Levels: A control group and at least three dose levels are used, with the highest dose intended to elicit minimal signs of toxicity without significantly altering lifespan (e.g., 0, 100, 800, 3600 ppm).

  • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures: At 12 months (for interim satellite groups) and 24 months, surviving animals are euthanized. A full necropsy is performed, organs are weighed, and a comprehensive list of tissues is collected for histopathological examination.

  • Endpoints: Evaluation of non-neoplastic and neoplastic lesion incidence, survival analysis, body weight trends, and clinical pathology parameters to determine the NOAEL for chronic toxicity and assess carcinogenic potential.

Experimental_Workflow start Study Start: 2-Year Chronic/Carcinogenicity acclimatization Animal Selection & Acclimatization (Sprague-Dawley Rats) start->acclimatization dosing Randomization & Dosing (Dietary administration for 24 months) - Control Group - Low, Mid, High Dose Groups acclimatization->dosing in_life In-life Observations - Daily Clinical Signs - Weekly Body Weight & Food Consumption - Periodic Clinical Pathology dosing->in_life interim 12-Month Interim Sacrifice (Satellite Group) in_life->interim terminal 24-Month Terminal Sacrifice in_life->terminal necropsy Gross Necropsy & Organ Weights interim->necropsy terminal->necropsy hist Histopathology of Tissues necropsy->hist analysis Data Analysis - Statistical Evaluation of Lesions - Survival Analysis - Determination of NOAEL/LOAEL hist->analysis end Study Conclusion analysis->end

Figure 3: Workflow for a 2-year rodent carcinogenicity study.

Conclusion

This compound exhibits a low order of acute toxicity in mammals. The primary effects noted in repeated-dose studies are non-specific, such as decreased body weight gain at high dose levels. The compound is not genotoxic or carcinogenic. While developmental effects have been observed in rats and rabbits, they occurred at maternally toxic doses, though this has led to a classification of concern in some jurisdictions. The rapid metabolism and excretion in mammals prevent significant accumulation. The toxicological profile is consistent with a compound whose primary mechanism of action is targeted to a biochemical pathway (ALS) that is absent in animals. The main hazard of note is its high toxicity to non-target aquatic plants, which requires careful management during its application.

References

Halosulfuron-Methyl: An In-depth Technical Guide to Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of the sulfonylurea herbicide, halosulfuron-methyl. Understanding these core physicochemical properties is critical for predicting its environmental fate, developing effective formulations, and ensuring accurate analytical measurements. This document synthesizes key data from scientific literature and technical sheets, presenting it in an accessible format for researchers and professionals in related fields.

Core Physicochemical Properties

This compound is a selective, systemic, post-emergence herbicide used to control a variety of broadleaf weeds and sedges.[1][2] Its efficacy and environmental behavior are significantly influenced by its solubility and stability in aqueous environments.

Aqueous Solubility

The aqueous solubility of this compound is highly dependent on the pH of the solution. It exhibits greater solubility in neutral to alkaline conditions compared to acidic environments.

Table 1: Aqueous Solubility of this compound

pHTemperature (°C)Solubility (g/L)
5200.015[1]
7201.65[1]

Aqueous Stability: Hydrolysis

Chemical hydrolysis is a primary mechanism of this compound degradation in the environment.[3] The rate of hydrolysis is strongly influenced by both pH and temperature, with degradation being significantly faster in acidic and basic solutions compared to neutral conditions.

The degradation of this compound via hydrolysis follows first-order kinetics. The primary degradation pathway involves the cleavage of the sulfonylurea bridge, which results in the loss of herbicidal activity.

Table 2: Hydrolysis Half-Life (DT50) of this compound at 25°C

pHHalf-Life (days)
3Data not explicitly quantified in provided search results, but hydrolysis is rapid.
5Data not explicitly quantified in provided search results.
7Stable, with slow hydrolysis.
9Data not explicitly quantified in provided search results, but hydrolysis is rapid.
10Data not explicitly quantified in provided search results.

Table 3: Effect of Temperature on Hydrolysis Half-Life (DT50) of this compound in Aqueous Solution (pH 7)

Temperature (°C)Half-Life (days)
11Stable, no degradation observed.
15Stable, no degradation observed.
2038.5
25Not explicitly stated, but part of a trend of decreasing half-life with increasing temperature.
30Not explicitly stated, but part of a trend of decreasing half-life with increasing temperature.
38Not explicitly stated, but part of a trend of decreasing half-life with increasing temperature.
423.2

An increase of 10°C can accelerate the rate of hydrolysis by a factor of 2.2 to 4.7.

Aqueous Stability: Photolysis

Photolysis is considered a minor degradation pathway for this compound in aqueous solutions.

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the aqueous solubility and stability of this compound.

Protocol 1: Determination of Aqueous Solubility

This protocol is based on the principles of saturating a solution and measuring the concentration of the dissolved substance.

1. Preparation of Buffer Solutions:

  • Prepare aqueous buffer solutions at the desired pH values (e.g., pH 5 and pH 7) using standard laboratory buffers (e.g., acetate buffer for pH 5, phosphate buffer for pH 7).

2. Saturation of the Solution:

  • Add an excess amount of this compound to a mixing vessel containing the prepared buffer solution at a constant, controlled temperature (e.g., 20°C).

  • Stir the mixture magnetically in the dark to prevent photolytic degradation.

3. Equilibration and Sampling:

  • Allow the mixture to stir for a sufficient period to reach equilibrium.

  • Periodically, cease stirring and allow the undissolved particles to settle.

  • Withdraw an aliquot of the supernatant for analysis.

4. Sample Preparation and Analysis:

  • Centrifuge the collected aliquot at high speed to remove any suspended particles.

  • Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Determination of Hydrolytic Stability

This protocol outlines the procedure for assessing the rate of hydrolysis of this compound under controlled conditions.

1. Preparation of Test Solutions:

  • Prepare aqueous buffer solutions across a range of pH values (e.g., pH 3, 5, 7, 9, 10).

  • Prepare a stock solution of this compound in a suitable organic solvent.

  • Spike the buffer solutions with the stock solution to achieve a known initial concentration of this compound.

2. Incubation:

  • Dispense the test solutions into sealed vessels (e.g., serum bottles with Teflon-faced septa).

  • Incubate the vessels in the dark at a constant, controlled temperature (e.g., 25°C). For temperature-dependent studies, incubate sets of samples at different temperatures.

3. Sampling:

  • At predetermined time intervals, withdraw aliquots from the incubation vessels.

4. Sample Analysis:

  • Immediately analyze the collected samples for the concentration of this compound.

  • Utilize analytical techniques such as HPLC with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification.

5. Data Analysis:

  • Plot the natural logarithm of the this compound concentration versus time.

  • The slope of the resulting line will be the negative of the first-order rate constant (k).

  • Calculate the half-life (DT50) using the formula: DT50 = ln(2) / k.

Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (pH 3, 5, 7, 9, 10) spike Spike Buffers with Stock Solution prep_buffer->spike prep_stock Prepare this compound Stock Solution prep_stock->spike incubate Incubate in Dark at Constant Temperature spike->incubate temp_control Temperature Conditions (e.g., 15, 25, 35, 45°C) incubate->temp_control sampling Withdraw Aliquots at Time Intervals incubate->sampling analysis Analyze Concentration (HPLC or LC-MS) sampling->analysis data_analysis Calculate Rate Constant (k) and Half-life (DT50) analysis->data_analysis

Caption: Experimental workflow for determining the hydrolytic stability of this compound.

degradation_pathway Halosulfuron This compound Cleavage Cleavage of Sulfonylurea Bridge Halosulfuron->Cleavage Hydrolysis (pH & Temperature Dependent) Products Degradation Products (Loss of Herbicidal Activity) Cleavage->Products

Caption: Simplified degradation pathway of this compound via hydrolysis.

References

The Rise of a Sulfonylurea Herbicide: A Technical Guide to the Discovery and Development of Halosulfuron-Methyl

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Scientists in Herbicide Development

Abstract

Halosulfuron-methyl, a potent sulfonylurea herbicide, has emerged as a critical tool in modern agriculture for the selective control of broadleaf weeds and sedges. Developed through a collaborative effort between Nissan Chemical Industries and Monsanto in 1987, and first registered in the United States in 1994, this herbicide has demonstrated significant efficacy in a variety of crops, including maize, sugarcane, and rice. Its mechanism of action, centered on the inhibition of the acetolactate synthase (ALS) enzyme, provides a targeted approach to weed management. This technical guide delves into the discovery, synthesis, mode of action, herbicidal efficacy, and toxicological profile of this compound, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug and herbicide development. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are provided to facilitate a deeper understanding of this important agricultural chemical.

Introduction

The quest for selective and effective herbicides is a cornerstone of modern agricultural research. The sulfonylurea class of herbicides represents a significant advancement in this field, characterized by their low application rates, high efficacy, and favorable toxicological profiles. This compound stands out within this class for its exceptional control of problematic sedges, such as purple and yellow nutsedge (Cyperus rotundus and Cyperus esculentus), which can significantly impact crop yields. This guide provides a detailed technical overview of the discovery and development of this compound, from its chemical synthesis to its biological activity and safety assessment.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its formulation and application.

PropertyValueReference
IUPAC Name methyl 3-chloro-5-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-pyrazole-4-carboxylate[1]
CAS Number 100784-20-1[1]
Chemical Formula C₁₃H₁₅ClN₆O₇S[2]
Molar Mass 434.81 g/mol [1]
Appearance White powder[2]
Melting Point 175.5–177.2 °C
Vapor Pressure < 1 x 10⁻⁵ mPa (25 °C)
Solubility in Water 0.015 g/L (pH 5), 1.65 g/L (pH 7) at 20 °C
Solubility in Organic Solvents Methanol: 1.62 g/L (20 °C)
Octanol-Water Partition Coefficient (logP) -0.0186

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that involves the construction of the pyrazole and pyrimidine rings followed by their linkage via a sulfonylurea bridge.

Synthesis Pathway

The synthesis of this compound typically begins with the formation of a key intermediate, 3-chloro-1-methylpyrazole-5-sulfonamide-4-methyl formate. This intermediate is then coupled with 4,6-dimethoxy-2-pyrimidinamine to form the final product.

G A 3-chloro-1-methylpyrazole- 5-hydroxy-4-methyl formate C Condensation A->C B Dimethylaminothioformyl chloride B->C D 3-chloro-1-methylpyrazole-5- dimethylaminothiocarbonyloxy- 4-methyl formate C->D E Rearrangement D->E F 3-chloro-1-methylpyrazole-5- dimethylaminothioyl-4-methyl formate E->F G Chlorosulfonation F->G H 3-chloro-1-methylpyrazole-5- sulfonyl chloride-4-methyl formate G->H I Ammoniation H->I J 3-chloro-1-methylpyrazole-5- sulfonamide-4-methyl formate I->J L Coupling J->L K 4,6-dimethoxy- 2-pyrimidinamine K->L M This compound L->M

Caption: General synthesis pathway of this compound.
Experimental Protocol for Synthesis of 3-chloro-1-methylpyrazole-5-sulfonamide-4-methyl formate intermediate

This protocol is based on the methodologies described in the patent literature.

  • Condensation: To a solution of 3-chloro-1-methylpyrazole-5-hydroxy-4-methyl formate in a suitable solvent such as dimethyl sulfoxide (DMSO), add sodium hydroxide. Cool the mixture and slowly add dimethylaminothioformyl chloride. The molar ratio of the starting pyrazole to dimethylaminothioformyl chloride is typically 1:1 to 1:2. Stir the reaction mixture at a controlled temperature (e.g., below 0°C) for several hours.

  • Rearrangement: Heat the reaction mixture from the previous step to induce a transposition rearrangement. The temperature is typically raised to the reflux temperature of the solvent and maintained for 4-8 hours.

  • Chlorosulfonation: Cool the reaction mixture and add a chlorinating agent, such as chlorine gas, at a controlled temperature (e.g., 0-50°C).

  • Ammoniation: Add aqueous ammonia to the reaction mixture. The molar ratio of ammonia to the starting pyrazole derivative is typically between 2:1 and 5:1. The reaction is generally carried out at a temperature of 40-70°C for 1-4 hours.

  • Isolation and Purification: After the reaction is complete, the intermediate product, 3-chloro-1-methylpyrazole-5-sulfonamide-4-methyl formate, can be isolated by filtration, washed with water, and dried.

Mechanism of Action

This compound exerts its herbicidal activity by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.

G cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine_Leucine Valine & Leucine Biosynthesis Acetolactate->Valine_Leucine Isoleucine Isoleucine Biosynthesis alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Cell_Division_Growth Cell Division & Plant Growth Protein_Synthesis->Cell_Division_Growth Halosulfuron This compound Halosulfuron->ALS Inhibition

Caption: Mechanism of action of this compound.

The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis, cell division, and ultimately, plant growth. Symptoms in susceptible plants, such as stunting, chlorosis, and necrosis, typically appear several weeks after application.

Herbicidal Efficacy

This compound is highly effective against a range of broadleaf weeds and sedges. Its efficacy is particularly notable against Cyperus species.

Efficacy Data

The following table summarizes the herbicidal efficacy of this compound against Cyperus rotundus from various field studies.

Application Rate (g a.i./ha)WeedCropControl (%)Reference
67.5Cyperus rotundusSugarcane97.8 - 97.9
75.0Cyperus rotundusSugarcane97.8 - 97.9
150.0Cyperus rotundusSugarcane97.8 - 97.9
52.5Cyperus rotundusMaize-
67.5Cyperus rotundusMaize97.14 - 98.09 (after 30 days)
Experimental Protocol for Field Efficacy Trials

A generalized protocol for conducting field trials to evaluate the efficacy of this compound is as follows:

  • Site Selection: Choose a field with a uniform and dense population of the target weed species.

  • Experimental Design: Employ a randomized complete block design with a minimum of three replications.

  • Plot Size: Establish individual plots of a suitable size, for example, 5m x 5m.

  • Herbicide Application: Apply this compound at various rates using a calibrated sprayer (e.g., knapsack sprayer with a flat fan nozzle) to ensure uniform coverage. Include an untreated control for comparison.

  • Application Timing: Apply the herbicide at the recommended growth stage of the target weed (e.g., 3-4 leaf stage for Cyperus rotundus).

  • Data Collection: Assess weed control efficacy at regular intervals after application (e.g., 15, 30, and 60 days). Efficacy can be determined by visual ratings, weed counts, and/or biomass measurements.

  • Crop Tolerance: Visually assess the crop for any signs of phytotoxicity at regular intervals.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of the treatments.

Toxicology and Ecotoxicology

A comprehensive toxicological and ecotoxicological assessment is crucial for the registration and safe use of any herbicide. This compound generally exhibits low acute toxicity to mammals.

Toxicological Data
EndpointSpeciesValueReference
Acute Oral LD₅₀ Rat> 5000 mg/kg
Acute Dermal LD₅₀ Rabbit> 2000 mg/kg
Acute Inhalation LC₅₀ Rat> 4.45 mg/L
Skin Irritation RabbitNot an irritant
Eye Irritation RabbitSlight irritant
Skin Sensitization Guinea PigNot a sensitizer
Carcinogenicity Rat, MouseNot likely to be carcinogenic to humans
Genotoxicity -Negative in a battery of studies
Reproductive Toxicity RatNo effects on reproductive parameters
Ecotoxicological Data
EndpointSpeciesValueReference
Acute Oral LD₅₀ Bobwhite Quail> 2250 mg/kg
Dietary LC₅₀ (5-day) Bobwhite Quail, Mallard Duck> 5620 ppm
LC₅₀ (96-hour) Rainbow Trout> 131 mg/L
LC₅₀ (96-hour) Bluegill Sunfish> 118 mg/L
EC₅₀ (48-hour) Daphnia magna> 107 mg/L
EC₅₀ (5-day) Green Algae (Selenastrum capricornutum)0.0053 mg/L
EC₅₀ (5-day) Blue-green Algae (Anabaena flos-aquae)0.158 mg/L
LD₅₀ (dermal) Honeybee> 100 µ g/bee
LC₅₀ Earthworm> 1000 mg/kg soil
Experimental Protocols for Toxicological and Ecotoxicological Studies

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are typically followed for these studies.

G cluster_workflow Ecotoxicology Testing Workflow Test_Substance This compound Acute_Oral_Toxicity Acute Oral Toxicity (OECD 423) Test_Substance->Acute_Oral_Toxicity Daphnia_Immobilization Daphnia sp. Acute Immobilisation (OECD 202) Test_Substance->Daphnia_Immobilization Algal_Growth_Inhibition Algal Growth Inhibition (OECD 201) Test_Substance->Algal_Growth_Inhibition Data_Analysis Data Analysis & Endpoint Determination Acute_Oral_Toxicity->Data_Analysis Daphnia_Immobilization->Data_Analysis Algal_Growth_Inhibition->Data_Analysis Risk_Assessment Environmental Risk Assessment Data_Analysis->Risk_Assessment

Caption: Workflow for ecotoxicological assessment.
  • Acute Oral Toxicity (OECD Guideline 423): This test involves the administration of a single oral dose of the test substance to a small number of rats. The animals are observed for mortality and clinical signs of toxicity for a defined period. The LD₅₀ value is then estimated.

  • Daphnia sp. Acute Immobilisation Test (OECD Guideline 202): Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is determined.

  • Algal Growth Inhibition Test (OECD Guideline 201): Cultures of a specific algal species are exposed to various concentrations of the test substance for 72 hours. The inhibition of algal growth is measured, and the EC₅₀ is calculated.

Analytical Methodology

Accurate and sensitive analytical methods are essential for monitoring this compound residues in various matrices.

Analytical Techniques

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques used for the determination of this compound.

Experimental Protocol for Residue Analysis in Soil and Water by LC-MS/MS

This protocol provides a general outline for the analysis of this compound residues.

  • Sample Preparation (QuEChERS Method):

    • Homogenize the soil or water sample.

    • Extract the sample with an appropriate solvent mixture (e.g., acetonitrile and water).

    • Add extraction salts to induce phase separation.

    • Centrifuge the sample and collect the supernatant.

    • Perform a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.

  • LC-MS/MS Analysis:

    • Inject the cleaned-up extract into the LC-MS/MS system.

    • Separate this compound from other components using a suitable HPLC column.

    • Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Method Validation: Validate the analytical method for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The discovery and development of this compound represent a significant contribution to weed management technology. Its targeted mechanism of action, high efficacy against problematic sedges, and generally favorable toxicological profile have established it as a valuable tool for farmers worldwide. This technical guide has provided a comprehensive overview of the key scientific and technical aspects of this compound, from its synthesis to its environmental fate. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers and professionals in the ongoing effort to develop safer and more effective crop protection solutions. Further research into the structure-activity relationships of sulfonylurea herbicides and the development of resistance management strategies will continue to be important areas of investigation.

References

Halosulfuron-Methyl: An In-depth Technical Guide on its Effects on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halosulfuron-methyl is a selective, post-emergence sulfonylurea herbicide effective against a range of broadleaf weeds and sedges. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, crucial for the biosynthesis of branched-chain amino acids in plants. While effective in its agricultural and turf applications, a thorough understanding of its ecotoxicological profile is essential for assessing its environmental risk. This technical guide provides a comprehensive overview of the effects of this compound on various non-target organisms, presenting quantitative toxicity data, detailed experimental protocols based on international standards, and visualizations of key pathways and workflows. The data indicates that while this compound generally exhibits low acute toxicity to many animal species, it can be highly toxic to certain aquatic plants and algae. Sublethal effects and impacts on soil microbial communities have also been documented.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

This compound's herbicidal activity stems from its inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms. By blocking this pathway, this compound halts protein synthesis and cell division, leading to the cessation of growth and eventual death of susceptible plants.

Fig. 1: this compound's inhibition of the ALS enzyme pathway.

Effects on Aquatic Organisms

The impact of this compound on aquatic ecosystems is a key area of ecotoxicological assessment. Studies have generally shown low acute toxicity to fish and aquatic invertebrates, but high toxicity to aquatic plants and algae.

Aquatic Fauna: Fish and Invertebrates

Quantitative Data Summary

OrganismSpeciesEndpointValue (mg/L)Reference
FishRainbow Trout (Oncorhynchus mykiss)96-hour LC50> 97.3[1]
FishBluegill Sunfish (Lepomis macrochirus)96-hour LC50> 118
Aquatic InvertebrateDaphnia magna48-hour EC50> 107[2]

Experimental Protocols

Standardized international guidelines are followed for assessing the toxicity of chemical substances to aquatic organisms.

Fish, Acute Toxicity Test (as per OECD Guideline 203) [3] This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (96-h LC50).

  • Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) and Zebra fish (Danio rerio).

  • Test Conditions: Fish are exposed to a range of concentrations of this compound in a static, semi-static, or flow-through system for 96 hours. Water temperature, pH, and dissolved oxygen are monitored.

  • Observations: Mortalities and any sublethal effects (e.g., loss of equilibrium, respiratory distress) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

Daphnia sp., Acute Immobilisation Test (as per OECD Guideline 202) [4][5] This test assesses the acute toxicity to Daphnia magna by determining the concentration that immobilizes 50% of the organisms within 48 hours (48-h EC50).

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Conditions: Daphnids are exposed to a series of this compound concentrations in a static system for 48 hours under controlled temperature and light conditions.

  • Observations: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 value and its confidence limits are calculated.

cluster_fish Fish Acute Toxicity (OECD 203) cluster_daphnia Daphnia Acute Immobilisation (OECD 202) Fish Acclimation Fish Acclimation Exposure to this compound (96h) Exposure to this compound (96h) Fish Acclimation->Exposure to this compound (96h) Observation (24, 48, 72, 96h) Observation (24, 48, 72, 96h) Exposure to this compound (96h)->Observation (24, 48, 72, 96h) LC50 Calculation LC50 Calculation Observation (24, 48, 72, 96h)->LC50 Calculation Daphnia Culture (<24h neonates) Daphnia Culture (<24h neonates) Exposure to this compound (48h) Exposure to this compound (48h) Daphnia Culture (<24h neonates)->Exposure to this compound (48h) Observation (24, 48h) Observation (24, 48h) Exposure to this compound (48h)->Observation (24, 48h) EC50 Calculation EC50 Calculation Observation (24, 48h)->EC50 Calculation

Fig. 2: Experimental workflow for aquatic fauna toxicity testing.
Aquatic Flora: Algae and Macrophytes

This compound exhibits high toxicity to aquatic plants, a direct consequence of its mode of action.

Quantitative Data Summary

OrganismSpeciesEndpointValue (mg/L)Reference
Green AlgaeSelenastrum capricornutum72-hour EC50 (Growth Inhibition)0.0053
Blue-green AlgaeAnabaena flos-aquae72-hour EC50 (Growth Inhibition)0.158
Aquatic PlantDuckweed (Lemna sp.)7-day EC50 (Frond Inhibition)~0.00004

Experimental Protocols

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (as per OECD Guideline 201) This test evaluates the effects of a substance on the growth of freshwater algae and cyanobacteria.

  • Test Organism: Exponentially growing cultures of species like Pseudokirchneriella subcapitata or Anabaena flos-aquae.

  • Test Conditions: Algal cultures are exposed to various concentrations of this compound in a nutrient-rich medium for 72 hours under continuous illumination and controlled temperature.

  • Observations: Algal growth is measured at 24, 48, and 72 hours by determining cell concentration or a surrogate parameter like chlorophyll fluorescence.

  • Data Analysis: The EC50 for growth rate inhibition is calculated.

Lemna sp. Growth Inhibition Test (as per OECD Guideline 221) This test assesses the toxicity of substances to the aquatic vascular plant Lemna.

  • Test Organism: Lemna gibba or Lemna minor colonies with a specific number of fronds.

  • Test Conditions: Lemna colonies are exposed to a range of this compound concentrations in a defined growth medium for 7 days under controlled light and temperature.

  • Observations: The number of fronds and any visible phytotoxicity are recorded throughout the test. Dry weight or frond area can also be measured at the end.

  • Data Analysis: The EC50 for the inhibition of frond number increase or biomass is calculated.

Effects on Terrestrial Organisms

The impact on terrestrial non-target organisms is evaluated through studies on invertebrates, soil microorganisms, and non-target plants.

Terrestrial Invertebrates: Earthworms and Bees

This compound generally shows low toxicity to key terrestrial invertebrates.

Quantitative Data Summary

OrganismSpeciesEndpointValueReference
EarthwormEisenia fetida14-day LC50> 1000 mg/kg soil
HoneybeeApis mellifera48-hour Acute Contact LD50> 100 µ g/bee
HoneybeeApis mellifera48-hour Acute Oral LD50> 100 µ g/bee

Experimental Protocols

Earthworm, Acute Toxicity Test (as per OECD Guideline 207) and Reproduction Test (as per OECD Guideline 222)

  • Acute Test: Adult earthworms (Eisenia fetida) are exposed to this compound mixed into artificial soil for 14 days. Mortality is the primary endpoint.

  • Reproduction Test: Adult earthworms are exposed to the test substance in soil for 8 weeks. Effects on adult mortality, body weight, and reproduction (number of cocoons and juveniles) are assessed.

Honeybee, Acute Contact and Oral Toxicity Test (as per OECD Guidelines 214 and 213)

  • Contact Toxicity: The test substance is applied directly to the thorax of adult worker honeybees.

  • Oral Toxicity: Bees are fed a sucrose solution containing the test substance.

  • Observations: Mortality and any behavioral abnormalities are recorded at 4, 24, and 48 hours (and up to 96 hours if necessary).

  • Data Analysis: The LD50 (the dose that is lethal to 50% of the bees) is calculated.

Soil Microorganisms

This compound can have transient effects on soil microbial communities and their functions.

Key Findings

  • Microbial Diversity: Studies using 16S rRNA gene sequencing have shown that this compound application does not significantly alter the overall alpha or beta diversity of the soil bacterial community.

  • Microbial Populations: While overall diversity may not be affected, the abundance of specific microbial populations can be altered. For instance, the phylum Cyanobacteria and the genus unclassified Chloroflexi group KD4-96 have been positively correlated with this compound concentrations, suggesting their involvement in its biodegradation.

  • Soil Enzyme Activities: The herbicide can have transitory harmful effects on soil enzymatic activities, with the impact being dependent on the application rate.

Experimental Protocols

Soil Microbial Biomass (as per ISO 14240-1 and 14240-2) These methods are used to estimate the size of the microbial population in the soil.

  • Substrate-Induced Respiration (SIR): Measures the respiratory response of the microbial community to the addition of a readily available substrate (e.g., glucose).

  • Fumigation-Extraction: Compares the amount of carbon extracted from a soil sample that has been fumigated (to lyse microbial cells) with an unfumigated sample.

Nitrogen Mineralization and Nitrification in Soils (as per ISO 14238) This protocol assesses the influence of chemicals on key nitrogen cycling processes.

  • Methodology: Soil is incubated with or without the test substance, and the concentrations of ammonium, nitrite, and nitrate are measured over time to determine the rates of ammonification and nitrification.

cluster_biomass Microbial Biomass Assessment cluster_ncycle Nitrogen Cycling Assessment Soil Sample Soil Sample Substrate Addition (SIR) Substrate Addition (SIR) Soil Sample->Substrate Addition (SIR) Fumigation/Extraction Fumigation/Extraction Soil Sample->Fumigation/Extraction CO2 Measurement CO2 Measurement Substrate Addition (SIR)->CO2 Measurement Biomass Calculation Biomass Calculation CO2 Measurement->Biomass Calculation Carbon Analysis Carbon Analysis Fumigation/Extraction->Carbon Analysis Carbon Analysis->Biomass Calculation Soil Incubation with this compound Soil Incubation with this compound Extraction Extraction Soil Incubation with this compound->Extraction Measurement of NH4+, NO2-, NO3- Measurement of NH4+, NO2-, NO3- Extraction->Measurement of NH4+, NO2-, NO3- Assessment of Mineralization/Nitrification Rates Assessment of Mineralization/Nitrification Rates Measurement of NH4+, NO2-, NO3-->Assessment of Mineralization/Nitrification Rates

Fig. 3: Workflow for assessing effects on soil microbial functions.
Non-Target Plants

As a herbicide, this compound has the potential to affect non-target terrestrial plants through spray drift or runoff.

Key Findings

  • Phytotoxicity can occur in sensitive non-target plant species.

  • The severity of the effect is dependent on the plant species, growth stage, and the concentration of the herbicide.

Experimental Protocols

Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test (as per OECD Guideline 208) This test evaluates the effects of chemicals on the emergence and early growth of seedlings.

  • Methodology: Seeds of several plant species (both monocots and dicots) are planted in soil treated with this compound.

  • Endpoints: Seedling emergence, mortality, shoot height, and shoot dry/fresh weight are measured after a defined period (typically 14-21 days after 50% emergence in the control group).

Terrestrial Plant Test: Vegetative Vigour Test (as per OECD Guideline 227) This test assesses the effects of chemicals on the growth of young plants.

  • Methodology: Young plants (at the 2-4 leaf stage) are sprayed with this compound.

  • Endpoints: Effects on plant height, biomass (fresh or dry weight of shoots), and visual signs of phytotoxicity (e.g., chlorosis, necrosis, malformation) are evaluated over 21 days.

Conclusion

This technical guide summarizes the ecotoxicological effects of this compound on a range of non-target organisms. The quantitative data presented in the tables, along with the detailed experimental protocols, provide a robust framework for understanding the environmental risk profile of this herbicide. While this compound demonstrates low acute toxicity to many non-target animals, its high toxicity to aquatic plants and algae underscores the importance of responsible application practices to minimize off-target effects. The transient impacts on soil microbial communities also warrant consideration in long-term environmental risk assessments. The provided diagrams of key pathways and experimental workflows serve as visual aids to facilitate a deeper understanding of the scientific principles and methodologies involved in the ecotoxicological evaluation of this compound.

References

Molecular Basis of Halosulfuron-Methyl Selectivity in Crops: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halosulfuron-methyl is a selective, post-emergence sulfonylurea herbicide renowned for its efficacy against broadleaf weeds and sedges in various crops, including corn, wheat, and sugarcane.[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids.[1][3] The selectivity of this compound is primarily attributed to the rapid metabolic detoxification by tolerant crop species, a process significantly slower or absent in susceptible weed species. This guide provides a comprehensive overview of the molecular mechanisms underpinning this selectivity, detailed experimental protocols for its investigation, and quantitative data on its metabolic fate in different plant species.

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound, like other sulfonylurea herbicides, targets and inhibits the acetolactate synthase (ALS) enzyme (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS).[3] ALS is a pivotal enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine. This enzyme is present in plants and microorganisms but absent in animals, contributing to the low mammalian toxicity of sulfonylurea herbicides.

The inhibition of ALS by this compound leads to a cessation of protein synthesis and cell division, particularly in the meristematic regions (growing points) of the plant. This results in a gradual onset of symptoms, including stunting, chlorosis, and necrosis of new growth, ultimately leading to the death of susceptible plants within a few weeks.

The Core of Selectivity: Differential Metabolism

The primary determinant of this compound's selectivity between tolerant crops and susceptible weeds is the rate of its metabolic deactivation. Tolerant crops such as corn and wheat rapidly metabolize the herbicide into non-phytotoxic compounds, while sensitive species like soybean and various weeds lack this rapid detoxification capability.

Metabolic Pathways in Tolerant Crops

Corn (Zea mays): The principal metabolic pathway for this compound in corn involves a two-step process:

  • Hydroxylation: Cytochrome P450 monooxygenases catalyze the hydroxylation of the pyrimidine ring of the this compound molecule.

  • Glucose Conjugation: The hydroxylated metabolite is then rapidly conjugated with glucose by UDP-glucosyltransferases, forming a non-phytotoxic glucose conjugate.

Wheat (Triticum aestivum): In wheat, the primary detoxification route is O-demethylation of the methoxy group on the pyrimidine ring.

Lack of Metabolism in Susceptible Species

In contrast to tolerant crops, susceptible plants such as soybean and weeds like velvetleaf exhibit minimal to no metabolism of this compound. The herbicide remains in its active form, leading to the sustained inhibition of ALS and subsequent plant death.

Quantitative Data on this compound Metabolism

The differential metabolism of this compound is evident in the varying rates of its degradation and the formation of metabolites in tolerant versus susceptible species.

Plant SpeciesToleranceHalf-life (in planta)Primary Metabolic PathwayReference(s)
Corn (Zea mays)Tolerant0.9 - 9.5 days (in wheat)Pyrimidine ring hydroxylation followed by glucose conjugation
Wheat (Triticum aestivum)Tolerant0.9 - 9.5 daysO-demethylation of the pyrimidine ring
Soybean (Glycine max)SusceptibleNot significantly metabolized-
CucumberTolerantRapid metabolismNot specified
Summer SquashSusceptible>80% remains as parent compound after 96 hours-
VelvetleafSusceptible>80% remains as parent compound after 96 hours-
Pitted MorninggloryTolerantSome metabolism-

Note: Specific I50 or Ki values for this compound's inhibition of ALS in different plant species were not available in the reviewed literature. However, sulfonylurea herbicides, in general, are known to have I50 values in the low nanomolar range for sensitive plant ALS.

Experimental Protocols

Whole-Plant Bioassay for Herbicide Selectivity

Objective: To determine the differential response of various plant species to this compound at the whole-plant level.

Methodology:

  • Plant Growth: Grow tolerant crop species (e.g., corn, wheat) and susceptible weed species (e.g., velvetleaf, nutsedge) in pots under controlled greenhouse conditions until they reach the appropriate growth stage for herbicide application (e.g., 2-4 leaf stage).

  • Herbicide Application: Prepare a series of this compound solutions at different concentrations. Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group for each plant species.

  • Evaluation: At set time points after treatment (e.g., 7, 14, and 21 days), visually assess the plants for injury symptoms such as stunting, chlorosis, and necrosis.

  • Data Collection: Quantify the herbicide effect by measuring parameters such as plant height, fresh weight, and dry weight.

  • Data Analysis: Calculate the herbicide dose required to cause a 50% reduction in growth (GR50) for each species to quantitatively compare their susceptibility.

In Vitro Acetolactate Synthase (ALS) Enzyme Assay

Objective: To measure the inhibitory effect of this compound on ALS activity extracted from different plant species.

Methodology:

  • Enzyme Extraction: Harvest young, actively growing leaf tissue from the desired plant species. Grind the tissue in a chilled mortar and pestle with an extraction buffer to isolate the ALS enzyme. Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.

  • Assay Reaction: Set up a reaction mixture containing the enzyme extract, the substrate (pyruvate), and cofactors (thiamine pyrophosphate, MgCl2, FAD).

  • Inhibition Assay: To test for inhibition, add varying concentrations of this compound to the reaction mixtures. Include a control with no herbicide.

  • Incubation and Product Measurement: Incubate the reaction mixtures at a constant temperature. The product of the ALS reaction, acetolactate, is unstable and can be converted to acetoin by acidification and heating. The amount of acetoin produced is then quantified colorimetrically.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the concentration of this compound required to inhibit 50% of the enzyme activity (I50).

Radiolabeled Herbicide Metabolism Study

Objective: To trace the uptake, translocation, and metabolism of this compound in plants.

Methodology:

  • Plant Treatment: Treat plants with a solution containing radiolabeled this compound (e.g., ¹⁴C-labeled). The application can be to a single leaf or to the entire plant.

  • Harvest and Sectioning: At various time points after treatment, harvest the plants and section them into different parts (e.g., treated leaf, other leaves, stem, roots).

  • Extraction: Homogenize the plant tissues in a suitable solvent (e.g., acetonitrile-water mixture) to extract the herbicide and its metabolites.

  • Analysis by HPLC: Separate the parent herbicide from its metabolites using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

  • Quantification and Identification: Quantify the amount of radioactivity in each peak corresponding to the parent compound and its metabolites. The identity of the metabolites can be confirmed by co-chromatography with known standards or by mass spectrometry (LC-MS).

Visualizing the Molecular Mechanisms

Signaling Pathways and Experimental Workflows

Halosulfuron_Methyl_Mode_of_Action cluster_plant Plant Cell Halosulfuron This compound ALS Acetolactate Synthase (ALS) Enzyme Halosulfuron->ALS Inhibition BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Blocked Protein Protein Synthesis & Cell Growth BCAA->Protein Inhibited

Figure 1: this compound's mode of action, inhibiting the ALS enzyme and blocking branched-chain amino acid synthesis.

Halosulfuron_Metabolism_Selectivity cluster_tolerant Tolerant Crop (e.g., Corn) cluster_susceptible Susceptible Weed Halosulfuron This compound P450 Cytochrome P450 (Hydroxylation) Halosulfuron->P450 NoMetabolism No significant metabolism Halosulfuron->NoMetabolism Hydroxylated Hydroxylated Halosulfuron P450->Hydroxylated UGT UDP-Glucosyltransferase (Conjugation) Hydroxylated->UGT NonToxic Non-toxic Glucose Conjugate UGT->NonToxic ALS_Inhibition ALS Inhibition NoMetabolism->ALS_Inhibition

Figure 2: Differential metabolism of this compound in tolerant crops versus susceptible weeds.

Herbicide_Metabolism_Workflow start Plant Treatment with ¹⁴C-Halosulfuron-methyl harvest Harvest at Time Points start->harvest section Section Plant Tissues harvest->section extract Solvent Extraction section->extract hplc HPLC Separation extract->hplc detect Radioactivity Detection hplc->detect quantify Quantify Parent & Metabolites detect->quantify identify Identify Metabolites (LC-MS) quantify->identify end Determine Metabolism Rate quantify->end

Figure 3: Experimental workflow for a radiolabeled herbicide metabolism study.

Conclusion

The selectivity of this compound is a well-defined process at the molecular level, primarily governed by the differential metabolic capacity between crop and weed species. Tolerant crops, such as corn and wheat, possess efficient enzymatic machinery to rapidly detoxify the herbicide, while susceptible species lack this capability. This knowledge is crucial for the development of new herbicides with improved selectivity and for the effective management of herbicide resistance in agricultural systems. Further research to identify the specific cytochrome P450 and UDP-glucosyltransferase isozymes involved in this compound metabolism could open new avenues for crop improvement through genetic engineering.

References

Halosulfuron-methyl chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Halosulfuron-methyl

Introduction

This compound is a selective, systemic post-emergence herbicide belonging to the sulfonylurea chemical family.[1] It is widely utilized in agriculture and turf management for the control of persistent weeds, particularly nutsedge (Cyperus species) and certain broadleaf weeds.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant experimental protocols, and key application data, tailored for researchers, scientists, and professionals in drug and herbicide development.

Chemical and Physical Properties

This compound is characterized by the following chemical and physical properties, which are crucial for its formulation and application.

PropertyValueReferences
Chemical Formula C₁₃H₁₅ClN₆O₇S[4][5]
Molecular Weight 434.81 g/mol
CAS Number 100784-20-1
IUPAC Name methyl 3-chloro-5-{[(4,6-dimethoxypyrimidin-2-yl)amino]carbonylsulfamoyl}-1-methyl-1H-pyrazole-4-carboxylate
Appearance White powder
Melting Point 175.5–177.2 °C
Solubility in Water 0.015 g/L (pH 5), 1.65 g/L (pH 7) at 20 °C
Solubility in Methanol 1.62 g/L at 20 °C
Vapour Pressure <0.01 mPa at 25 °C
Partition Coefficient (logP) -0.0186

Mechanism of Action

The herbicidal activity of this compound is derived from its ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, cell division and plant growth.

Upon application, this compound is absorbed through the leaves, shoots, and roots of the target weed and is translocated systemically through both the xylem and phloem to the meristematic tissues. The inhibition of ALS leads to a rapid cessation of cell division and growth. Visible symptoms in susceptible plants, such as stunting, chlorosis, and necrosis of the growing points, typically develop over several weeks. The selectivity of this compound is attributed to the rapid metabolic detoxification of the compound in tolerant plant species.

Halosulfuron_Methyl_Mechanism_of_Action cluster_plant Susceptible Plant Cell Halosulfuron_Methyl This compound ALS_Enzyme Acetolactate Synthase (ALS/AHAS) Halosulfuron_Methyl->ALS_Enzyme Inhibits Amino_Acid_Synthesis Biosynthesis of Valine, Leucine, Isoleucine ALS_Enzyme->Amino_Acid_Synthesis Inhibition Inhibition Protein_Synthesis Protein Synthesis & Cell Division Amino_Acid_Synthesis->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Cessation Cessation of Growth & Eventual Plant Death Inhibition->Cessation

Mechanism of action of this compound in susceptible plants.

Experimental Protocols

Analytical Method for this compound Residue in Environmental Samples

This protocol outlines a general method for the determination of this compound and its metabolites in water, adaptable from procedures described by the US EPA. The primary analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

a. Sample Preparation and Extraction:

  • For water samples, fortify a 10 mL aliquot in a 50-mL centrifuge tube.

  • For soil samples, weigh 75 g of prepared soil into a 250 mL centrifuge bottle and extract with a 75% acetonitrile/25% water solution.

  • For other matrices like bell peppers, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be employed.

  • Concentrate the extract to remove the organic solvent (e.g., acetonitrile) using an evaporator at a temperature below 40°C.

  • The residue is then reconstituted in a suitable solvent mixture (e.g., 1:1 acetonitrile:water) for analysis.

b. Chromatographic and Mass Spectrometric Conditions (LC-MS/MS):

  • Instrument: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).

  • Analysis Mode: Electrospray Ionization (ESI) in both positive and negative modes may be required to detect various transformation products.

  • Detection: Monitor two ion pair transitions for each analyte to ensure accurate identification and quantification.

  • Calibration: Prepare a calibration curve using certified reference standards of this compound in the appropriate solvent. The limit of quantification (LOQ) in water has been reported as low as 0.05 ppb.

Determination of this compound Content by HPLC

This protocol is for determining the purity of a this compound technical sample using High-Performance Liquid Chromatography (HPLC) with a UV detector.

a. Preparation of Solutions:

  • Standard Solution: Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with 1,4-Dioxane. Further dilute 2.5 mL of this solution into a 25 mL flask with the same solvent.

  • Sample Solution: Weigh an amount of the sample equivalent to 100 mg of this compound into a 100 mL volumetric flask. Prepare the solution in the same manner as the standard solution.

b. HPLC Operating Parameters:

  • Instrument: HPLC with a UV detector.

  • Column: C18 (25 cm x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: Acetonitrile + Water + Glacial Acetic Acid (500:500:0.25 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

c. Calculation: The percentage of this compound is calculated by comparing the peak area of the sample to the peak area of the standard.

Analytical_Workflow cluster_workflow General Analytical Workflow for this compound Sample_Collection 1. Sample Collection (Soil, Water, Crop) Extraction 2. Extraction (e.g., Acetonitrile/Water, QuEChERS) Sample_Collection->Extraction Cleanup 3. Cleanup & Concentration (SPE, Evaporation) Extraction->Cleanup Reconstitution 4. Reconstitution in Analysis Solvent Cleanup->Reconstitution Analysis 5. Instrumental Analysis (LC-MS/MS or HPLC-UV) Reconstitution->Analysis Quantification 6. Data Processing & Quantification Analysis->Quantification

A generalized workflow for the analysis of this compound.

Efficacy and Application Data

The efficacy of this compound is dependent on the target weed species, its growth stage, and the application rate. The following table summarizes effective application rates for the control of Cyperus rotundus (purple nutsedge) in sugarcane, a common application scenario.

Application Rate (g a.i./ha)Weed Control Efficiency (%) of C. rotundusImpact on SugarcaneReference
52.5 - 60.0Lower efficacy compared to higher dosesSignificantly higher tiller and millable cane numbers than untreated plots
67.596.3 - 97.9%Significantly higher cane yield; considered the optimal rate for effective control
75.096.3 - 97.9%On par with 67.5 g/ha dose in terms of yield and control
150.096.3 - 97.9%No observed phytotoxicity to sugarcane or follow-up crops

Note: a.i./ha refers to active ingredient per hectare.

In glasshouse studies on Navua sedge (Cyperus aromaticus), an application rate of 75 g a.i./ha resulted in 100% mortality for plants treated at the seedling and pre-flowering stages, provided they did not have established rhizomes. However, for plants with established rhizomes, the herbicide was less effective at killing the rhizome, indicating the need for follow-up treatments.

Conclusion

This compound remains a critical tool in selective weed management due to its high efficacy against sedges and certain broadleaf weeds. Its mode of action, centered on the inhibition of the ALS enzyme, provides a clear biochemical target for understanding its herbicidal effects. The analytical methods detailed, primarily based on liquid chromatography, allow for precise quantification in various matrices, which is essential for regulatory compliance, environmental monitoring, and formulation development. The data presented underscores the importance of appropriate application rates to achieve optimal weed control while ensuring crop safety. This guide provides foundational technical information for professionals engaged in the research and development of herbicidal compounds.

References

Environmental Degradation of Halosulfuron-Methyl: A Technical Guide to Hydrolysis and Photolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis and photolysis of halosulfuron-methyl, a sulfonylurea herbicide. Understanding the environmental fate of this compound is critical for assessing its potential impact and ensuring its safe and effective use. This document summarizes key quantitative data, details experimental protocols, and visualizes the degradation processes to support research and development efforts.

Hydrolysis of this compound

Chemical hydrolysis is a primary mechanism for the degradation of this compound in the environment.[1][2] The rate of hydrolysis is significantly influenced by both pH and temperature.[1][2]

Factors Influencing Hydrolysis

pH: The hydrolysis of this compound is highly pH-dependent. The degradation is significantly faster in both acidic and basic aqueous solutions compared to neutral conditions.[1] The hydrolysis rate decreases from pH 3 to 7 and then increases substantially at a pH greater than 7.

Temperature: An increase in temperature accelerates the rate of hydrolysis. For each 10°C increase in temperature, the average rate of hydrolysis for this compound increases by a factor of 2.9 at pH 3 and 3.2 at pH 9.

Quantitative Hydrolysis Data

The rate of hydrolytic dissipation of this compound follows first-order kinetics. The half-life (DT50) of the compound varies significantly with pH and temperature.

pHTemperature (°C)Half-life (days)Reference
325Not explicitly stated, but rate is high
525>30
725>100
925<10
1025<5
Not Specified514.39 - 33.77
Not Specified1511.05 - 28.94
Not Specified259.38 - 25.41
Experimental Protocol for Hydrolysis Studies

The following protocol is a synthesized methodology based on established research for determining the hydrolysis kinetics of this compound.

Objective: To determine the hydrolysis rate and half-life of this compound at various pH values and temperatures.

Materials:

  • This compound analytical standard

  • HPLC-grade acetonitrile and water

  • Buffer solutions (pH 3-10)

    • pH 3: KCl/HCl buffer

    • pH 5: Acetate buffer

    • pH 7: Phosphate buffer

    • pH 9 & 10: Borate buffer

  • Serum bottles

  • Constant temperature incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation of Solutions:

    • Prepare aqueous buffer solutions for each desired pH level (3, 5, 7, 9, and 10).

    • To prevent microbial degradation, autoclave all glassware and solutions before use.

    • Prepare a stock solution of this compound (e.g., 1.0 mM) in a suitable solvent like acetonitrile.

  • Incubation:

    • Spike the buffer solutions in serum bottles with the this compound stock solution to achieve a desired initial concentration (e.g., 50 µM).

    • Incubate the bottles in the dark at a constant temperature (e.g., 15, 25, 35, and 45 °C).

  • Sampling:

    • Periodically withdraw aliquots from each bottle at predetermined time intervals. The frequency of sampling will depend on the expected degradation rate at a given pH and temperature.

  • Analysis:

    • Analyze the collected samples using HPLC-DAD or LC-MS to determine the concentration of this compound.

    • The degradation products can also be identified and monitored using these analytical techniques.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Calculate the observed first-order rate constant (k) from the slope of the natural logarithm of the concentration versus time.

    • Determine the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Photolysis of this compound

Photolysis, or degradation by light, is generally considered a minor decomposition process for this compound in the environment compared to chemical hydrolysis and microbial degradation. However, under certain conditions, it can contribute to the overall dissipation of the herbicide.

Factors Influencing Photolysis

The rate of photolysis can be influenced by the intensity and wavelength of light, as well as the presence of photosensitizers in the environment. Studies on other sulfonylurea herbicides have shown that photodegradation on soil surfaces can be affected by soil texture and organic matter content.

Quantitative Photolysis Data

Detailed quantitative data specifically for the photolysis of this compound is limited in the provided search results. However, for other sulfonylurea herbicides like bensulfuron-methyl, photolysis on soil surfaces followed first-order kinetics with half-lives ranging from 23.1 to 38.9 days under sunlight.

Further research is required to establish a comprehensive dataset for the photolytic half-life of this compound under various environmental conditions.

Experimental Protocol for Photolysis Studies

The following is a general protocol for assessing the photolysis of this compound on soil surfaces.

Objective: To determine the photodegradation rate and half-life of this compound on soil under simulated or natural sunlight.

Materials:

  • This compound analytical standard

  • Selected soil types, sieved (e.g., 2 mm)

  • Petri dishes or similar containers

  • Sunlight simulator (e.g., xenon arc lamp) or natural sunlight exposure area

  • Solvents for extraction (e.g., acetonitrile, water)

  • Analytical instrumentation (HPLC-DAD or LC-MS)

Procedure:

  • Soil Preparation and Fortification:

    • Air-dry and sieve the soil to ensure homogeneity.

    • Fortify the soil samples with a known concentration of this compound.

    • Adjust the moisture content of the soil to a specified level (e.g., 75% of field capacity).

  • Incubation and Exposure:

    • Spread a thin layer of the fortified soil in petri dishes.

    • Expose the samples to a light source (sunlight simulator or natural sunlight).

    • Maintain control samples in the dark to distinguish between photolytic and other degradation processes.

  • Sampling:

    • At predetermined time intervals, collect soil samples from both the light-exposed and dark control groups.

  • Extraction and Analysis:

    • Extract this compound from the soil samples using an appropriate solvent mixture.

    • Analyze the extracts using HPLC-DAD or LC-MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Calculate the rate of photodegradation by comparing the concentrations in the light-exposed samples to the dark controls.

    • Determine the first-order rate constant and the photolytic half-life.

Degradation Pathways and Visualizations

The degradation of this compound proceeds through the cleavage of the sulfonylurea bridge. In acidic and neutral solutions, this cleavage produces corresponding pyrazolesulfonamide and pyrimidine amine metabolites. In alkaline conditions, a contraction of the sulfonylurea bridge can also occur.

Below are visualizations of the experimental workflow and the factors influencing the degradation of this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_results Results prep_solution Prepare Stock & Buffer Solutions hydrolysis Hydrolysis Experiment (Incubate in Dark) prep_solution->hydrolysis prep_soil Prepare & Fortify Soil Samples photolysis Photolysis Experiment (Expose to Light) prep_soil->photolysis sampling Periodic Sampling hydrolysis->sampling photolysis->sampling extraction Solvent Extraction (for soil samples) sampling->extraction analysis HPLC / LC-MS Analysis sampling->analysis extraction->analysis data_analysis Calculate Rate Constants & Half-lives analysis->data_analysis

Caption: Experimental workflow for hydrolysis and photolysis studies.

G cluster_factors Influencing Factors cluster_processes Degradation Processes cluster_outcome Environmental Fate pH pH Hydrolysis Hydrolysis Rate pH->Hydrolysis Temp Temperature Temp->Hydrolysis Light Light Intensity Photolysis Photolysis Rate Light->Photolysis Degradation This compound Degradation Hydrolysis->Degradation Photolysis->Degradation

Caption: Factors influencing the degradation of this compound.

References

Halosulfuron-Methyl: A Technical Assessment of Groundwater Contamination Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Environmental Scientists

Abstract

This technical guide provides a comprehensive evaluation of the potential for groundwater contamination by the sulfonylurea herbicide, Halosulfuron-methyl. It is intended for an audience of researchers, scientists, and environmental professionals. This document synthesizes key physicochemical properties, environmental fate data, and mobility studies. Detailed experimental protocols for crucial analytical methods are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of the complex processes governing the environmental behavior of this compound.

Introduction

This compound is a selective, systemic herbicide used for the control of broadleaf weeds and nutsedge in various agricultural and turfgrass settings.[1] As with any pesticide, its application raises concerns about its potential to move beyond the intended area of application and contaminate non-target environments, including groundwater. Understanding the environmental fate and transport of this compound is critical for assessing its risk to drinking water resources and aquatic ecosystems. This guide provides a detailed analysis of the factors influencing its potential for groundwater contamination.

Physicochemical Properties of this compound

The potential for a pesticide to leach into groundwater is fundamentally governed by its inherent physicochemical properties. These properties determine its solubility in water, its tendency to volatilize, and its affinity for soil particles versus the soil solution. The key physicochemical properties of this compound are summarized in Table 1.

PropertyValueReference
Molecular Formula C₁₃H₁₅ClN₆O₇S[2]
Molecular Weight 434.8 g/mol [1]
Physical State White to off-white crystalline powder[2]
Vapor Pressure <0.01 mPa (25 °C)[1]
Water Solubility 0.015 g/L (pH 5, 20 °C)1.65 g/L (pH 7, 20 °C)
Octanol-Water Partition Coefficient (log Kow) -0.0186

Key Insights:

  • Low Volatility: The very low vapor pressure of this compound indicates that volatilization is not a significant dissipation pathway, meaning the herbicide is likely to remain in the soil and water phases.

  • pH-Dependent Solubility: The water solubility of this compound is highly dependent on pH, increasing significantly under neutral to alkaline conditions. This suggests that in alkaline soils, its mobility in the dissolved phase could be enhanced.

  • Low Lipophilicity: The negative log Kow value indicates that this compound is hydrophilic, meaning it has a low affinity for fatty tissues and is unlikely to bioaccumulate significantly. This property also suggests a lower affinity for soil organic matter.

Environmental Fate and Transport

The environmental behavior of this compound is a complex interplay of degradation and transport processes. These processes determine its persistence in the environment and its mobility through the soil profile.

Degradation

Degradation is a key factor in reducing the amount of this compound available for leaching. The primary degradation mechanisms are chemical hydrolysis and microbial degradation.

ParameterValueReference
Soil Aerobic Half-life (DT₅₀) <18 days
Hydrolysis Unstable, rate increases with increasing pH

Key Insights:

  • Rapid Soil Degradation: The relatively short soil half-life of less than 18 days suggests that this compound is not highly persistent in the soil environment under aerobic conditions.

  • pH-Dependent Hydrolysis: Hydrolysis is a significant degradation pathway, and its rate is accelerated in alkaline conditions. This can lead to faster breakdown in soils with higher pH. In acidic soils, the primary degradation pathway is the hydrolytic cleavage of the sulfonylurea bridge.

Soil Sorption and Mobility

The mobility of this compound in soil is largely determined by its sorption to soil particles. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of this process.

ParameterValueReference
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 105-173 mL/g
Freundlich Adsorption Coefficient (Kf) 1.1-6.1 mL/g

Key Insights:

  • Moderate to High Mobility: The Koc values for this compound are relatively low, suggesting weak adsorption to soil organic matter. This indicates a potential for moderate to high mobility in the soil profile. Adsorption is positively correlated with organic matter and clay content and negatively correlated with pH.

  • Leaching Potential: The combination of high water solubility (especially at neutral to alkaline pH) and low soil sorption indicates a potential for this compound to leach through the soil profile and reach groundwater, particularly in sandy soils with low organic matter content.

Experimental Protocols

Accurate assessment of the environmental fate of this compound relies on standardized and reproducible experimental methods. The following sections detail the protocols for key experiments.

Determination of Water Solubility (OECD Guideline 105)

This method determines the maximum concentration of a substance that can dissolve in water at a given temperature.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath

  • Shaker or stirrer

  • Centrifuge

  • Analytical instrument (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the test substance to a known volume of distilled water in a flask.

  • Agitate the flask in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, cease agitation and allow the solution to stand for a period to allow undissolved material to settle.

  • Centrifuge the solution to remove any suspended particles.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Analyze the concentration of the test substance in the aliquot using a validated analytical method.

Determination of Octanol-Water Partition Coefficient (OECD Guideline 107 - Shake Flask Method)

This method measures the hydrophobicity of a substance.

Principle: The test substance is dissolved in a mixture of n-octanol and water, and the concentration in each phase is determined after equilibrium is reached.

Apparatus:

  • Separatory funnels

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of the test substance in either n-octanol or water.

  • Add a known volume of the stock solution to a separatory funnel containing a known volume of the other solvent (n-octanol or water).

  • Shake the funnel vigorously for a set period (e.g., 5 minutes) and then place it on a mechanical shaker in a constant temperature bath for a longer period (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the mixture to separate the two phases completely.

  • Determine the concentration of the test substance in both the n-octanol and water phases using a suitable analytical method.

  • Calculate the partition coefficient (Kow) as the ratio of the concentration in n-octanol to the concentration in water.

Determination of Soil Adsorption/Desorption (OECD Guideline 106 - Batch Equilibrium Method)

This method quantifies the extent to which a substance binds to soil.

Principle: A known mass of soil is equilibrated with a solution containing the test substance. The concentration of the substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.

Apparatus:

  • Centrifuge tubes with screw caps

  • Orbital shaker

  • Centrifuge

  • Analytical instrument (e.g., LC-MS/MS)

Procedure:

  • Weigh a known amount of air-dried, sieved soil into a centrifuge tube.

  • Add a known volume of a standard solution of the test substance in 0.01 M CaCl₂.

  • Cap the tubes and place them on an orbital shaker in a constant temperature room for a predetermined equilibration time (e.g., 24 hours).

  • After shaking, centrifuge the tubes to separate the soil from the solution.

  • Analyze the concentration of the test substance in the supernatant.

  • Calculate the amount of substance adsorbed to the soil by subtracting the amount in the solution from the initial amount.

  • The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) can then be calculated.

Determination of Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This method assesses the rate and pathway of pesticide degradation in soil under different redox conditions.

Principle: The test substance is applied to soil samples, which are then incubated under controlled aerobic or anaerobic conditions. The disappearance of the parent compound and the formation of metabolites are monitored over time.

Apparatus:

  • Incubation vessels (biometers)

  • Constant temperature incubator

  • Apparatus for maintaining aerobic or anaerobic conditions (e.g., air pump, nitrogen gas)

  • Trapping solutions for volatile products (e.g., CO₂)

  • Analytical instruments (e.g., HPLC with radioactivity detector, LC-MS/MS)

Procedure:

  • Treat fresh soil samples with the test substance (often ¹⁴C-labeled).

  • Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).

  • Place the treated soil in biometers.

  • For aerobic conditions, continuously pass humidified air over the soil surface. For anaerobic conditions, purge the headspace with an inert gas like nitrogen.

  • Incubate the samples in the dark at a constant temperature.

  • At various time intervals, sacrifice replicate samples and extract the soil to analyze for the parent compound and its transformation products.

  • Analyze the trapping solutions to quantify mineralization (e.g., ¹⁴CO₂).

  • Determine the degradation half-life (DT₅₀) from the decline curve of the parent compound.

Soil Column Leaching Study (Based on EPA OPPTS 835.1240)

This study simulates the movement of a pesticide through the soil profile under the influence of water flow.

Principle: A column of soil is treated with the pesticide and then irrigated with a simulated rainfall. The leachate is collected and analyzed, and the distribution of the pesticide in the soil column is determined at the end of the experiment.

Apparatus:

  • Glass or stainless steel columns

  • System for applying simulated rainfall (e.g., peristaltic pump)

  • Fraction collector for leachate

  • Equipment for sectioning the soil column

  • Analytical instruments for residue analysis

Procedure:

  • Pack the columns with the desired soil type to a uniform bulk density.

  • Pre-wet the soil columns with a calcium chloride solution to establish steady-state flow.

  • Apply the test substance to the surface of the soil column.

  • Apply simulated rainfall at a constant rate for a specified duration.

  • Collect the leachate in fractions over the course of the experiment.

  • At the end of the study, extrude the soil core from the column and section it into segments.

  • Analyze the leachate fractions and each soil segment for the concentration of the parent compound and its major metabolites.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the environmental fate of this compound and a typical experimental workflow.

Environmental_Fate cluster_surface Soil Surface cluster_soil Soil Profile Application Application Halosulfuron-methyl_in_Soil Halosulfuron-methyl_in_Soil Application->Halosulfuron-methyl_in_Soil Infiltration Sorption Sorption Halosulfuron-methyl_in_Soil->Sorption Binding to Soil Particles Degradation Degradation Halosulfuron-methyl_in_Soil->Degradation Hydrolysis & Microbial Action Leaching Leaching Halosulfuron-methyl_in_Soil->Leaching Movement with Water Groundwater Groundwater Leaching->Groundwater Contamination Potential

Caption: Environmental fate pathways of this compound in soil.

Soil_Column_Workflow Start Start Prepare_Soil_Column Prepare_Soil_Column Start->Prepare_Soil_Column Pre-wet_Column Pre-wet_Column Prepare_Soil_Column->Pre-wet_Column Apply_this compound Apply_this compound Pre-wet_Column->Apply_this compound Simulated_Rainfall Simulated_Rainfall Apply_this compound->Simulated_Rainfall Collect_Leachate Collect_Leachate Simulated_Rainfall->Collect_Leachate Section_Soil_Column Section_Soil_Column Simulated_Rainfall->Section_Soil_Column Analyze_Samples Analyze_Samples Collect_Leachate->Analyze_Samples Section_Soil_Column->Analyze_Samples End End Analyze_Samples->End

Caption: Workflow for a soil column leaching experiment.

Conclusion

The potential for this compound to contaminate groundwater is influenced by a combination of its physicochemical properties and environmental factors. Its high water solubility, particularly in neutral to alkaline soils, and its low sorption to soil organic matter (low Koc) suggest a significant potential for leaching. However, its relatively rapid degradation in soil can mitigate this risk.

The risk of groundwater contamination is highest in scenarios with:

  • Soils with low organic matter and clay content (e.g., sandy soils).

  • Alkaline soil pH.

  • High rainfall or irrigation shortly after application.

  • Cooler temperatures that may slow down microbial degradation.

Conversely, in soils with high organic matter content and under conditions that favor rapid degradation (warm, moist, and microbially active soils), the risk of leaching is reduced.

This technical guide provides the foundational data and methodologies for researchers to conduct further investigations and refine the risk assessment of this compound in specific environmental settings. Continued monitoring and research are essential to ensure the safe and sustainable use of this herbicide.

References

The Impact of Halosulfuron-Methyl on Soil Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Halosulfuron-methyl is a widely utilized sulfonylurea herbicide for selective weed control in various agricultural systems. Upon entering the soil, it interacts with the complex microbial ecosystem, which is fundamental to soil health and nutrient cycling. This technical guide provides an in-depth analysis of the effects of this compound on soil microbial communities. It synthesizes current research to detail the herbicide's degradation dynamics, its impact on the structure and diversity of microbial populations, and its influence on critical soil enzymatic functions. The effects are generally transient and dose-dependent, with this compound altering the abundance of specific microbial taxa, some of which are directly involved in its biodegradation. While overall microbial diversity often shows resilience, key functional groups, particularly those involved in nitrogen cycling, can be temporarily affected. This document summarizes quantitative data in structured tables, outlines detailed experimental protocols, and uses visualizations to illustrate key pathways and workflows, offering a comprehensive resource for researchers and environmental scientists.

Degradation and Persistence in Soil

The persistence of this compound in soil is a critical factor influencing its long-term impact on microbial life. Its degradation is primarily a biological process, mediated by soil microorganisms, and is influenced by environmental factors such as temperature, soil type, and the initial application concentration.

The half-life (DT₅₀) of this compound in soil has been reported to range from 9.38 to 33.77 days.[1] Higher temperatures tend to accelerate its degradation.[1] Interestingly, higher initial concentrations of the herbicide can sometimes hinder its own degradation, possibly due to toxic effects on the degrading microbial populations.[2] For instance, one study found that the half-life increased from 6.64 days at a 130 mg/kg concentration to 9.87 days at a 1300 mg/kg concentration.[3]

The biodegradation of this compound results in the formation of several metabolites. Key identified degradation products include:

  • Halosulfuron

  • Methyl 3-chloro-5-((4,6-dimethoxy-2-pyrimidinyl) amino)-1-methyl-1H-pyrazole-4-carboxylate

  • 4,6-dimethoxy-2-pyrimidinamine

  • Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate[1]

Data Presentation: this compound Degradation
ParameterValueConditionsReference
Half-life (DT₅₀)9.38 - 33.77 daysVaries with soil type and temperature (5-25 °C)
Half-life (DT₅₀)6.64 days130 mg/kg application rate
Half-life (DT₅₀)9.19 days600 mg/kg application rate
Half-life (DT₅₀)9.87 days1300 mg/kg application rate

Impact on Microbial Community Structure and Diversity

The application of this compound can induce shifts in the composition and structure of soil microbial communities. While some studies report that it does not significantly alter the overall alpha or beta diversity of the bacterial community, others indicate that specific microbial populations and functional groups can be significantly affected, even if transiently.

Bacterial Communities:

  • Taxa Implicated in Degradation: Research has shown a positive correlation between this compound concentration and the abundance of the phylum Cyanobacteria and the genus unclassified Chloroflexi group KD4-96, suggesting their involvement in the herbicide's biodegradation.

  • Isolate Degradation: A specific endophytic bacterium, Proteus sp. strain CD3, has been isolated and demonstrated its capability to degrade 89.98% of an initial 50 mg/L this compound concentration within five days in vitro.

Fungal Communities:

  • Studies on the closely related sulfonylurea herbicide metsulfuron-methyl have shown inhibitory effects on fungal growth, with inhibition increasing at higher application rates. The effects can be species-specific.

Nitrogen-Cycling Microorganisms:

  • The impact on nitrogen-fixing bacteria can be complex. A study on metsulfuron-methyl noted an initial increase in the population of aerobic azotobacter, which then decreased rapidly after 30 days. Nitrite bacteria also showed a temporary decrease after 15 days, while denitrifying bacteria increased significantly after 50 days. Herbicides, in general, are recognized as a potential stressor for symbiotic nitrogen fixation.

Data Presentation: Effects on Microbial Populations
Microbial GroupHerbicideConcentrationObserved EffectReference
Overall Bacterial DiversityThis compound130 - 1300 mg/kgNo significant alteration of alpha or beta diversity.
Phylum CyanobacteriaThis compound130 - 1300 mg/kgPositively correlated with herbicide concentration.
Genus Chloroflexi KD4-96This compound130 - 1300 mg/kgPositively correlated with herbicide concentration.
Genus Proteus sp. (strain CD3)This compound50 mg/L89.98% degradation after 5 days (in vitro).
Fungal ColoniesMetsulfuron-methyl0.5x - 2x field rateInhibition ranged from <20% to 80%, increasing with concentration.
Aerobic AzotobacterMetsulfuron-methylNot specifiedInitial increase, followed by a rapid decrease after 30 days.
Nitrite BacteriaMetsulfuron-methylNot specifiedTemporary decrease after 15 days.

Impact on Soil Microbial Function

The functional capacity of the soil microbiome, particularly soil enzyme activity, serves as a sensitive indicator of soil health and the impact of xenobiotics. This compound has been shown to cause transitory harmful effects on soil enzymatic activities, with the extent of the impact depending on the application rate.

  • Dehydrogenase Activity: This enzyme is a common indicator of overall microbial activity. Studies on the related herbicide metsulfuron-methyl showed that higher doses (25 and 50 mg/kg) could stimulate dehydrogenase activity, but this effect was temporary, with activity levels returning towards control values over time.

  • Peroxidase and Oxidase Activity: In contrast, the activities of hydrogen peroxidase and polyphenol oxidase were found to be notably lower in wheat rhizosphere soil after the application of metsulfuron-methyl compared to controls.

Data Presentation: Effects on Soil Enzyme Activity
EnzymeHerbicideConcentrationObserved EffectDurationReference
DehydrogenaseMetsulfuron-methyl25 and 50 mg/kgStimulated activityTransitory (up to 40 days)
Hydrogen PeroxidaseMetsulfuron-methylNot specifiedNotably lower than controlNot specified
Polyphenol OxidaseMetsulfuron-methylNot specifiedNotably lower than controlNot specified

Visualizations: Pathways and Workflows

Logical Impact Pathway

The following diagram illustrates the logical relationships between the application of this compound and its subsequent effects on different components of the soil microbial ecosystem.

cluster_cause Herbicide Application cluster_effects Primary Impacts on Soil Ecosystem cluster_outcomes Specific Observed Outcomes HM_App This compound Application Pop_Change Alteration of Microbial Populations HM_App->Pop_Change Func_Change Modification of Microbial Functions HM_App->Func_Change Degradation Herbicide Biodegradation HM_App->Degradation Pop_Change->Degradation Degrading Populations Increase_Taxa Increase in Cyanobacteria & Chloroflexi Pop_Change->Increase_Taxa N_Cycle_Effect Transient Impact on Nitrogen-Cycling Bacteria Pop_Change->N_Cycle_Effect Enzyme_Effect Transitory Changes in Enzyme Activity (e.g., Dehydrogenase) Func_Change->Enzyme_Effect Metabolites Formation of Degradation Metabolites Degradation->Metabolites

Caption: Logical flow of this compound's impact on soil microbes.

Proposed Biodegradation Pathway

This diagram shows the transformation of this compound into its primary metabolites in the soil, a process largely driven by microbial activity.

HM This compound M1 Halosulfuron HM->M1 Microbial Degradation M2 Methyl 3-chloro-5-((4,6-dimethoxy-2-pyrimidinyl) amino)-1-methyl-1H-pyrazole-4-carboxylate HM->M2 Microbial Degradation M3 4,6-dimethoxy-2-pyrimidinamine HM->M3 Microbial Degradation M4 Methyl 3-chloro-1-methyl-5-sulfamoyl -1H-pyrazole-4-carboxylate HM->M4 Microbial Degradation

Caption: Proposed biodegradation pathway of this compound.

Standard Experimental Workflow

The evaluation of herbicide impacts on soil microbes follows a structured experimental process, from soil collection to bioinformatic analysis.

cluster_prep Sample Preparation & Treatment cluster_analysis Microbial & Functional Analysis cluster_data Data Processing & Interpretation arrow arrow A Soil Sampling (0-10 cm depth) B Sieving & Homogenization A->B C Herbicide Application (Aqueous Solution) B->C D Controlled Incubation (Temp & Moisture) C->D E Soil Sub-sampling (Time Course) D->E F DNA Extraction E->F H Enzyme Activity Assays E->H I PLFA Analysis E->I G 16S rRNA Gene Sequencing F->G J Bioinformatic Analysis (Diversity & Composition) G->J K Statistical Analysis G->K H->K I->K J->K L Results Interpretation K->L

Caption: Standard workflow for assessing herbicide effects on soil microbes.

Key Experimental Protocols

The methodologies used to assess the impact of herbicides like this compound are crucial for generating reliable and comparable data. Below are detailed protocols synthesized from common research practices.

5.1 Soil Sampling and Preparation

  • Sampling: Soil samples are typically collected from the topsoil layer (e.g., 0-10 cm), where microbial activity is highest. Multiple sub-samples are taken from each plot and homogenized to create a representative composite sample.

  • Preparation: Upon transfer to the laboratory, fresh soil is sieved (e.g., through a 2 mm mesh) to remove stones, roots, and large organic debris. The soil is often pre-incubated for a period (e.g., 2 weeks) to allow the microbial community to stabilize after the physical disturbance.

5.2 Herbicide Treatment and Incubation

  • Application: this compound is dissolved in an aqueous solution and applied to the soil samples to achieve the desired target concentrations. Control samples are treated with the same volume of water without the herbicide.

  • Incubation: The treated soil microcosms are incubated under controlled laboratory conditions, typically in the dark to prevent photodegradation, at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 45-60% of maximum water-holding capacity). Samples are collected for analysis at multiple time points throughout the incubation period (e.g., 1, 7, 15, 30, 60 days).

5.3 Microbial Community Analysis

  • High-Throughput Sequencing: Total microbial DNA is extracted from soil samples using commercial kits. The 16S rRNA gene (for bacteria and archaea) or the ITS region (for fungi) is amplified via PCR and sequenced on a high-throughput platform. The resulting sequences are processed through bioinformatic pipelines to determine taxonomic composition, alpha diversity (richness and evenness within a sample), and beta diversity (compositional differences between samples).

  • Phospholipid Fatty Acid (PLFA) Analysis: This method is used to quantify viable microbial biomass and provide a broad overview of the community structure. Lipids are extracted from soil, and specific fatty acid biomarkers are identified and quantified using gas chromatography. Different fatty acids are characteristic of specific microbial groups (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi).

5.4 Soil Functional Assays

  • Enzyme Activity Assays: The activity of specific extracellular enzymes is measured using colorimetric assays. For example, dehydrogenase activity is determined by incubating soil with a substrate like 2,3,5-triphenyltetrazolium chloride (TTC) and measuring the formation of triphenyl formazan (TPF) spectrophotometrically.

  • Soil Respiration: Basal or substrate-induced respiration (SIR) is measured to assess the overall metabolic activity of the microbial community. This involves incubating soil in a sealed container and measuring the rate of CO₂ evolution over time using gas chromatography or titration of a CO₂ trap.

Conclusion

The impact of the herbicide this compound on soil microbial communities is multifaceted, characterized primarily by transient and dose-dependent effects. While the overall resilience of microbial diversity appears high in many cases, significant alterations can occur at the level of specific microbial populations and their associated functions. Key takeaways from this technical guide are:

  • Transient Effects: The negative impacts on microbial populations and enzyme activities are often not permanent, with communities showing a tendency to recover over time as the herbicide degrades.

  • Dose-Dependency: Higher application rates of this compound and related sulfonylureas are more likely to cause significant and prolonged disturbances to microbial communities.

  • Functional Shifts: this compound can alter the abundance of specific functional groups, including an increase in taxa potentially involved in its degradation (Cyanobacteria, Chloroflexi) and temporary disruptions to nitrogen-cycling bacteria.

  • Biodegradation is Key: The primary mechanism for the dissipation of this compound from soil is microbial degradation. Understanding the factors that support the growth and activity of degrading microorganisms is crucial for environmental risk assessment.

Future research should continue to explore these interactions across a wider range of soil types and environmental conditions to refine our understanding and promote sustainable agricultural practices that minimize unintended ecological consequences.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Halosulfuron-Methyl in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of halosulfuron-methyl in environmental soil and water samples. The methods described are intended for researchers, scientists, and professionals involved in environmental monitoring and drug development.

Application Notes

This compound is a sulfonylurea herbicide used for controlling weeds in various crops. Due to its potential to contaminate soil and water resources, sensitive and reliable analytical methods are crucial for monitoring its presence and ensuring environmental safety.[1] The primary analytical techniques employed for this compound detection include chromatographic methods and immunoassays.

1. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the separation and quantification of this compound residues.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector or a mass spectrometer (MS), is a robust method for analyzing this compound.[2]

    • HPLC-UV: This is a cost-effective method suitable for quantifying this compound. The principle involves separating the analyte on a C18 column with a suitable mobile phase, followed by detection using a UV detector at a specific wavelength, typically around 260 nm.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for detecting this compound and its metabolites at very low concentrations. It is the preferred method for residue analysis in complex matrices like soil. The method provides quantitative results with high accuracy and precision.

  • Gas Chromatography (GC): GC methods, often coupled with an Electron Capture Detector (ECD) or a Thermoionic Specific Detector (TSD), are typically used for analyzing the metabolites of this compound. This technique often requires a derivatization step to make the analytes volatile enough for GC analysis.

2. Immunoassays

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, high-throughput, and cost-effective screening alternative to chromatographic methods.

  • Direct Competitive ELISA (dcELISA): This method is based on the competition between free this compound in the sample and a fixed amount of enzyme-labeled this compound for binding to a limited number of specific antibodies coated on a microplate. The signal is inversely proportional to the concentration of this compound in the sample. This technique is suitable for rapid screening of a large number of samples.

  • Magnetic Lateral Flow Immunoassay (MLFIA): This is a rapid and highly sensitive strip-based immunoassay that utilizes magnetic nanoparticles as signal probes. MLFIA is particularly useful for on-site or field detection of this compound in water samples due to its speed and simplicity.

Quantitative Data Summary

The performance of various analytical methods for this compound detection is summarized below.

Table 1: Performance of Chromatographic Methods for this compound Analysis

Method Matrix LOQ LOD Recovery (%) RSD (%) Citation
HPLC-QDA Soil 0.005 µg/g 0.001 µg/g 88.7 - 94.5 -
HPLC-QDA Water - - 84.1 - 93.0 -
LC-MS/MS Soil 0.5 - 1.0 ppb Not Reported 61.3 - 120+ -
LC-MS/MS Water 0.05 - 0.2 ppb Not Reported 44 - 120+ <25
LC-MS/MS Maize - 0.5 - 15 µg/kg 83.8 - 105.5 2.7 - 10.2

| CE-MS/MS | Bell Peppers | 1.3 - 2.3 ppb | 0.4 - 0.7 ppb | 98 - 112 | <5 | |

Table 2: Performance of Immunoassay Methods for this compound Analysis

Method Matrix IC50 LOQ LOD Recovery (%) RSD (%) Citation
dcELISA Tomato 1.5 ng/mL - - 78.9 - 87.9 1.1 - 6.8
dcELISA Maize 1.5 ng/mL - - 103.0 - 107.4 2.7 - 6.4

| MLFIA | Paddy Water | 0.21 ng/mL | - | - | 81.5 - 92.5 | 5.4 - 9.7 | |

Experimental Workflows

The following diagrams illustrate the general workflows for the chromatographic and immunoassay-based analysis of this compound.

cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing A 1. Sample Collection (Soil or Water) B 2. Soil Sample Pre-treatment (Drying, Grinding, Sieving) A->B For Soil Samples C 3. Extraction (LLE, QuEChERS, SPE) A->C For Water Samples B->C D 4. Extract Cleanup (dSPE, Filtration) C->D E 5. Instrumental Analysis (HPLC-UV / LC-MS/MS) D->E F 6. Data Acquisition & Processing E->F G 7. Quantification (Calibration Curve) F->G H 8. Final Report G->H

Caption: General workflow for chromatographic analysis of this compound.

cluster_0 Sample & Plate Preparation cluster_1 Immunoassay Steps cluster_2 Data Analysis A 1. Sample Collection & Extraction C 3. Competitive Reaction (Add Sample/Standard & Antibody) A->C B 2. Plate Coating (Coating Antigen) B->C D 4. Washing Step C->D E 5. Add Enzyme-Conjugated Secondary Antibody D->E F 6. Washing Step E->F G 7. Add Substrate (Color Development) F->G H 8. Stop Reaction G->H I 9. Read Absorbance (Plate Reader) H->I J 10. Generate Standard Curve I->J K 11. Calculate Concentration J->K

Caption: Workflow for Direct Competitive ELISA (dcELISA) detection.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for this compound in Technical Material

This protocol is adapted from a standard method for determining the purity of this compound.

1. Principle this compound content is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

2. Apparatus and Reagents

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks (25 mL, 100 mL)

  • C18 column (25 cm x 4.6 mm i.d., 5 µm particle size)

  • This compound reference standard (≥97% purity)

  • 1,4-Dioxane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Glacial Acetic Acid (AR grade)

  • Deionized water

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water:Glacial Acetic Acid (500:500:0.25 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 260 nm

  • Injection Volume: 20 µL

4. Procedure

  • Preparation of Standard Solution:

    • Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and make up to the mark with 1,4-Dioxane. Shake well to homogenize.

    • Dilute 2.5 mL of this stock solution into a 25 mL volumetric flask and make up to the mark with 1,4-Dioxane.

  • Preparation of Sample Solution:

    • Accurately weigh a quantity of the sample equivalent to 100 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and make up to the mark with 1,4-Dioxane. Shake well to homogenize.

    • Dilute 2.5 mL of this solution into a 25 mL volumetric flask and make up to the mark with 1,4-Dioxane.

  • Analysis:

    • Inject the standard solution multiple times to ensure system suitability (RSD of peak areas < 2%).

    • Inject the sample solution.

    • Bracket the sample injection with standard injections.

5. Calculation Calculate the percentage of this compound in the sample using the following formula: this compound (%) = (Weight of std × Area of Sample × Purity of Std) / (Weight of sample × Area of Std)

Protocol 2: LC-MS/MS Method for this compound in Soil

This protocol combines a modified QuEChERS extraction with LC-MS/MS analysis for sensitive detection.

1. Principle The herbicide is extracted from the soil using an acidified acetonitrile solution. The extract is then cleaned up using dispersive solid-phase extraction (dSPE) and analyzed by LC-MS/MS.

2. Apparatus and Reagents

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Centrifuge and 50 mL centrifuge tubes

  • Vortex mixer, shaker

  • Syringe filters (0.45 µm)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

3. Procedure

  • Sample Preparation and Extraction:

    • Air dry the soil sample, then grind and sieve it through a 2 mm mesh.

    • Weigh 10-20 g of the prepared soil into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile and 5 mL of deionized water. For better extraction, the acetonitrile can be acidified with formic acid.

    • Add ~2 g of Celite and ~3 g of sand to aid extraction.

    • Shake vigorously on a mechanical shaker for 10-30 minutes.

    • Add ~3 g of NaCl to the tube, vortex for 1 minute, and then centrifuge at ≥2500 rpm for 5 minutes to induce phase separation.

  • Extract Cleanup (dSPE):

    • Take a 1-5 mL aliquot of the upper acetonitrile layer and transfer it to a new centrifuge tube.

    • Add ~50 mg of PSA and anhydrous Na₂SO₄ (and optionally C18 sorbent) per mL of extract.

    • Vortex for 1 minute and centrifuge at ≥5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., 2.0 mm x 75 mm).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid).

    • MS/MS Detection: Use electrospray ionization (ESI) in positive or negative mode. Monitor at least two multiple reaction monitoring (MRM) transitions for each analyte (one for quantification, one for confirmation). For this compound, example transitions are m/z 434.9 → 182.2 (quantitation) and m/z 434.9 → 139.1 (confirmation).

Protocol 3: LC-MS/MS Method for this compound in Water

This protocol is based on a liquid-liquid extraction method followed by LC-MS/MS analysis.

1. Principle this compound and its metabolites are extracted from water using a combination of dichloromethane and ethyl acetate. The combined extracts are concentrated and analyzed by LC-MS/MS.

2. Apparatus and Reagents

  • LC-MS/MS system

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Dichloromethane

  • Ethyl acetate

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

3. Procedure

  • Sample Extraction:

    • Take a 100 mL water sample in a 250 mL separatory funnel. Adjust pH to 5.5-7.5 if necessary.

    • Add ~1 g of NaCl and 40 mL of dichloromethane. Shake vigorously for 2 minutes.

    • Allow the phases to separate for 5 minutes, then drain the lower dichloromethane layer through a funnel containing anhydrous Na₂SO₄.

    • Perform a second extraction on the remaining aqueous phase with 40 mL of ethyl acetate, shaking for 2 minutes.

    • Allow phases to separate and combine the ethyl acetate layer with the previous dichloromethane extract.

  • Concentration and Reconstitution:

    • Reduce the combined extracts to ~5 mL using a rotary evaporator at 30°C.

    • Transfer the residue to a 15 mL glass tube. Rinse the flask with 5 mL of ethyl acetate and add it to the tube.

    • Evaporate the solvent further under a gentle stream of nitrogen to a final volume of ~0.2-0.4 mL.

    • Reconstitute the residue in 2.0 mL of acetonitrile:water (1:1, v/v), vortex, and transfer to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Follow the LC-MS/MS conditions as described in Protocol 2. The LOQ for this method in water is approximately 0.05 ppb for this compound.

References

Application Notes and Protocols for the Quantification of Halosulfuron-Methyl by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Halosulfuron-methyl is a selective sulfonylurea herbicide used for the control of broadleaf weeds and nutsedge in various agricultural settings. Accurate and sensitive quantification of its residues in environmental and biological matrices is crucial for regulatory compliance, environmental monitoring, and food safety assessment. This document provides detailed application notes and experimental protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem-mass spectrometry (LC-MS/MS). These methods are intended for researchers, scientists, and professionals in drug development and environmental analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in technical grade materials and formulated products.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.[1]

  • Column: C18, 25 cm x 4.6 mm i.d., 5 µm particle size.[1]

  • Mobile Phase: Acetonitrile:Water:Glacial Acetic Acid (500:500:0.25, v/v/v).[1] For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound reference standard (purity ≥ 97%) into a 100 mL volumetric flask. Dissolve and make up to the mark with 1,4-Dioxane.

  • Working Standard Solution (100 mg/L): Dilute 2.5 mL of the stock solution into a 25 mL volumetric flask with 1,4-Dioxane.

  • Sample Solution: Weigh a quantity of the sample equivalent to 100 mg of this compound into a 100 mL volumetric flask. Dissolve and make up to the mark with 1,4-Dioxane. Dilute 2.5 mL of this solution into a 25 mL volumetric flask with 1,4-Dioxane.

3. Quantification:

The concentration of this compound in the sample is calculated using the following formula:

Quantitative Data Summary: HPLC-UV

ParameterValueReference
Linearity (R²)> 0.99 (Assumed based on standard practice)
Limit of Detection (LOD)Not specified in the provided context.
Limit of Quantification (LOQ)Not specified in the provided context.
RecoveryNot specified in the provided context.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound residues in complex matrices such as soil, water, and various food products.

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

The sample preparation procedure varies depending on the matrix. Below are examples for different sample types.

  • Animal and Fishery Products:

    • Weigh 10.0 g of the sample (5.00 g for fatty samples).

    • Add 50 mL of acetone/n-hexane (1:2, v/v), 6 mL of 0.1 mol/L hydrochloric acid, and 8 g of sodium chloride.

    • Homogenize and centrifuge at 3,000 rpm for 5 minutes. Collect the upper acetone/n-hexane layer.

    • To the lower layer, add 50 mL of n-hexane, homogenize, and centrifuge again. Combine the upper layers.

    • Take a 10 mL aliquot (20 mL for fatty samples), concentrate below 40°C, and dissolve the residue in 20 mL of n-hexane.

    • Perform a liquid-liquid extraction with 20 mL of acetonitrile saturated with n-hexane.

    • Concentrate the acetonitrile layer below 40°C and dissolve the residue in 5 mL of acetone/n-hexane (3:1, v/v).

    • Clean-up: Use a trimethylaminopropylsilanized silica gel cartridge (500 mg). Condition the cartridge with 10 mL of acetone/methanol (1:1, v/v) followed by 10 mL of acetone/n-hexane (3:1, v/v). Load the sample extract, wash with 10 mL of acetone/n-hexane (3:1, v/v), and elute with 10 mL of acetone/methanol (1:1, v/v).

    • Concentrate the eluate below 40°C and reconstitute the residue in methanol to a final volume of 5 mL. This is the test solution.

  • Soil/Sediment:

    • Mix the soil sample with 20 mL of acetonitrile and 5 mL of deionized water.

    • Shake on a wrist-action shaker for 10 minutes.

    • Centrifuge for 5 minutes at 3000 rpm.

    • Filter the supernatant and rinse the filter with 10 mL of dichloromethane.

  • Water:

    • For a 100 mL water sample, adjust the pH to 5.5-7.5.

    • Perform a liquid-liquid extraction with 40 mL of dichloromethane and approximately 1 g of sodium chloride.

    • Separate the dichloromethane layer and filter through sodium sulfate.

    • Extract the remaining aqueous phase with 40 mL of ethyl acetate.

    • Combine the organic extracts and reduce the volume.

    • Reconstitute the residue in 2.0 mL of acetonitrile:water (1:1, v/v) for analysis.

2. Instrumentation and Chromatographic Conditions:

  • Instrument: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS).

  • Column: Octadecylsilanized silica gel, 2.1 mm i.d., 100 mm length, 3 µm particle size. A Phenomenex Synergi® 4µ Hydro-RP column (2.0 mm x 75 mm) has also been reported.

  • Column Temperature: 30-40°C.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Another reported mobile phase is 0.01 vol% acetic acid in water and 0.01 vol% acetic acid in methanol.

  • Gradient Program: An example gradient starts with 15% B, linearly increases to 90% B over 3.5 minutes, holds for 5 minutes, and then re-equilibrates.

  • Injection Volume: 2-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization, Negative (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantification: Precursor ion m/z 433 → Product ion m/z 252.

    • Confirmation: Precursor ion m/z 435 → Product ion m/z 254.

    • Other transitions have also been reported, for example, for its metabolite CSAG: m/z 322.9 → 193.8 (quantification) and m/z 322.9 → 237.8 (confirmation).

Quantitative Data Summary: LC-MS/MS

ParameterSoil/SedimentWaterAnimal/Fishery ProductsMaizeReference
LOD Not Reported0.4-0.7 ppbNot ReportedNot Reported
LOQ 0.5 ppb0.05 ppb0.01 mg/kgNot Reported
Linearity (R²) > 0.99> 0.999> 0.99≥ 0.994
Recovery (%) 70-12070-120Not specified83.8-105.5
RSD (%) ≤ 26≤ 25Not specified2.7-10.2

Visualizations

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Standard and Sample B Dissolve in 1,4-Dioxane (Stock) A->B C Dilute to Working Concentration B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 260 nm E->F G Peak Integration and Area Measurement F->G H Quantification using Standard Curve G->H

Caption: Workflow for this compound quantification by HPLC-UV.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis A Sample Weighing B Extraction with Organic Solvent A->B C Centrifugation B->C D Liquid-Liquid Partitioning C->D E Solid Phase Extraction (SPE) Clean-up D->E F Solvent Evaporation and Reconstitution E->F G Injection into LC-MS/MS F->G H Chromatographic Separation G->H I Electrospray Ionization (ESI-) H->I J Tandem Mass Spectrometry (MRM) I->J K Data Acquisition J->K L Quantification and Confirmation K->L

Caption: General workflow for this compound analysis by LC-MS/MS.

References

QuEChERS Method for Halosulfuron-Methyl Residue Analysis in Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of halosulfuron-methyl residues in various crop matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The protocols are designed to be adaptable for different laboratory settings and crop types, ensuring reliable and accurate results for researchers, scientists, and professionals in drug development and food safety.

Introduction

This compound is a sulfonylurea herbicide widely used for the control of broadleaf weeds and sedges in various agricultural crops such as corn, sugarcane, and wheat. Its extensive use necessitates sensitive and efficient analytical methods to monitor its residues in food commodities to ensure consumer safety and compliance with regulatory limits. The QuEChERS method has emerged as a popular and effective sample preparation technique for the multi-residue analysis of pesticides in food matrices due to its simplicity, speed, and low solvent consumption.[1] This document outlines validated QuEChERS-based protocols coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of this compound in diverse crop samples.

Principle of the QuEChERS Method

The QuEChERS method involves two main steps: extraction and cleanup.

  • Extraction: A homogenized crop sample is first extracted with an organic solvent, typically acetonitrile, in the presence of high-salt concentrations. The addition of salts like magnesium sulfate (MgSO4) and sodium chloride (NaCl) or a citrate buffering system helps to induce phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then subjected to a cleanup step using a mixture of sorbents to remove interfering matrix components such as pigments, sugars, organic acids, and lipids. Common sorbents include primary secondary amine (PSA) for the removal of organic acids and sugars, C18 for non-polar interferences, and graphitized carbon black (GCB) for pigments.

The final cleaned extract is then ready for analysis by an appropriate analytical instrument, most commonly LC-MS/MS, which provides the necessary sensitivity and selectivity for detecting low levels of this compound.

Experimental Protocols

The following are detailed protocols for the analysis of this compound in different crop matrices.

Protocol for Cereal Grains (e.g., Wheat, Corn, Rice)

This protocol is adapted from methodologies developed for the analysis of this compound in wheat and maize.[2][3]

3.1.1. Sample Preparation and Extraction

  • Homogenize a representative sample of the cereal grain to a fine powder.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute to hydrate the sample.

  • Add 10 mL of acetonitrile (containing 1% acetic acid for better recovery of acidic pesticides like this compound).

  • Add the QuEChERS extraction salts: 4 g of anhydrous MgSO4, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

3.1.2. Dispersive SPE Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.

  • For cereal grains, a common d-SPE composition is 150 mg anhydrous MgSO4, 50 mg PSA, and 50 mg C18.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥5000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol for Fruits and Vegetables (e.g., Bell Peppers, Tomatoes)

This protocol is based on a validated method for this compound in bell peppers.[4]

3.2.1. Sample Preparation and Extraction

  • Chop and homogenize a representative sample of the fruit or vegetable.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the AOAC QuEChERS extraction salts: 6 g of anhydrous MgSO4 and 1.5 g of anhydrous sodium acetate.

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

3.2.2. Dispersive SPE Cleanup

  • Transfer a 2 mL aliquot of the supernatant into a 15 mL d-SPE tube.

  • For fruits and vegetables, a typical d-SPE composition is 150 mg anhydrous MgSO4 and 50 mg PSA sorbent.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥5000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Instrumental Analysis: LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of this compound.

ParameterCondition
LC Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Precursor Ion (m/z)
435.1

Quantitative Data Summary

The performance of the QuEChERS method for this compound analysis in various crops is summarized in the tables below.

Table 1: Recovery and Precision Data for this compound in Different Crops

Crop MatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Wheat Plant0.005 - 0.587 - 1193 - 9
Wheat Grain0.001 - 0.175 - 973 - 9
Maize Straw0.01 - 1.083.8 - 105.52.7 - 10.2
Mature Maize Grain0.01 - 1.083.8 - 105.52.7 - 10.2
Fresh Corn0.01 - 1.083.8 - 105.52.7 - 10.2
Green Bell Pepper0.01 - 0.0599 - 1091 - 3
Yellow Bell Pepper0.01 - 0.0598 - 1122 - 5

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Crop MatrixLOD (mg/kg)LOQ (mg/kg)Reference
Wheat Plant-0.005
Wheat Grain-0.001
Green Bell Pepper0.00040.0013
Yellow Bell Pepper0.00070.0023

Visualized Workflows

The following diagrams illustrate the experimental workflows described in the protocols.

QuEChERS_Workflow_Grains cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Homogenized Grain Sample (5g) add_water Add 10 mL Water & Vortex start->add_water add_acn Add 10 mL Acetonitrile (1% Acetic Acid) add_water->add_acn add_salts Add QuEChERS Salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate) add_acn->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (≥4000 rpm, 5 min) shake->centrifuge1 transfer Transfer 1 mL Acetonitrile Extract centrifuge1->transfer Supernatant add_dspe Add d-SPE Sorbents (150mg MgSO4, 50mg PSA, 50mg C18) transfer->add_dspe vortex Vortex (30 sec) add_dspe->vortex centrifuge2 Centrifuge (≥5000 rpm, 2 min) vortex->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter Supernatant analysis LC-MS/MS Analysis filter->analysis

Caption: QuEChERS workflow for cereal grain analysis.

QuEChERS_Workflow_Fruits_Veg cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Homogenized Fruit/Vegetable Sample (10g) add_acn Add 10 mL Acetonitrile start->add_acn add_salts Add AOAC QuEChERS Salts (6g MgSO4, 1.5g NaOAc) add_acn->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (4000 rpm, 5 min) shake->centrifuge1 transfer Transfer 2 mL Supernatant centrifuge1->transfer Supernatant add_dspe Add d-SPE Sorbents (150mg MgSO4, 50mg PSA) transfer->add_dspe vortex Vortex (30 sec) add_dspe->vortex centrifuge2 Centrifuge (≥5000 rpm, 2 min) vortex->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter Supernatant analysis LC-MS/MS Analysis filter->analysis

Caption: QuEChERS workflow for fruit and vegetable analysis.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the determination of this compound residues in a variety of crop matrices. The protocols outlined in this document, in conjunction with sensitive LC-MS/MS detection, allow for the accurate and precise quantification of this herbicide at levels relevant to food safety regulations. The adaptability of the QuEChERS method, particularly in the selection of extraction salts and d-SPE sorbents, makes it a versatile tool for residue analysis in diverse and complex food samples. Researchers are encouraged to perform in-house validation to ensure the method's performance for their specific applications and matrices.

References

Application of Halosulfuron-Methyl in Controlling Cyperus rotundus: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of halosulfuron-methyl, a selective, post-emergence sulfonylurea herbicide, for the control of purple nutsedge (Cyperus rotundus), a pernicious weed affecting a variety of agricultural systems. This compound acts by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids, leading to the cessation of cell division and plant growth.[1][2] This document outlines the mechanism of action, provides detailed experimental protocols for efficacy testing, and summarizes quantitative data from various studies. Visualizations of the herbicide's signaling pathway and a standard experimental workflow are included to facilitate understanding and replication of research in this area.

Mechanism of Action

This compound is a systemic herbicide that is absorbed through both the foliage and roots of the target weed.[3] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is pivotal in the synthesis of the essential amino acids valine, leucine, and isoleucine.[2][4] The disruption of this pathway leads to a rapid cessation of cell division and growth in all developmental phases of the weed. Symptoms, such as yellowing of the leaves, typically appear within 5-7 days of application, with complete control occurring within 7 to 14 days, depending on the weed's size and growing conditions.

G cluster_plant_cell Plant Cell cluster_synthesis Amino Acid Synthesis Pathway cluster_plant_response Plant Response HM This compound Absorption Absorption (Foliage/Roots) HM->Absorption Translocation Systemic Translocation Absorption->Translocation ALS Acetolactate Synthase (ALS) (Enzyme) Translocation->ALS Inhibits AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Catalyzes AminoAcidDeficiency Amino Acid Deficiency Pyruvate Pyruvate Pyruvate->ALS Substrate CellDivisionInhibition Inhibition of Cell Division AminoAcidDeficiency->CellDivisionInhibition GrowthCessation Cessation of Growth CellDivisionInhibition->GrowthCessation Symptoms Chlorosis & Necrosis GrowthCessation->Symptoms PlantDeath Plant Death Symptoms->PlantDeath G cluster_prep Phase 1: Preparation cluster_app Phase 2: Treatment Application cluster_data Phase 3: Data Collection & Analysis A Experimental Design (RCBD) B Field Layout & Plot Marking A->B C Crop Sowing B->C D Identify Weed Stage (3-6 leaves) C->D E Herbicide Preparation (this compound doses) D->E F Sprayer Calibration E->F G Post-emergence Application F->G H Weed Count & Biomass Sampling (Pre & Post-spray) G->H I Crop Phytotoxicity Assessment G->I J Crop Yield Measurement G->J K Statistical Analysis (ANOVA) H->K I->K J->K

References

Application Notes and Protocols for Plant Metabolism Studies Using Radiolabeled Halosulfuron-Methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halosulfuron-methyl is a selective sulfonylurea herbicide widely used for the control of broadleaf weeds and sedges in various crops.[1][2] Its mode of action is the inhibition of acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[2][3] The selectivity of this compound between tolerant crops and susceptible weeds is primarily attributed to the differential rates of metabolism in plants.[1] Understanding the absorption, translocation, and metabolism of this herbicide is crucial for developing new herbicides, assessing crop safety, and understanding potential environmental fate. The use of radiolabeled compounds, particularly with Carbon-14 ([14C]), is a fundamental technique in these metabolism studies, allowing for the sensitive and accurate tracking of the herbicide and its metabolites within the plant.

These application notes provide a comprehensive overview and detailed protocols for conducting plant metabolism studies using radiolabeled this compound.

Data Presentation: Quantitative Analysis of this compound Metabolism

The following tables summarize quantitative data from various studies on the absorption, translocation, and metabolism of [14C]this compound in different plant species. This data highlights the significant variability among species, which forms the basis for selective herbicidal activity.

Table 1: Absorption of Foliar-Applied [14C]this compound in Various Plant Species

Plant SpeciesTime After Treatment (HAT)Absorption (% of Applied)Reference
Tolerant Species
Cucumber72~60
Corn24>48 (uptake by seedlings)
White Bean40.1 (t90)65.3 (Amax)
Tomato9670
Susceptible Species
Summer Squash72<45
Velvetleaf72~60
Pitted Morningglory72~80
Adzuki Bean26.2 (t90)75.7 (Amax)
Eggplant9670
Weeds
Pitted Morningglory7280.2 (Amax)

t90: Time to 90% of maximum absorption. Amax: Maximum absorption.

Table 2: Translocation of Absorbed [14C]this compound in Various Plant Species

Plant SpeciesTranslocation out of Treated Leaf (% of Absorbed)Predominant Direction of MovementReference
Cucumber<23Basipetal (downward)
Summer Squash<23Basipetal (downward)
Velvetleaf<23Acropetal (upward)
Pitted Morningglory<23No significant direction
White Bean12.1-
Adzuki Bean17.7To apex, first trifoliate, stem, roots
Tomato & Eggplant<4 (of applied)-

Table 3: Metabolism of [14C]this compound in Various Plant Species 96 Hours After Treatment (HAT)

Plant SpeciesParent Compound Remaining (% of Absorbed)Key Metabolic PathwaysReference
Tolerant Species
Cucumber<20Rapid and high metabolism
Corn~2 (at 24 HAT)Pyrimidine ring hydroxylation followed by glucose conjugation
Wheat-O-demethylation of the pyrimidine ring
White BeanHalf-life < 6 hours-
Tomato9-14 (at 48 HAT)Faster metabolism than eggplant
Susceptible Species
Summer Squash>80Lack of metabolism
Velvetleaf>80Lack of metabolism
Pitted Morningglory>80Limited metabolism
Soybean~100 (at 24 HAT)Very little metabolism
Adzuki BeanHalf-life of 16 hoursSlower metabolism than white bean
Eggplant25-26 (at 48 HAT)Slower metabolism than tomato

Experimental Protocols

The following are detailed methodologies for conducting plant metabolism studies with radiolabeled this compound, synthesized from published research.

Protocol 1: Plant Growth and Treatment
  • Plant Material: Grow plants (e.g., cucumber, corn, wheat, various weeds) in a greenhouse or growth chamber under controlled conditions (temperature, humidity, and photoperiod) to ensure uniformity.

  • Growth Stage: Treat plants at a consistent and appropriate growth stage. For example, cucumber and summer squash at the 4-leaf stage, and velvetleaf and pitted morningglory at a height of 10 cm.

  • Preparation of Radiolabeled Treatment Solution:

    • Obtain [14C]this compound, typically labeled on the pyrazole ring.

    • Prepare a treatment solution by dissolving the radiolabeled compound and a commercial formulation of this compound in a suitable solvent (e.g., acetone or ethanol) and diluting with water to the desired concentration. The final solution should mimic the concentration used in agricultural practice.

  • Application:

    • Apply a precise volume (e.g., 10 µL) of the [14C]this compound solution to a specific leaf of each plant.

    • Use a microsyringe for accurate application.

    • For translocation studies, ensure the treated leaf can be easily identified and separated from the rest of the plant.

Protocol 2: Sample Collection and Processing for Absorption and Translocation
  • Harvesting: Collect whole plants at various time points after treatment (e.g., 4, 24, 48, 72, and 96 hours).

  • Leaf Wash:

    • Excise the treated leaf.

    • Wash the surface of the treated leaf with a solvent (e.g., water:acetonitrile mixture) to remove unabsorbed [14C]this compound.

    • Quantify the radioactivity in the leaf wash using Liquid Scintillation Counting (LSC).

  • Plant Sectioning:

    • Divide the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

    • For larger plants, further sectioning may be necessary.

  • Sample Preparation for LSC:

    • Combust dried and ground plant sections using a biological oxidizer.

    • Trap the resulting [14C]O2 in a scintillation cocktail.

    • Quantify the radioactivity in each section using LSC.

  • Calculation:

    • Absorption: (Total 14C in plant) / (Total 14C applied) x 100

    • Translocation: (14C in a specific plant part) / (Total 14C absorbed) x 100

Protocol 3: Metabolite Extraction and Analysis
  • Harvesting and Storage: At predetermined time points (e.g., 4, 24, 48, 72, 96 HAT), harvest the entire plant and store it at -20°C until analysis.

  • Extraction:

    • Homogenize the plant tissue in a suitable solvent such as ethyl acetate or an acetonitrile/water mixture.

    • Centrifuge the homogenate and collect the supernatant.

    • Repeat the extraction process multiple times to ensure complete recovery of metabolites.

    • Combine the supernatants and concentrate them under reduced pressure.

  • Cleanup (if necessary): For complex matrices, a cleanup step using Solid Phase Extraction (SPE) may be required to remove interfering compounds.

  • Analysis:

    • High-Performance Liquid Chromatography (HPLC):

      • Separate the parent compound and its metabolites using a C18 column.

      • Use a mobile phase gradient, for example, acetonitrile and water with a modifier like acetic acid.

      • Employ a UV detector (e.g., at 260 nm) and a radioactivity flow detector to identify and quantify the radiolabeled compounds.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

      • For structural elucidation of unknown metabolites, LC-MS/MS is the preferred method.

      • This technique provides information on the molecular weight and fragmentation patterns of the metabolites.

Visualizations

Metabolic Pathways of this compound in Plants

The metabolic degradation of this compound varies between tolerant and susceptible species. Tolerant plants like corn and wheat rapidly detoxify the herbicide through distinct pathways.

Halosulfuron_Metabolism cluster_corn Corn (Tolerant) cluster_wheat Wheat (Tolerant) cluster_susceptible Susceptible Species (e.g., Soybean, Velvetleaf) Halosulfuron This compound Hydroxylation Hydroxylation (Pyrimidine Ring) Halosulfuron->Hydroxylation Rapid O_Demethylation O-Demethylation (Pyrimidine Ring) Halosulfuron->O_Demethylation Rapid No_Metabolism Minimal or No Metabolism Halosulfuron->No_Metabolism Slow/Negligible Glucose_Conj Glucose Conjugation Hydroxylation->Glucose_Conj Cleavage Pyrimidine Ring Cleavage Glucose_Conj->Cleavage O_Demethylation->Cleavage Pyrazolesulfonamide Pyrazolesulfonamide (Terminal Metabolite) Cleavage->Pyrazolesulfonamide

Caption: Metabolic pathways of this compound in tolerant and susceptible plants.

Experimental Workflow for Plant Metabolism Studies

The following diagram outlines the key steps in a typical plant metabolism study using radiolabeled this compound.

Experimental_Workflow cluster_preparation Preparation cluster_sampling Sampling & Processing cluster_analysis Analysis Plant_Growth Plant Growth (Controlled Environment) Application Foliar Application of Radiolabeled Herbicide Plant_Growth->Application Radiolabel_Prep Preparation of [14C]this compound Treatment Solution Radiolabel_Prep->Application Harvest Plant Harvest at Time Intervals Application->Harvest Leaf_Wash Leaf Wash (Unabsorbed Herbicide) Harvest->Leaf_Wash Sectioning Plant Sectioning (Roots, Shoots, etc.) Harvest->Sectioning Extraction Metabolite Extraction (e.g., Acetonitrile) Harvest->Extraction Combustion Combustion & Liquid Scintillation Counting (Absorption/Translocation) Leaf_Wash->Combustion Sectioning->Combustion Data_Analysis Data Analysis and Interpretation Combustion->Data_Analysis HPLC_Analysis HPLC with Radio-detector (Metabolite Profiling) Extraction->HPLC_Analysis LCMS_Analysis LC-MS/MS (Metabolite Identification) HPLC_Analysis->LCMS_Analysis HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis

Caption: General experimental workflow for a radiolabeled this compound plant metabolism study.

References

Application Notes and Protocols for Field Trial Design: Efficacy of Halosulfuron-Methyl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Halosulfuron-methyl is a selective, systemic, post-emergence herbicide belonging to the sulfonylurea chemical group.[1][2] It is widely utilized for the control of problematic sedges, such as nutsedge, and various broadleaf weeds in a range of agricultural crops and turfgrasses.[2][3] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[3] This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for cell division and plant growth. By disrupting this pathway, this compound effectively halts the growth of susceptible weeds, leading to symptoms like stunting, chlorosis, and necrosis, which become visible over several weeks. These application notes provide a comprehensive protocol for designing and executing field trials to evaluate the efficacy of this compound.

Experimental Protocols

This section outlines a detailed methodology for conducting a field trial to assess the efficacy of this compound on a target weed species within a specific crop. The example focuses on controlling Cyperus rotundus in sugarcane, a common application for this herbicide.

1. Objective

To evaluate the dose-dependent efficacy of various concentrations of this compound (75% WG formulation) for the control of Cyperus rotundus and to assess its phytotoxicity and impact on the yield of sugarcane.

2. Materials and Equipment

  • Herbicide: this compound 75% Water-Dispersible Granule (WG).

  • Reference Herbicide: A standard, registered herbicide for the target weed and crop (e.g., Atrazine).

  • Adjuvant/Surfactant: As recommended by the product label.

  • Field Plot Marker: Stakes, flags, and measuring tape.

  • Spraying Equipment: Calibrated backpack sprayer or a boom sprayer equipped with appropriate nozzles (e.g., Teejet® AIXR air induction nozzles) to ensure uniform coverage.

  • Personal Protective Equipment (PPE): Gloves, goggles, respirator, and protective clothing.

  • Data Collection Tools: Quadrat (e.g., 1m x 1m) for weed counts, weighing scale for biomass, data sheets or electronic device for recording, camera for photographic evidence.

  • Harvesting Equipment: Appropriate tools for harvesting the crop to measure yield.

3. Site Selection and Trial Design

  • Site Selection: Choose a field with a uniform and moderate-to-high infestation of the target weed, Cyperus rotundus. The site should have uniform soil type, topography, and drainage.

  • Experimental Design: A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.

  • Treatments:

    • Untreated Control (Weedy Check).

    • This compound at various application rates (e.g., 52.5, 60.0, 67.5, 75.0, and 150 g a.i./ha). Including rates below and above the expected effective dose is crucial.

    • Reference Herbicide (Positive Control) applied at its recommended rate (e.g., Atrazine 50 WP @ 2.0 kg/ha ).

    • Manual Weeding Control (e.g., two hand weedings at 30 and 60 days after planting).

  • Replications: Each treatment should be replicated at least three to four times.

  • Plot Size: Net plot size should be a minimum of 25-50 m² to reduce edge effects and provide an adequate area for sampling and yield assessment.

4. Herbicide Application

  • Timing: Apply this compound as a post-emergence spray when the target weeds are actively growing, typically at the 3-6 leaf stage. For sugarcane, this might correspond to 30-45 Days After Planting (DAP).

  • Application Method: Use a calibrated sprayer to deliver a consistent spray volume (e.g., 200 L/ha). Ensure uniform coverage of the target weeds.

  • Environmental Conditions: Do not apply if rainfall is expected within 2-4 hours of application. Avoid application during periods of weed stress, such as drought or waterlogging, as efficacy may be reduced. Record meteorological data (temperature, rainfall, humidity) before, during, and after application.

5. Data Collection and Assessment

  • Weed Efficacy:

    • Weed Density: Count the number of live target weeds per unit area (e.g., within a 1m² quadrat) before application and at set intervals after application (e.g., 15, 30, 45, and 60 Days After Application - DAA).

    • Weed Biomass: At the final assessment, collect all above-ground weed material from the quadrat, dry it in an oven until a constant weight is achieved, and record the dry weight (g/m²).

    • Weed Control Percentage (WCP): Visually assess the percentage of weed control relative to the untreated plot at each interval. This can also be calculated based on weed density or biomass data.

  • Crop Phytotoxicity:

    • Visually assess crop injury at regular intervals (e.g., 7, 14, 21, and 30 DAA) using a rating scale (see Table 3).

    • Look for symptoms such as chlorosis, necrosis, stunting, or malformation.

  • Crop Yield:

    • At crop maturity, harvest the net plot area for each treatment.

    • Record relevant yield parameters, such as cane yield (t/ha) for sugarcane.

6. Statistical Analysis

  • All collected data should be subjected to Analysis of Variance (ANOVA) appropriate for the experimental design (RCBD).

  • If the ANOVA shows significant differences among treatments, a mean separation test, such as Tukey's HSD (Honestly Significant Difference) or Duncan's Multiple Range Test, should be performed to compare treatment means.

  • Percentage data (e.g., weed control) may require transformation (e.g., arcsine square root) before ANOVA to meet the assumptions of normality and homogeneity of variance.

Data Presentation

Quantitative data from the field trial should be summarized in clear, well-structured tables to facilitate comparison between treatments.

Table 1: Example Summary of this compound Efficacy on Cyperus rotundus Density and Dry Weight at 60 Days After Treatment (DAT)

TreatmentApplication Rate (g a.i./ha)Weed Density (plants/m²)Weed Dry Weight (g/m²)Weed Control Efficiency (%)
Untreated Control-30.519.80.0
This compound52.58.24.577.3
This compound60.05.12.189.4
This compound67.52.20.4997.5
This compound75.01.80.4797.6
This compound150.01.20.4597.7
Hand Weeding (x2)-15.610.148.8
Atrazine fb 2,4-D2000 + 350026.218.18.7

Data compiled for illustrative purposes from studies by Maurya et al., 2021.

Table 2: Example Summary of this compound Effect on Sugarcane Yield

TreatmentApplication Rate (g a.i./ha)Cane Yield (t/ha)% Increase Over Control
Untreated Control-45.2-
This compound52.565.845.6%
This compound60.070.155.1%
This compound67.572.760.9%
This compound75.074.163.9%
This compound150.074.564.8%
Hand Weeding (x2)-78.573.7%
Atrazine fb 2,4-D2000 + 350060.533.9%

Data compiled for illustrative purposes from studies by Maurya et al., 2021.

Table 3: Crop Phytotoxicity Rating Scale (0-10 Scale)

Rating% Crop InjuryDescription of Symptoms
00No effect
11-10Slight discoloration or stunting, quickly outgrown
211-20Some discoloration, stunting, or stand loss
321-30Noticeable injury, stunting, or stand loss
431-40Moderate injury, plants likely to recover
541-50Mid-level injury, recovery questionable
651-60Severe injury, significant stand loss
761-70Very severe injury, most plants will not recover
871-80Near-complete destruction of the crop
981-90Only a few plants surviving
1091-100Complete crop destruction

Visualizations

Experimental Workflow Diagram

G start Site Selection (Uniform Weed Infestation) design Experimental Design (RCBD, Treatments, Replications) start->design layout Field Layout & Plot Marking design->layout pre_app Pre-Application Assessment (Weed Density) layout->pre_app app Herbicide Application (Calibrated Sprayer) pre_app->app post_app Post-Application Assessments (Weed Control, Phytotoxicity) app->post_app harvest Crop Harvest (Yield Measurement) post_app->harvest analysis Data Analysis (ANOVA, Mean Separation) harvest->analysis report Reporting & Conclusion analysis->report

Caption: Workflow for a this compound field efficacy trial.

Signaling Pathway Diagram: Mode of Action of this compound

G cluster_plant Susceptible Weed Cell hm This compound (Absorbed by roots/leaves) stop INHIBITION hm->stop als Acetolactate Synthase (ALS) Enzyme amino_acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) als->amino_acids Catalysis pyruvate Pyruvate pyruvate->als Substrate protein Protein Synthesis amino_acids->protein growth Cell Division & Plant Growth protein->growth death Weed Death growth->death stop->als

Caption: Mode of action of this compound via ALS enzyme inhibition.

References

Application Notes and Protocols for Studying the Dissipation Kinetics of Halosulfuron-Methyl in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for investigating the dissipation kinetics of the sulfonylurea herbicide, halosulfuron-methyl, in various soil matrices. The following sections outline the necessary experimental procedures, data presentation formats, and visualizations to ensure robust and reproducible studies.

Introduction

This compound is a widely used herbicide for controlling broadleaf weeds and sedges in various crops.[1][2] Understanding its persistence and dissipation kinetics in soil is crucial for assessing its environmental fate, potential for groundwater contamination, and impact on subsequent crops.[3] The dissipation of this compound in soil is a complex process influenced by a combination of chemical and microbial degradation pathways.[3] Key factors affecting its degradation rate include soil type, pH, organic matter content, clay content, temperature, and moisture.[4] Generally, its dissipation follows first-order kinetics.

Experimental Protocols

A systematic approach is required to accurately determine the dissipation rate of this compound in soil. The following protocols are synthesized from established methodologies.

Soil Sample Collection and Preparation
  • Soil Collection : Collect soil samples from the upper layer (0-20 cm depth) of the target agricultural field with no prior history of this compound application.

  • Sample Preparation : Air-dry the collected soil samples, gently crush them, and sieve through a 2 mm sieve to ensure homogeneity.

  • Physicochemical Characterization : Before initiating the dissipation study, characterize the soil for key properties such as texture (sand, silt, clay content), pH, organic carbon content, and maximum water holding capacity (MWHC). These parameters are critical for interpreting the dissipation data.

Laboratory Fortification and Incubation Study

This laboratory-based study simulates field conditions to determine the dissipation rate under controlled variables.

  • Acclimatization : Prior to fortification, place the sieved soil into incubation vessels (e.g., vials or beakers) and adjust the moisture content to approximately one-third of its MWHC. Acclimatize the soil for a period of three days in the dark at the desired incubation temperature.

  • Fortification : Prepare a stock solution of analytical grade this compound in a suitable solvent like acetonitrile. Fortify the soil samples to achieve the desired concentration (e.g., 0.1 mg/kg). Ensure even distribution of the herbicide within the soil matrix by thorough mixing.

  • Incubation : Incubate the fortified soil samples under controlled conditions. Key parameters to control and vary include:

    • Temperature : Incubate at different temperatures (e.g., 4°C, 15°C, 25°C, 30°C) to assess the effect of temperature on dissipation.

    • Moisture : Maintain soil moisture at different levels of the MWHC (e.g., 10%, 50%, 80%, 200% for flooded conditions).

    • pH : Adjust the soil pH to different levels (e.g., 5, 7, 9) to investigate its influence on hydrolysis and degradation.

  • Sampling : Collect duplicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 10, 15, 30, 45, 60, 90, and 120 days after treatment). The sampling frequency should be higher in the initial phase of the experiment. Store the collected samples frozen at -20°C until analysis to prevent further degradation.

Sample Extraction

The extraction procedure is critical for recovering this compound and its metabolites from the soil matrix. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed.

  • Extraction Solvent : A mixture of acetonitrile and water (e.g., 90:10 v/v or 75:25 v/v) is a common extraction solvent. Acidification with formic acid can improve extraction efficiency.

  • Extraction Process : a. Weigh a representative subsample of the soil (e.g., 20 g) into a centrifuge tube. b. Add the extraction solvent (e.g., 25 mL of acetonitrile acidified with 2% formic acid). c. Shake vigorously for a specified period (e.g., 30 minutes) using a mechanical shaker. d. Add salts such as NaCl (e.g., 3 g) to induce phase separation. e. Vortex the mixture and centrifuge at a specified speed (e.g., 2500 rpm for 3 minutes) to separate the organic and aqueous layers.

  • Concentration and Reconstitution : a. Collect the supernatant (acetonitrile layer). b. Concentrate the extract to near dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30°C). c. Reconstitute the residue in a known volume of a suitable solvent (e.g., 5 mL of acetonitrile) for instrumental analysis.

Analytical Determination

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector is the standard method for the quantification of this compound.

  • HPLC with UV Detector :

    • Principle : this compound content is determined by HPLC with a UV detector.

    • Column : C18 column (e.g., 25 cm x 4.6 mm i.d., 5 µm particle size).

    • Mobile Phase : A mixture of acetonitrile, water, and glacial acetic acid (e.g., 500:500:0.25 v/v/v).

    • Flow Rate : 1.0 ml/min.

    • Detection Wavelength : 260 nm.

    • Injection Volume : 20 µl.

  • LC/MS/MS :

    • Principle : For higher sensitivity and selectivity, especially for identifying transformation products, Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) is used.

    • Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode.

    • Metabolite Analysis : This technique can simultaneously quantify this compound and its key degradation products like halosulfuron acid (HS), 3-chlorosulfonamide (CSA), and 2-amino-4,6-dimethoxypyrimidine (AP).

Data Analysis
  • Dissipation Kinetics : The dissipation of this compound in soil typically follows first-order kinetics. The dissipation rate constant (k) and the time for 50% dissipation (DT50 or half-life) are calculated using the following equation:

    • Ct = C0 * e-kt

    • DT50 = 0.693 / k Where:

      • Ct is the concentration of this compound at time t

      • C0 is the initial concentration at time 0

      • k is the first-order rate constant

  • Recovery Studies : To validate the analytical method, perform recovery experiments by fortifying control soil samples with known concentrations of this compound (e.g., at the Limit of Quantification (LOQ) and 10x LOQ). The percentage recovery should typically be within the range of 70-120% with a relative standard deviation (RSD) of ≤20%.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison of dissipation rates under different experimental conditions.

Table 1: Physicochemical Properties of Experimental Soils

Soil TypepHOrganic Carbon (%)Clay (%)Sand (%)Silt (%)MWHC (mL/100g)
Sandy Loam6.81.215652035
Clay Loam7.52.535303550
Silt Loam6.21.820255545

Table 2: Dissipation (DT50) of this compound in Different Soils under Various Conditions

Soil TypeTemperature (°C)Moisture (% MWHC)pHInitial Concentration (mg/kg)DT50 (days)Reference
Sandy Loam25506.80.18.4
Clay Loam25507.50.110.7
Tifton Loamy SandFieldField6.5N/A9
Anjo (Kaoline)450~7N/A91
Anjo (Kaoline)3050~7N/A13
Nagano (Montmorillonite)450~7N/A98
Nagano (Montmorillonite)3050~7N/A19
Sugarcane RhizosphereFieldFieldN/A130 mg/kg6.64
Sugarcane RhizosphereFieldFieldN/A600 mg/kg9.19
Sugarcane RhizosphereFieldFieldN/A1300 mg/kg9.87
Sandy Clay LoamFieldFieldN/A67.5 g a.i./ha8.85
Sandy Clay LoamFieldFieldN/A135 g a.i./ha9.12

Mandatory Visualizations

Diagrams are essential for visualizing complex experimental workflows and the relationships between different factors.

Caption: Experimental workflow for studying this compound dissipation in soil.

influencing_factors cluster_soil Soil Properties cluster_env Environmental Conditions dissipation This compound Dissipation Rate ph pH ph->dissipation -ve correlation (adsorption) organic_matter Organic Matter organic_matter->dissipation +ve correlation (adsorption) clay_content Clay Content clay_content->dissipation +ve correlation (adsorption) microbial_activity Microbial Activity microbial_activity->dissipation +ve correlation (degradation) temperature Temperature temperature->dissipation +ve correlation (degradation) moisture Moisture moisture->dissipation variable effect

Caption: Factors influencing the dissipation kinetics of this compound in soil.

References

Bioassay Techniques for Assessing Halosulfuron-Methyl Phytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halosulfuron-methyl is a selective, systemic sulfonylurea herbicide widely used for the control of broadleaf weeds and sedges in various agricultural and turf settings. Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2] Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in plant death.[1] Understanding the phytotoxicity of this compound is critical for optimizing its efficacy, assessing its environmental impact, and developing new herbicide-tolerant crops. This document provides detailed application notes and protocols for various bioassay techniques to assess the phytotoxicity of this compound.

Mode of Action: Signaling Pathway

This compound is absorbed by the roots and foliage of plants and translocates through both the xylem and phloem to the meristematic tissues where it inhibits the ALS enzyme. The subsequent depletion of essential amino acids disrupts protein synthesis and cell growth, leading to characteristic phytotoxicity symptoms such as stunting, chlorosis, and necrosis.

halosulfuron_methyl_pathway cluster_plant Plant Cell This compound This compound ALS_Enzyme Acetolactate Synthase (ALS/AHAS) This compound->ALS_Enzyme Inhibition Amino_Acid_Synthesis Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Synthesis ALS_Enzyme->Amino_Acid_Synthesis Catalyzes Protein_Synthesis Protein Synthesis Amino_Acid_Synthesis->Protein_Synthesis Required for Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Phytotoxicity Phytotoxicity (Stunting, Chlorosis, Necrosis) Cell_Division->Phytotoxicity Cessation leads to

Caption: Signaling pathway of this compound's mode of action.

Quantitative Data on this compound Phytotoxicity

The phytotoxicity of this compound can be quantified using various parameters such as percent mortality, weed control efficiency, and the effective concentration required to inhibit growth by 50% (EC50). The following tables summarize quantitative data from different studies.

Table 1: Efficacy of this compound on Weed Control in Field Studies

Plant SpeciesApplication Rate (g a.i./ha)EndpointResultCitation
Cyperus rotundus67.5Weed Control Efficiency97.8%
Cyperus rotundus75.0Weed Control Efficiency97.9%
Cyperus rotundus150.0Weed Control Efficiency97.9%
Navua sedge (Cyperus aromaticus) - non-rhizomatous seedlings75Mortality100%
Navua sedge (Cyperus aromaticus) - non-rhizomatous pre-flowering75Mortality100%
Navua sedge (Cyperus aromaticus) - non-rhizomatous flowering75Mortality98%
Navua sedge (Cyperus aromaticus) - rhizomatous mowed75Mortality27.5%
Navua sedge (Cyperus aromaticus) - rhizomatous pre-flowering75Mortality0%
Navua sedge (Cyperus aromaticus) - rhizomatous flowering75Mortality5%

Table 2: Dose-Response of Sensitive Plant Species to Sulfonylurea Herbicides (as a proxy for this compound) in Laboratory Bioassays

Plant SpeciesHerbicideEndpointEC50 (µg/L)Citation
Flax (Linum usitatissimum)SulfosulfuronRoot Length Inhibition~1
Maize (Zea mays)SulfosulfuronRoot Length Inhibition>1
Onion (Allium cepa)SulfosulfuronRoot Length Inhibition>10
Tomato (Lycopersicon esculentum)SulfosulfuronRoot Length Inhibition>30
Cucumber (Cucumis sativus)HalosulfuronGrowth Reduction (20%)8.2 - 45 (g/ha equivalent)

Experimental Protocols

Root Elongation Bioassay in Petri Dishes

This protocol is adapted from methods used for other sulfonylurea herbicides and is suitable for determining the dose-response of sensitive plant species to this compound. Cucumber, tomato, and flax are known to be sensitive to sulfonylurea herbicides.

Objective: To quantify the phytotoxic effect of this compound by measuring the inhibition of root elongation in a sensitive indicator plant species.

Materials:

  • This compound stock solution (analytical grade)

  • Sensitive plant seeds (e.g., cucumber (Cucumis sativus), flax (Linum usitatissimum))

  • Sterile Petri dishes (9 cm diameter)

  • Sterile filter paper

  • Sterile distilled water

  • Growth chamber or incubator with controlled temperature and light

  • Ruler or digital caliper

Protocol:

  • Seed Sterilization and Pre-germination:

    • Surface sterilize seeds by soaking in a 1% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile distilled water.

    • Place sterilized seeds on moist sterile filter paper in a Petri dish and incubate in the dark at 25°C for 24-48 hours, or until radicles just emerge.

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, followed by dilution in water).

    • Perform serial dilutions of the stock solution with sterile distilled water to obtain a range of test concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µg/L). Include a solvent control if a solvent other than water is used.

  • Bioassay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Add 5 mL of the respective treatment solution to each Petri dish. Ensure the filter paper is saturated but not flooded.

    • Carefully place 5-10 pre-germinated seeds with similar radicle lengths in each Petri dish, ensuring the radicles are in contact with the moist filter paper.

    • Seal the Petri dishes with parafilm to prevent moisture loss.

  • Incubation:

    • Place the Petri dishes in a growth chamber or incubator at 25 ± 2°C with a 16-hour light/8-hour dark photoperiod for 48-72 hours.

  • Data Collection and Analysis:

    • After the incubation period, carefully remove the seedlings from the Petri dishes.

    • Measure the length of the primary root of each seedling using a ruler or digital caliper.

    • Calculate the average root length for each treatment and the percent inhibition relative to the control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

root_elongation_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Seed_Sterilization Seed Sterilization & Pre-germination Place_Seeds Place Pre-germinated Seeds Seed_Sterilization->Place_Seeds Treatment_Solutions Prepare this compound Treatment Solutions Add_Solutions Add Treatment Solutions Treatment_Solutions->Add_Solutions Setup_Petri_Dish Setup Petri Dishes with Filter Paper Setup_Petri_Dish->Add_Solutions Add_Solutions->Place_Seeds Incubate Incubate (48-72h) Place_Seeds->Incubate Measure_Roots Measure Root Length Incubate->Measure_Roots Calculate_Inhibition Calculate % Inhibition Measure_Roots->Calculate_Inhibition Dose_Response Generate Dose-Response Curve & Determine EC50 Calculate_Inhibition->Dose_Response

Caption: Workflow for the root elongation bioassay.

Chlorophyll Fluorescence Bioassay

Chlorophyll fluorescence is a non-invasive and sensitive technique to assess the photosynthetic efficiency of plants and can be used to detect stress induced by herbicides.

Objective: To evaluate the phytotoxic effect of this compound on the photosynthetic apparatus of a sensitive plant species by measuring changes in chlorophyll fluorescence parameters.

Materials:

  • This compound solution

  • Sensitive plant species (e.g., cucumber, tomato, or a sensitive weed species) grown in pots

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Leaf clips

  • Growth chamber with controlled conditions

Protocol:

  • Plant Growth:

    • Grow the selected plant species in pots containing a suitable growing medium in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).

    • Use plants at the 2-4 true leaf stage for the experiment.

  • Herbicide Application:

    • Prepare a range of this compound concentrations in water with an appropriate surfactant.

    • Apply the herbicide solutions to the plants as a foliar spray, ensuring uniform coverage. Include a control group sprayed only with water and surfactant.

  • Dark Adaptation:

    • At specified time points after treatment (e.g., 24, 48, 72 hours), dark-adapt the leaves to be measured for at least 30 minutes using leaf clips. This ensures that all reaction centers of photosystem II (PSII) are open.

  • Chlorophyll Fluorescence Measurement:

    • Use a PAM fluorometer to measure chlorophyll fluorescence parameters on the dark-adapted leaves.

    • Key parameters to measure include:

      • Fv/Fm: Maximum quantum yield of PSII photochemistry. A decrease in this value indicates stress on the photosynthetic apparatus.

      • ΦPSII (Yield): Effective quantum yield of PSII. This parameter reflects the efficiency of PSII in the light.

      • qP: Photochemical quenching, which represents the proportion of open PSII reaction centers.

      • NPQ: Non-photochemical quenching, which reflects the dissipation of excess light energy as heat.

  • Data Analysis:

    • Record the fluorescence parameters for each treatment group at each time point.

    • Compare the values of the treated plants to the control plants to determine the effect of this compound on photosynthetic efficiency.

    • Analyze the data statistically to identify significant differences between treatments.

chlorophyll_fluorescence_workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Grow_Plants Grow Sensitive Plants Apply_Herbicide Apply this compound Grow_Plants->Apply_Herbicide Dark_Adapt Dark Adapt Leaves (30 min) Apply_Herbicide->Dark_Adapt Measure_Fluorescence Measure Chlorophyll Fluorescence (Fv/Fm, ΦPSII, etc.) Dark_Adapt->Measure_Fluorescence Compare_Data Compare Treated vs. Control Measure_Fluorescence->Compare_Data Statistical_Analysis Statistical Analysis Compare_Data->Statistical_Analysis

Caption: Workflow for the chlorophyll fluorescence bioassay.

Conclusion

The bioassay techniques described in this document provide robust and reliable methods for assessing the phytotoxicity of this compound. The choice of bioassay will depend on the specific research question, available resources, and the desired level of detail. The root elongation bioassay is a simple and sensitive method for determining dose-response relationships and calculating EC50 values. The chlorophyll fluorescence bioassay offers a non-invasive and rapid assessment of the herbicide's impact on plant photosynthetic health. By employing these standardized protocols, researchers can obtain consistent and comparable data on the phytotoxic effects of this compound, contributing to a better understanding of its herbicidal activity and environmental fate.

References

Application Notes and Protocols for Enhanced Halosulfuron-Methyl Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Halosulfuron-Methyl

This compound is a selective, post-emergence herbicide belonging to the sulfonylurea chemical class. It is effective for the control of various broadleaf weeds and sedges, particularly nutsedge, in a variety of crops including corn, sugarcane, rice, and turfgrasses[1]. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[1][2]. This enzyme is critical for the biosynthesis of branched-chain amino acids such as valine and isoleucine in plants. By inhibiting ALS, this compound disrupts protein synthesis, which in turn halts cell division and plant growth, leading to the eventual death of susceptible weeds[2][3]. The development of advanced formulations is crucial for optimizing its delivery, enhancing efficacy, reducing environmental impact, and improving handling characteristics.

Physicochemical Properties of this compound:

PropertyValueReference
Appearance White powder
Molecular Formula C₁₃H₁₅ClN₆O₇S
Molecular Weight 434.81 g/mol
Melting Point 175.5–177.2 °C
Density 1.618 g/mL (25 °C)
Vapor Pressure <0.01 mPa (25 °C)
Water Solubility 0.015 g/L (pH 5), 1.65 g/L (pH 7) at 20 °C
Solubility in Methanol 1.62 g/L (20 °C)

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

This compound's herbicidal activity stems from its ability to block the synthesis of essential amino acids in susceptible plants. This targeted action provides its selectivity, as many crops can metabolize the compound into inactive forms more rapidly than weed species.

ALS_Inhibition_Pathway cluster_synthesis Branched-Chain Amino Acid Synthesis cluster_inhibition Inhibition by this compound Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Alpha_Ketobutyrate α-Ketobutyrate Alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate To Valine & Leucine pathway Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate To Isoleucine pathway Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Cell Growth Valine->Protein_Synthesis Isoleucine->Protein_Synthesis Leucine->Protein_Synthesis No_Growth Cessation of Cell Division and Plant Growth Protein_Synthesis->No_Growth Halosulfuron This compound Inhibition Inhibition Halosulfuron->Inhibition

Mechanism of Action of this compound.

Formulation Development Protocols

The development of effective this compound formulations is essential for ensuring stability, ease of application, and enhanced biological efficacy. Below are protocols for preparing conventional and advanced formulations.

Protocol for Suspension Concentrate (SC) Formulation

Suspension concentrates are stable dispersions of the active ingredient in an aqueous medium. This protocol is adapted from established methodologies for sulfonylurea herbicides.

Experimental Workflow: Suspension Concentrate (SC) Preparation

References

Spectrophotometric determination of halosulfuron-methyl residues

Author: BenchChem Technical Support Team. Date: November 2025

An effective spectrophotometric method for the determination of halosulfuron-methyl residues in various sample matrices is presented. While chromatographic techniques such as HPLC-UV, LC-MS/MS, and GC are commonly employed for the analysis of this compound, spectrophotometry offers a cost-effective and accessible alternative, particularly for screening purposes.[1][2][3] This application note details a method based on the principle of derivatization to produce a colored compound, allowing for quantification using a standard spectrophotometer.

The proposed method involves the extraction of this compound from the sample, followed by a chemical derivatization reaction that yields a product with strong absorbance in the visible region of the electromagnetic spectrum. The intensity of the color produced is directly proportional to the concentration of this compound in the sample, which can be quantified by measuring the absorbance at a specific wavelength.

Principle

This method is based on the formation of a colored complex upon the reaction of this compound with a specific chromogenic reagent. The sulfonylurea moiety of this compound can be hydrolyzed under acidic conditions to release a primary aromatic amine. This amine can then be diazotized with sodium nitrite in an acidic medium, followed by coupling with a suitable aromatic compound, such as N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD), to form a stable and intensely colored azo dye. The absorbance of this dye is then measured at its wavelength of maximum absorbance (λmax) to determine the concentration of this compound.

Materials and Reagents

  • Spectrophotometer (UV-Vis)

  • Centrifuge

  • Vortex mixer

  • Water bath

  • Volumetric flasks and pipettes

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 1M

  • Sodium nitrite (NaNO2), 1% (w/v) solution

  • Ammonium sulfamate, 5% (w/v) solution

  • N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD), 0.1% (w/v) solution

  • Sodium hydroxide (NaOH), 1M

  • Distilled or deionized water

Experimental Protocols

Preparation of Standard Solutions

A stock standard solution of this compound (100 µg/mL) is prepared by accurately weighing 10 mg of the analytical standard and dissolving it in 100 mL of methanol. Working standard solutions of lower concentrations are prepared by serial dilution of the stock solution with methanol.

Sample Preparation and Extraction
  • Weigh 10 g of the homogenized sample (e.g., soil, plant material) into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile, vortex for 2 minutes, and sonicate for 10 minutes.

  • Centrifuge the mixture at 5000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process with another 20 mL of acetonitrile.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 5 mL of 1M HCl.

Derivatization Procedure
  • To the 5 mL of the reconstituted extract (or standard solution), add 1 mL of 1% sodium nitrite solution and mix well.

  • Allow the reaction to proceed for 10 minutes at room temperature for diazotization.

  • Add 1 mL of 5% ammonium sulfamate solution to quench the excess nitrous acid. Mix and let it stand for 5 minutes.

  • Add 1 mL of 0.1% NEDD solution and mix thoroughly. A pinkish-purple color will develop.

  • Allow the color to stabilize for 20 minutes.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of a standard solution (typically around 540 nm for azo dyes).

Calibration Curve

A calibration curve is constructed by plotting the absorbance values of the working standard solutions against their corresponding concentrations. The concentration of this compound in the sample is then determined by interpolating its absorbance value on the calibration curve.

Data Presentation

The following table summarizes the hypothetical performance data for the spectrophotometric determination of this compound.

ParameterValue
Linearity Range0.5 - 10 µg/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Recovery (%)85 - 105%
Relative Standard Deviation (RSD)< 10%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_derivatization Derivatization cluster_analysis Analysis sample 1. Weigh 10g of Sample add_acetonitrile 2. Add Acetonitrile sample->add_acetonitrile vortex_sonicate 3. Vortex & Sonicate add_acetonitrile->vortex_sonicate centrifuge 4. Centrifuge vortex_sonicate->centrifuge collect_supernatant 5. Collect Supernatant centrifuge->collect_supernatant evaporate 6. Evaporate to Dryness collect_supernatant->evaporate reconstitute 7. Reconstitute in 1M HCl evaporate->reconstitute add_naNO2 8. Add Sodium Nitrite reconstitute->add_naNO2 add_sulfamate 9. Add Ammonium Sulfamate add_naNO2->add_sulfamate add_NEDD 10. Add NEDD add_sulfamate->add_NEDD color_development 11. Color Development add_NEDD->color_development measure_absorbance 12. Measure Absorbance at λmax color_development->measure_absorbance quantification 13. Quantification using Calibration Curve measure_absorbance->quantification

Caption: Experimental workflow for the spectrophotometric determination of this compound.

References

Application Notes and Protocols for Rapid Halosulfuron-Methyl Screening using Immunoassay Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Halosulfuron-methyl is a widely utilized sulfonylurea herbicide effective for weed management in various crops such as corn, sugarcane, and rice.[1][2] However, its potential for drift to non-target crops and the leaching of its metabolites into groundwater raises environmental and food safety concerns.[1][2] While traditional analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are accurate for detecting this compound residues, they are often time-consuming and require specialized personnel and equipment.[1] Immunoassays offer a rapid, simple, and portable alternative for screening this compound residues in various matrices. This document provides detailed application notes and protocols for the development of immunoassays for the rapid screening of this compound.

Principle of Immunoassay for this compound

The immunoassays described herein are based on the principle of competitive binding. This compound in a sample competes with a known amount of a labeled this compound conjugate for binding to a limited amount of specific anti-halosulfuron-methyl antibody. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample.

A diagram illustrating the competitive immunoassay principle is provided below.

Competitive_Immunoassay_Principle cluster_sample Sample cluster_reagents Reagents cluster_binding Competitive Binding cluster_result Result Interpretation HM This compound (Analyte) Binding_Site Antibody Binding Site HM->Binding_Site Competes with HM->Binding_Site Ab Anti-Halosulfuron-Methyl Antibody Ab->Binding_Site HM_conj Labeled this compound (Conjugate) HM_conj->Binding_Site Competes for HM_conj->Binding_Site High_HM High this compound in Sample => Low Signal Binding_Site->High_HM Low_HM Low this compound in Sample => High Signal Binding_Site->Low_HM

Caption: Competitive immunoassay principle for this compound detection.

Quantitative Data Summary

The following tables summarize the quantitative data from the development of different immunoassay formats for this compound detection.

Table 1: Performance Characteristics of Immunoassays for this compound

Immunoassay TypeIC50 Value (ng/mL)Linear Range (ng/mL)
dcELISA1.50.7 - 10.7
icELISA16.58.1 - 44.9
MLFIA0.210.03 - 1.5

Data sourced from a study by Li et al. (2023).

Table 2: Cross-Reactivity of Monoclonal Antibody 1A91H11 with Other Sulfonylurea Herbicides

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound1.5100
5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole>25000.06
Metsulfuron-methyl>2500<0.01
Chlorsulfuron>2500<0.01
Thifensulfuron-methyl>2500<0.01
Bensulfuron-methyl>2500<0.01
Cinosulfuron>2500<0.01

Cross-reactivity was calculated as (IC50 of this compound / IC50 of analog) x 100.

Table 3: Recovery of this compound from Spiked Samples

MatrixSpiked Concentration (mg/kg)dcELISA Recovery (%)MLFIA Recovery (%)
Tomato0.0178.9 - 87.9N/A
0.0578.9 - 87.9N/A
0.178.9 - 87.9N/A
Maize0.01103.0 - 107.4N/A
0.05103.0 - 107.4N/A
0.1103.0 - 107.4N/A
Paddy Water0.025N/A81.5 - 92.5
0.05N/A81.5 - 92.5
0.1N/A81.5 - 92.5

N/A: Not Applicable.

Experimental Protocols

1. Hapten Synthesis for this compound

Due to the instability of the sulfonylurea bridge in this compound, a stable metabolite, pyrazole sulfonamide, is used for hapten synthesis.

  • Materials:

    • 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole

    • Succinic anhydride

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • 2 M Hydrochloric acid

    • Ethyl acetate

    • Anhydrous Na2SO4

  • Procedure:

    • Dissolve 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole (1 g, 4 mmol) and succinic anhydride (0.4 g, 4 mmol) in a suitable solvent.

    • Slowly add DBU to the solution and stir the mixture at room temperature for 3 hours.

    • Acidify the reaction mixture to pH 2 with 2 M hydrochloric acid.

    • Extract the mixture three times with 50 mL of ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to obtain the hapten.

2. Preparation of Immunogen and Coating Antigen

  • Immunogen (BSA-hapten conjugate):

    • The synthesized hapten is conjugated to bovine serum albumin (BSA) to be used as the immunogen.

  • Coating Antigen (OVA-hapten conjugate):

    • The synthesized hapten is conjugated to ovalbumin (OVA) to be used as the coating antigen in the immunoassay.

3. Monoclonal Antibody Production

  • Immunization:

    • Emulsify 100 µg of the BSA-hapten conjugate in 100 µL of PBS with 100 µL of complete Freund's adjuvant.

    • Immunize mice with the emulsion.

    • Administer subsequent booster doses with incomplete Freund's adjuvant every two weeks.

    • Collect antisera after the third injection to test for antibody titer and inhibition by this compound using an indirect competitive ELISA (icELISA).

  • Hybridoma Production:

    • Fuse spleen cells from the mouse with the highest titer and best inhibition with SP2/0 myeloma cells at a 10:1 ratio using PEG 1450.

    • Culture the fused cells in HAT selection medium.

    • Screen cell supernatants for reactivity to this compound using icELISA approximately 10 days after fusion.

    • Isolate positive hybridomas using the limiting dilution method.

    • Expand the selected monoclonal hybridoma cells and inject them into BALB/c mice to produce ascites fluid containing the monoclonal antibodies.

4. Direct Competitive ELISA (dcELISA) Protocol

dcELISA_Workflow start Start coat Coat microplate wells with anti-halosulfuron-methyl antibody start->coat end End wash1 Wash wells coat->wash1 block Block wells with a blocking agent wash1->block wash2 Wash wells block->wash2 add_sample Add standard or sample and OVA-hapten conjugate wash2->add_sample incubate1 Incubate add_sample->incubate1 wash3 Wash wells incubate1->wash3 add_conjugate Add enzyme-labeled secondary antibody wash3->add_conjugate incubate2 Incubate add_conjugate->incubate2 wash4 Wash wells incubate2->wash4 add_substrate Add substrate solution wash4->add_substrate incubate3 Incubate in the dark add_substrate->incubate3 stop_reaction Add stop solution incubate3->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance read_absorbance->end

Caption: Workflow for the direct competitive ELISA (dcELISA).

5. Magnetic Lateral Flow Immunoassay (MLFIA) Protocol

  • Preparation of Antibody-Coated Magnetic Nanoparticles:

    • Activate carboxyl magnetic beads (50 nm) with EDC and NHS.

    • Resuspend the activated beads in a coupling buffer.

    • Add 25 µg of anti-halosulfuron-methyl monoclonal antibody to the magnetic beads and incubate to allow for conjugation.

    • Wash the magnetic beads to remove any unbound antibodies.

  • Assay Procedure:

    • Mix the sample or standard with the antibody-coated magnetic nanoparticles.

    • Apply the mixture to the sample pad of the lateral flow strip.

    • Allow the liquid to migrate along the strip.

    • Visually inspect the test line and control line after a specified time or use a reader for quantitative results.

A diagram of the MLFIA workflow is presented below.

MLFIA_Workflow start Start mix Mix sample/standard with antibody-coated magnetic nanoparticles start->mix end End apply Apply mixture to sample pad of lateral flow strip mix->apply migrate Allow liquid to migrate along the strip apply->migrate read Read results at test and control lines migrate->read read->end

Caption: Workflow for the Magnetic Lateral Flow Immunoassay (MLFIA).

The described immunoassays, including dcELISA and MLFIA, provide sensitive and specific methods for the rapid screening of this compound residues in various samples. These protocols and data serve as a valuable resource for researchers and professionals in drug development and food safety to establish efficient monitoring programs for this herbicide. The developed monoclonal antibody demonstrates high specificity for this compound with negligible cross-reactivity to other sulfonylurea herbicides, ensuring the reliability of the assays.

References

Halosulfuron-Methyl: Application Notes and Protocols for Turfgrass Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Halosulfuron-methyl, a selective, post-emergence sulfonylurea herbicide, for weed management in turfgrass settings. This document synthesizes data from scientific literature to provide detailed protocols for experimental application and evaluation, quantitative efficacy and phytotoxicity data, and a summary of its mechanism of action.

Mechanism of Action

This compound is a systemic herbicide that is absorbed by the roots and shoots of susceptible plants. It functions as an acetolactate synthase (ALS) inhibitor, also known as acetohydroxyacid synthase (AHAS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine. By inhibiting this enzyme, this compound halts cell division and plant growth, leading to the eventual death of the targeted weed. Symptoms, including stunting, chlorosis, and necrosis of the growing points, typically manifest within one to two weeks of application.[1]

G Halosulfuron This compound Uptake Plant Uptake (Roots and Foliage) Halosulfuron->Uptake Translocation Systemic Translocation (Xylem and Phloem) Uptake->Translocation ALS Acetolactate Synthase (ALS) Enzyme Translocation->ALS Inhibition Inhibition ALS->Inhibition AminoAcids Branched-Chain Amino Acid Synthesis (Valine, Leucine, Isoleucine) Inhibition->AminoAcids BLOCKS CellDivision Cell Division and Growth AminoAcids->CellDivision ESSENTIAL FOR WeedDeath Weed Death (Chlorosis, Necrosis, Stunting) CellDivision->WeedDeath CESSATION LEADS TO

Mechanism of action of this compound.

Application Parameters

Effective weed control with this compound is dependent on proper application techniques. For research purposes, precise and consistent application is paramount.

Table 1: Recommended Application Parameters for Experimental Trials

ParameterRecommendationNotes
Application Timing Post-emergence, when target weeds are actively growing.Best results are often achieved when weeds are young and not under stress from drought or heat.
Application Rate 50 to 150 g a.i./ha (0.045 to 0.134 lb a.i./acre)Optimal rate depends on the target weed species, infestation density, and turfgrass tolerance.[2][3][4]
Spray Volume 100 to 400 L/ha (10 to 40 GPA)Higher volumes may be necessary for dense weed canopies to ensure thorough coverage.[5]
Nozzle Type Flat-fan nozzles (e.g., TeeJet 8004XR, TP9504EVS)Provides uniform coverage. Use nozzles that produce medium to coarse droplets to minimize drift.
Operating Pressure 15 to 40 psi (103 to 276 kPa)Lower pressures within the nozzle's recommended range will produce larger droplets, reducing drift potential.
Adjuvant Nonionic surfactant (NIS) at 0.25% to 0.5% v/vEnhances spray coverage and uptake by the weed foliage.

Efficacy Data

This compound primarily controls sedges and some broadleaf weeds. Its efficacy can vary based on the weed species, growth stage, and environmental conditions.

Table 2: Efficacy of this compound on Common Turfgrass Weeds

Weed SpeciesCommon NameApplication Rate (g a.i./ha)Weed Control (%)Days After Treatment (DAT)Reference
Cyperus rotundusPurple Nutsedge67.5 - 15096.3 - 97.960
Cyperus rotundusPurple Nutsedge50Effective Control45
Cyperus brevifoliusMullumbimby Couch65 - 130 (product)Good Control-
Cyperus aromaticusNavua Sedge25 - 7340 - 9556-70
Broadleaf Weeds*Various67.5 (in tank mix)Variable60

*Note: this compound provides limited control of many broadleaf weeds when used alone. Tank mixing with other herbicides may be necessary for broader spectrum control.

Turfgrass Safety and Phytotoxicity

This compound is known for its high degree of safety on many established warm- and cool-season turfgrass species. However, some transient phytotoxicity (e.g., slight discoloration) may be observed under certain conditions.

Table 3: Turfgrass Tolerance to this compound

Turfgrass SpeciesCommon NameApplication Rate (g a.i./ha)Phytotoxicity Rating*Reference
Bermudagrass (Cynodon dactylon)Bermudagrass50No significant phytotoxicity
Kentucky Bluegrass (Poa pratensis)Kentucky BluegrassUp to 4 applications of 0.75 oz/A productAcceptable (minimal discoloration)
Various Warm-Season Turf-65 - 130 (product)No evidence of phytotoxicity
Various Cool-Season Turf--Generally low phytotoxicity

*Phytotoxicity is often rated on a scale of 0 to 10 or 0 to 100%, where 0 = no injury and 10 or 100 = complete turfgrass death. An acceptable level of phytotoxicity is typically below 20-30%.

Experimental Protocols

The following protocols are generalized methodologies for conducting field trials to evaluate the efficacy and safety of this compound in turfgrass.

Experimental Design and Plot Establishment
  • Site Selection: Choose a site with a uniform stand of the desired turfgrass species and a natural, uniform infestation of the target weed species.

  • Experimental Design: Employ a randomized complete block design (RCBD) with 3 to 4 replications.

  • Plot Size: Establish plots of a uniform size, for example, 1.5 m x 1.5 m (5 ft x 5 ft).

  • Buffer Zones: Include buffer zones between plots to prevent spray drift between treatments.

  • Untreated Control: Include an untreated control plot within each replication for comparison.

Herbicide Application
  • Equipment: Utilize a CO2-pressurized backpack sprayer equipped with a boom and flat-fan nozzles (e.g., TeeJet 8004XR).

  • Calibration: Calibrate the sprayer to deliver a precise volume of spray solution per unit area (e.g., 200 L/ha).

  • Treatment Preparation: Prepare the spray solutions for each treatment, including the addition of a nonionic surfactant at the specified concentration (e.g., 0.25% v/v).

  • Application: Apply the treatments uniformly to the designated plots, ensuring consistent speed and boom height.

G start Start site_selection Site Selection (Uniform Turf & Weeds) start->site_selection plot_establishment Plot Establishment (RCBD, 3-4 Reps) site_selection->plot_establishment pre_treatment_data Pre-Treatment Data Collection (Weed Counts, Turf Quality) plot_establishment->pre_treatment_data treatment_application Herbicide Application (Calibrated Sprayer) pre_treatment_data->treatment_application post_treatment_data Post-Treatment Data Collection (e.g., 14, 28, 60 DAT) treatment_application->post_treatment_data data_analysis Data Analysis (ANOVA, Mean Separation) post_treatment_data->data_analysis end End data_analysis->end

Experimental workflow for a turfgrass herbicide trial.
Data Collection and Evaluation

  • Weed Control Efficacy:

    • Visual Ratings: Assess percent weed control visually on a scale of 0% (no control) to 100% (complete control) at specified intervals (e.g., 14, 28, and 60 days after treatment - DAT).

    • Weed Counts: Count the number of surviving weeds per unit area (e.g., per square meter) within each plot.

    • Biomass: Harvest the above-ground weed biomass from a specified area within each plot, dry it to a constant weight, and record the dry weight.

  • Turfgrass Phytotoxicity:

    • Visual Ratings: Rate turfgrass injury on a scale of 0% (no injury) to 100% (complete turf death) or on a scale of 0 to 10, where 0 is no injury and 10 is complete death. Ratings should consider discoloration, stunting, and stand thinning.

  • Turfgrass Quality:

    • Visual Ratings: Assess overall turfgrass quality on a scale of 1 to 9, where 1 is dead turf, 9 is excellent turf, and a rating of 6 or 7 is considered minimally acceptable.

Data Analysis

Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), and use a mean separation test (e.g., Fisher's LSD) to determine significant differences between treatment means at a specified level of probability (e.g., p ≤ 0.05).

Conclusion

This compound is an effective tool for the selective post-emergence control of sedges and certain broadleaf weeds in a variety of turfgrass species. For research and development purposes, adherence to detailed experimental protocols is crucial for generating reliable and reproducible data on its efficacy and safety. The information provided in these notes serves as a comprehensive guide for designing and implementing such studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Halosulfuron-Methyl Application Rates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing halosulfuron-methyl for targeted weed control in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the planning and execution of experiments involving this compound.

Q1: My this compound application is showing variable or lower-than-expected efficacy in field trials compared to greenhouse experiments. What are the potential causes?

A1: Discrepancies between controlled environments and field applications are common. Several factors can contribute to this variability:

  • Environmental Conditions: Efficacy can be influenced by weather. Rainfall or overhead irrigation within 4 hours of application can wash the herbicide off the foliage, reducing absorption.[1]

  • Weed Growth Stage: this compound is most effective on small, actively growing weeds (1-3 inches in height).[1] Larger, more established weeds may not be adequately controlled.

  • Weed Health: The target weed should be healthy and actively growing for optimal herbicide uptake and translocation.

  • Application Coverage: Ensure thorough spray coverage of the target weed foliage.

Q2: I am not achieving effective control of my target weed species. What should I check?

A2: Several factors could be at play:

  • Incorrect Application Rate: Ensure you are using the recommended rate for your specific target weed species. Refer to the tables below for guidance. Low rates may be as effective as higher rates for some species, especially with the addition of an adjuvant.[2][3]

  • Weed Identification: Confirm the correct identification of your target weed. This compound is highly effective against sedges, particularly nutsedge, and various broadleaf weeds, but less so against grassy weeds.[4]

  • Adjuvant Use: The addition of a nonionic surfactant or other appropriate adjuvant can be crucial for efficacy, especially for certain weed species like Navua sedge (Cyperus aromaticus). Always follow the adjuvant's label instructions.

  • Timing of Application: For post-emergence applications, treating weeds at an early growth stage is critical for successful control.

Q3: Can I tank-mix this compound with other herbicides to broaden the weed control spectrum?

A3: Yes, this compound can be tank-mixed with other herbicides. For instance, combinations with atrazine or 2,4-D have been shown to be effective for controlling a wider range of weeds in sugarcane. However, some research has shown that for specific weeds like Navua sedge, combining this compound with other herbicides did not improve efficacy. It is essential to conduct preliminary trials to ensure compatibility and avoid antagonism between the mixed herbicides.

Q4: How long does it take to see the effects of this compound on target weeds?

A4: The herbicide acts quickly to stunt the growth of targeted weeds. Visual symptoms, such as discoloration of leaves and growing points, followed by necrosis, typically appear within 7 to 14 days, depending on the weed species, size, and growing conditions.

Q5: Is there a risk of crop injury with this compound application?

A5: While this compound is selective for several crops like corn and sugarcane, there is a potential for crop injury under certain conditions. For example, if the seeding depth of a crop is too shallow and excessive watering occurs, injury may result. To assess crop safety, it is recommended to include a higher-than-intended application rate in your experimental design.

Q6: What is the mode of action of this compound?

A6: this compound is a sulfonylurea herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is vital for the synthesis of essential amino acids (valine, leucine, and isoleucine) in plants, and its inhibition leads to the cessation of growth and eventual death of susceptible weeds.

Data on this compound Application Rates

The following tables summarize recommended application rates of this compound for the control of specific weed species, compiled from various studies.

Table 1: Recommended Application Rates for Sedges

Weed SpeciesCommon NameApplication Rate (g a.i./ha)CropRemarksSource(s)
Cyperus rotundusPurple Nutsedge67.5 - 150SugarcaneHigher rates (67.5 g/ha and above) provided 96.3–97.0% control. 67.5 g/ha is considered the optimum dose.
Cyperus aromaticusNavua Sedge25 - 73PastureEfficacy is highly dependent on the addition of an adjuvant (e.g., Bonza® at 1% v/v). Low rates can be as effective as high rates with an adjuvant.
Cyperus spp.Sedges (general)60 - 135SugarcaneHigher doses (≥ 67.5 g/ha) resulted in superior weed control efficiency (87.8-90.0%).

Table 2: Recommended Application Rates for Broadleaf Weeds

Weed SpeciesCommon NameApplication Rate (g a.i./ha)CropRemarksSource(s)
Ludwigia spp.Water Primrose15 - 60RiceThe highest rate of 60 g a.i./ha resulted in an 80% reduction in coverage without apparent toxicity to the rice plants.

Table 3: this compound in Herbicide Mixtures

Herbicide MixtureTarget WeedsApplication Rate (per ha)CropRemarksSource(s)
This compound + MetribuzinBroadleaf weeds, Grasses, Sedges1.25 kg (formulation)SugarcanePost-emergence application showed maximum suppression of total weed density and biomass.
This compound + AtrazineGeneral weed control67.5 g + 1.25 kgSugarcaneProved very effective to control all types of weeds and recorded high sugarcane yield.

Experimental Protocols

This section provides a detailed methodology for conducting a dose-response experiment to determine the optimal application rate of this compound for a specific weed species.

Objective: To determine the effective dose of this compound required to achieve a desired level of control for a target weed species.

Materials:

  • This compound formulation (e.g., 75% Water Dispersible Granules)

  • Target weed species grown in pots under controlled conditions

  • Susceptible control weed species

  • Nonionic surfactant or other appropriate adjuvant

  • Manual or automated sprayer calibrated for consistent application

  • Personal Protective Equipment (PPE)

  • Randomized block design layout for the experiment

Procedure:

  • Plant Preparation: Grow the target weed species from seed or tubers in uniform pots containing a standard growing medium. Allow the plants to reach a consistent growth stage (e.g., 3-4 leaves, 1-3 inches in height).

  • Experimental Design: Arrange the potted plants in a randomized complete block design to minimize the effects of environmental variability within the greenhouse or growth chamber. Include at least four to five replications for each treatment.

  • Treatment Preparation: Prepare a series of this compound concentrations. It is advisable to include a range of doses, including rates lower and higher than the suspected efficacious rate, as well as an untreated control. For crop tolerance assessment, include a rate that is twice the intended label rate.

  • Herbicide Application:

    • Calibrate the sprayer to deliver a consistent volume of spray solution per unit area.

    • Apply the different this compound concentrations to the respective treatment groups. Ensure uniform and complete coverage of the plant foliage.

    • Include an untreated control group that is sprayed only with water (and adjuvant, if used in the other treatments).

  • Post-Application Care: Return the treated plants to the controlled environment. Maintain optimal growing conditions (light, temperature, water) for the duration of the experiment. Avoid overhead watering for at least 4 hours after application to prevent washing the herbicide off the leaves.

  • Data Collection:

    • Assessments should be made at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • Collect data on visual injury (e.g., stunting, chlorosis, necrosis) using a rating scale.

    • Measure plant height and biomass (fresh and dry weight) at the end of the experiment.

    • Express plant survival as a percentage of the number of treated plants.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects. Calculate the dose required to achieve 50% or 90% weed control (ED50 or ED90).

Visualizations

The following diagrams illustrate key experimental and troubleshooting workflows.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis start Start: Define Target Weed & Objective prep_plants Prepare & Grow Target Weed Species start->prep_plants design_exp Design Dose-Response Experiment (Randomized Block) prep_plants->design_exp prep_herbicide Prepare this compound Concentrations design_exp->prep_herbicide apply_herbicide Apply Herbicide Treatments prep_herbicide->apply_herbicide post_app_care Post-Application Monitoring & Care apply_herbicide->post_app_care collect_data Collect Data (Visual Injury, Biomass) post_app_care->collect_data analyze_data Statistical Analysis (ANOVA, ED50) collect_data->analyze_data end End: Determine Optimal Application Rate analyze_data->end

Caption: Workflow for Determining Optimal this compound Application Rate.

Troubleshooting_Logic start Start: Poor Weed Control Observed check_rate Is the Application Rate Correct for the Target Weed? start->check_rate check_weed Is the Weed Species Correctly Identified? check_rate->check_weed No adjust_rate Adjust Rate Based on Literature/Tables check_rate->adjust_rate Yes check_stage Was the Weed at the Optimal Growth Stage (1-3 inches)? check_weed->check_stage No confirm_id Confirm Weed ID & Herbicide Suitability check_weed->confirm_id Yes check_adjuvant Was an Appropriate Adjuvant Used? check_stage->check_adjuvant No adjust_timing Adjust Application Timing for Younger Weeds check_stage->adjust_timing Yes check_env Were Environmental Conditions Favorable (e.g., no rain)? check_adjuvant->check_env No add_adjuvant Incorporate a Recommended Adjuvant check_adjuvant->add_adjuvant Yes re_evaluate Re-evaluate Protocol & Re-run Experiment check_env->re_evaluate No monitor_conditions Monitor Weather & Re-apply if Necessary check_env->monitor_conditions Yes success Problem Resolved re_evaluate->success adjust_rate->re_evaluate confirm_id->re_evaluate adjust_timing->re_evaluate add_adjuvant->re_evaluate monitor_conditions->re_evaluate

Caption: Decision-Making Pathway for Troubleshooting Poor Weed Control.

References

Technical Support Center: Optimizing Halosulfuron-Methyl Efficacy with Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of halosulfuron-methyl with adjuvants. Find answers to frequently asked questions and troubleshoot common experimental issues to enhance the efficacy of your weed control applications.

Frequently Asked Questions (FAQs)

Q1: Why are adjuvants necessary when using this compound?

A1: this compound, a sulfonylurea herbicide, requires the use of an adjuvant to ensure optimal performance. Without an adjuvant, a reduced spectrum and degree of weed control will occur[1]. Adjuvants enhance the efficacy of the herbicide by improving its absorption and translocation within the target weed[2][3]. They act as surface-active agents, reducing the surface tension of spray droplets and allowing for better coverage and penetration of the weed's leaf surface[4].

Q2: What is the mode of action of this compound and how do adjuvants influence it?

A2: this compound works by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS halts cell division and plant growth, leading to the death of the susceptible weed. Adjuvants do not change the mode of action but facilitate the delivery of this compound to the target site within the plant, thereby enhancing its inhibitory effect.

Q3: What types of adjuvants are recommended for use with this compound?

A3: The most commonly recommended adjuvants for use with this compound are non-ionic surfactants (NIS) and crop oil concentrates (COC). The choice of adjuvant can depend on the target weed species and environmental conditions. For instance, some studies have shown that oil-based adjuvants may improve control under certain conditions. However, it is crucial to consult the product label, as some formulations may have specific adjuvant recommendations or restrictions to avoid crop injury.

Q4: How quickly does this compound work, and what are the typical symptoms of efficacy?

A4: this compound is absorbed relatively quickly by the leaves and is translocated throughout the plant via both the xylem and phloem. Growth of susceptible weeds is typically inhibited within a few hours of application. Visible symptoms, such as yellowing (chlorosis) and necrosis of the meristematic areas, followed by general foliar discoloration, usually appear within 7 to 14 days, with complete control occurring in 2 to 6 weeks, depending on the weed species, size, and growing conditions.

Q5: Can this compound be tank-mixed with other herbicides?

A5: Yes, this compound can be tank-mixed with other herbicides to broaden the spectrum of weed control. For example, it is often mixed with grass herbicides to provide both broadleaf and grass weed control. However, potential for antagonism exists. For instance, tank-mixing halosulfuron with clethodim plus a non-ionic surfactant has been shown to reduce crabgrass control compared to clethodim applied alone. It is essential to conduct a compatibility test (jar test) before tank-mixing to ensure the products are physically compatible and to check for any potential for reduced efficacy or increased crop injury.

Troubleshooting Guide

Problem 1: Poor control of nutsedge (Cyperus spp.) despite using this compound with an adjuvant.

  • Possible Cause 1: Incorrect application timing.

    • Solution: Apply this compound when nutsedge is actively growing and is at the 4 to 6-leaf stage for optimal results. Applications to weeds under stress from drought, disease, or insect damage may result in reduced effectiveness.

  • Possible Cause 2: Inadequate adjuvant selection or concentration.

    • Solution: Ensure you are using the recommended type and rate of adjuvant. A study on Navua sedge demonstrated that the efficacy of this compound was highly dependent on the addition of a specific adjuvant ("Bonza") at a 1% v/v concentration. Using a non-ionic surfactant is a common recommendation.

  • Possible Cause 3: Heavy nutsedge infestation.

    • Solution: For dense nutsedge populations, a sequential application may be necessary to control plants emerging from dormant tubers.

Problem 2: Crop injury (phytotoxicity) observed after application of this compound and adjuvant.

  • Possible Cause 1: Use of an inappropriate adjuvant or tank-mix partner.

    • Solution: The this compound label may prohibit the use of oil-based adjuvants due to concerns of excessive crop injury. Always follow the label recommendations. When tank-mixing, be aware that some combinations can increase the risk of crop injury, especially if the crop is under stress.

  • Possible Cause 2: Application during unfavorable environmental conditions.

    • Solution: Avoid applying this compound, especially in tank mixtures, when the crop is under stress from factors like drought, water-saturated soils, or extreme temperatures (e.g., above 92°F).

  • Possible Cause 3: Crop sensitivity.

    • Solution: Different plant species and even cultivars can have varying tolerance to this compound. For example, studies have shown that while some pumpkin cultivars exhibit good tolerance, others may show initial injury. It is advisable to test the application on a small area before treating the entire field if crop sensitivity is a concern.

Data on Adjuvant Impact on this compound Efficacy

The following tables summarize quantitative data from studies evaluating the effect of different adjuvants on the efficacy of this compound for purple nutsedge control.

Table 1: Purple Nutsedge Control with Halosulfuron and Various Adjuvants at 8 Weeks After Treatment (WAT)

Halosulfuron Rate (g a.i./ha)AdjuvantNutsedge Suppression (%)
18X-77®<90
18Agri-Dex®<90
18Action "99"®<90
27Sun-It II®100

Source: Adapted from a study on purple nutsedge control.

Table 2: Effect of Halosulfuron and Adjuvants on Nutsedge Tuber Production

Halosulfuron RateAdjuvantNutsedge Tuber Suppression (%)
Not SpecifiedScoil®>97
Not SpecifiedSun-It II®>97

Source: Adapted from a study on purple nutsedge control.

Experimental Protocols

Protocol 1: Evaluation of Adjuvant Effects on Purple Nutsedge Control

This protocol is based on a study by Wehtje et al. (2005).

  • Experimental Setup:

    • Grow purple nutsedge in containers.

    • Treatments consist of halosulfuron at two rates (e.g., 18 and 27 g a.i./ha) combined with different adjuvants (e.g., X-77®, Scoil®, Sun-It II®, Action "99"®, Agri-Dex®).

    • Include a non-treated control for comparison.

  • Application:

    • Apply treatments using a calibrated sprayer to ensure uniform coverage.

  • Data Collection:

    • Visually assess purple nutsedge suppression at regular intervals (e.g., 8 weeks after treatment) on a scale of 0% (no control) to 100% (complete control).

    • At the end of the growing season, harvest and count the number of nutsedge tubers to evaluate the effect on reproduction.

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_application Application cluster_evaluation Evaluation A Select this compound Formulation B Choose Adjuvant Type (NIS, COC, etc.) A->B C Determine Application Rate B->C D Prepare Tank Mix (Jar Test Recommended) C->D E Calibrate Sprayer D->E F Apply to Actively Growing Weeds E->F G Ensure Uniform Coverage F->G H Monitor Weed Symptoms (Chlorosis, Necrosis) G->H I Assess Weed Control Efficacy (%) H->I J Evaluate Crop Tolerance/Injury H->J

Caption: Experimental workflow for evaluating this compound and adjuvant efficacy.

signaling_pathway cluster_herbicide Herbicide Action cluster_plant_response Plant Response Halosulfuron This compound + Adjuvant Absorption Enhanced Absorption & Translocation Halosulfuron->Absorption Facilitated by Adjuvant ALS Acetolactate Synthase (ALS) Inhibition Absorption->ALS AminoAcid Branched-Chain Amino Acid Biosynthesis Blocked ALS->AminoAcid Leads to Growth Cell Division & Growth Inhibition AminoAcid->Growth Death Weed Death Growth->Death

Caption: Simplified pathway of this compound's mode of action enhanced by adjuvants.

References

Factors affecting halosulfuron-methyl degradation in different soil types

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the degradation of halosulfuron-methyl in various soil types. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is degrading much faster/slower than expected. What are the primary factors I should investigate?

A1: The degradation rate of this compound in soil is influenced by a combination of chemical, physical, and biological factors. Here are the key parameters to check:

  • Soil pH: This is a critical factor. This compound degradation is generally faster in acidic soils and slower in alkaline soils.[1][2][3] As a weak acid, its chemical form and subsequent reactivity are pH-dependent.[1]

  • Soil Temperature: Higher temperatures typically accelerate the degradation process.[4] Conversely, at lower temperatures (e.g., 11-15°C), degradation can be minimal.

  • Soil Moisture: Increased soil moisture content generally enhances degradation, likely by promoting both microbial activity and chemical hydrolysis. However, the effect can vary between soil types.

  • Organic Matter and Clay Content: Adsorption of this compound to soil organic matter and clay particles can affect its availability for degradation. Adsorption is positively correlated with organic matter and clay content and negatively correlated with pH.

  • Microbial Activity: Microbial degradation is a significant pathway for the dissipation of this compound. Factors that inhibit microbial life (e.g., sterilization, extreme temperatures) will slow down degradation. Certain microbial populations, such as the phylum Cyanobacteria, may be involved in its biodegradation.

Q2: I am observing inconsistent results across my soil samples. What could be the cause?

A2: Inconsistent results often stem from variability in soil properties or experimental conditions.

  • Soil Homogeneity: Ensure your soil samples are thoroughly homogenized before starting the experiment. Variations in texture, organic matter, or pH within the same soil batch can lead to different degradation rates.

  • Uniform Application: Verify that the this compound is applied uniformly to all soil samples. Uneven application will result in variable starting concentrations.

  • Consistent Incubation Conditions: Maintain constant temperature and moisture levels for all samples throughout the experiment, unless these are the variables you are studying. Fluctuations can significantly impact degradation kinetics.

Q3: What are the main degradation products of this compound in soil that I should be looking for?

A3: The primary degradation pathway for sulfonylurea herbicides like this compound is the cleavage of the sulfonylurea bridge. Key transformation products to monitor include:

  • This compound rearrangement ester (RRE)

  • 3-chlorosulfonamide acid methyl ester (CPSA or CSE)

  • 2-amino-4,6-dimethoxypyrimidine (AP)

  • Halosulfuron acid (HS)

  • 3-chlorosulfonamide (CSA)

Q4: How can I be sure that the degradation I'm observing is microbial and not just chemical?

A4: To differentiate between microbial and chemical degradation, you can set up a control experiment using sterilized soil.

  • Sterilization: Autoclaving or gamma irradiation can be used to sterilize the soil, which will significantly reduce or eliminate microbial activity.

  • Comparison: Compare the degradation rate in the sterilized soil with that in non-sterilized soil under the same incubation conditions. The difference in the rates will give you an indication of the contribution of microbial degradation. Some studies have used oven drying at 105°C for sterilization to inhibit microbial degradation.

Quantitative Data Summary

The half-life (DT50) of this compound can vary significantly depending on the soil type and environmental conditions.

Soil TypeApplication RateHalf-life (DT50) in daysKey Influencing Factors NotedReference
Sandy Loam67.5 g a.i. ha⁻¹ (single dose)8.4Dissipation followed first-order kinetics.
Clay Loam67.5 g a.i. ha⁻¹ (single dose)10.7Dissipation followed first-order kinetics.
Sandy Loam135 g a.i. ha⁻¹ (double dose)9.1Longer half-life with increased concentration.
Clay Loam135 g a.i. ha⁻¹ (double dose)10.1Longer half-life with increased concentration.
Various Indian SoilsNot specified8.1 - 10.9Adsorption influenced by pH, organic matter, and clay content.
Sugarcane Rhizosphere Soil130 mg/kg6.64Half-life increased with higher concentrations.
Sugarcane Rhizosphere Soil600 mg/kg9.19Half-life increased with higher concentrations.
Sugarcane Rhizosphere Soil1300 mg/kg9.87Half-life increased with higher concentrations.
Anjo (kaoline) SoilNot specified13 - 91Faster degradation with increased temperature and lower pH.
Nagano (montmorillonite) SoilNot specified19 - 98Faster degradation with increased temperature and lower pH.
Sandy Clay LoamRecommended dose8.85Non-persistent in tropical sugarcane ecosystem.
Sandy Clay LoamDouble recommended dose9.12Non-persistent in tropical sugarcane ecosystem.

Experimental Protocols

1. Soil Collection and Preparation

  • Collect soil from the desired depth (e.g., 0-20 cm) from a field with no prior history of this compound application.

  • Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Characterize the soil for its physicochemical properties, including pH, organic carbon content, texture (sand, silt, clay percentages), and cation exchange capacity.

2. Degradation Study Setup

  • Weigh a specific amount of the prepared soil (e.g., 75g) into appropriate containers (e.g., 250 mL Nalgene centrifuge bottles).

  • Fortify the soil samples with a known concentration of this compound. The application rates can be equivalent to field application doses (e.g., 0.034 and 0.068 mg kg⁻¹).

  • Adjust the soil moisture to a desired level, for example, one-third of its maximum water-holding capacity.

  • Acclimatize the samples for a few days before fortification.

  • Incubate the samples under controlled conditions of temperature and light (e.g., exposure to direct sunlight or in a dark incubator).

  • Collect samples at predetermined time intervals (e.g., 0, 1, 3, 7, 10, 15, 30, and 45 days) for residue analysis.

3. Sample Extraction (Modified QuEChERS Method)

  • To a soil sample (e.g., 10g), add extraction solvent. A common solvent mixture is acetonitrile and water. For instance, 75% acetonitrile/25% water can be used.

  • Shake the mixture vigorously for a set period (e.g., 15 minutes on a wrist-action shaker).

  • Centrifuge the samples to separate the solvent from the soil particles.

  • Collect the supernatant (the solvent extract).

  • The extract may require further cleanup using techniques like solid-phase extraction (SPE) to remove interfering substances before analysis.

4. Residue Analysis by HPLC or UPLC-MS/MS

  • Analyze the final extract for this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) with a UV detector or Ultra-Performance Liquid Chromatography coupled with a tandem mass spectrometer (UPLC-MS/MS) for higher sensitivity and specificity.

  • HPLC Conditions (Example):

    • Column: C18 (25 cm x 4.6 mm i.d. x 5 µm particle size)

    • Mobile Phase: Acetonitrile + water + Glacial Acetic acid (500:500:0.25 V/V/V)

    • Flow Rate: 1.0 ml/min

    • Wavelength: 260 nm

    • Injection Volume: 20 µl

  • UPLC-MS/MS: This method is highly sensitive and can quantify this compound and its metabolites at parts-per-billion (ppb) levels. It allows for the monitoring of specific ion transitions for each compound, ensuring accurate identification and quantification.

Visualizations

Factors_Affecting_Degradation Halosulfuron_Methyl This compound in Soil Degradation Degradation (DT50) Halosulfuron_Methyl->Degradation Soil_Properties Soil Properties Soil_Properties->Degradation pH pH Organic_Matter Organic Matter Clay_Content Clay Content Environmental_Conditions Environmental Conditions Environmental_Conditions->Degradation Temperature Temperature Moisture Moisture Biological_Activity Biological Activity Biological_Activity->Degradation Microbial_Populations Microbial Populations pH->Soil_Properties Organic_Matter->Soil_Properties Clay_Content->Soil_Properties Temperature->Environmental_Conditions Moisture->Environmental_Conditions Microbial_Populations->Biological_Activity

Caption: Key factors influencing this compound degradation in soil.

Experimental_Workflow Start Start Soil_Collection 1. Soil Collection & Preparation Start->Soil_Collection Fortification 2. Fortification with This compound Soil_Collection->Fortification Incubation 3. Incubation (Controlled Temp & Moisture) Fortification->Incubation Sampling 4. Time-course Sampling Incubation->Sampling Extraction 5. Solvent Extraction (e.g., QuEChERS) Sampling->Extraction Analysis 6. Residue Analysis (HPLC / UPLC-MS/MS) Extraction->Analysis Data_Analysis 7. Data Analysis (Kinetics & DT50) Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a soil degradation study.

References

Technical Support Center: Troubleshooting Halosulfuron-Methyl Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during field experiments with halosulfuron-methyl.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a systemic herbicide belonging to the sulfonylurea chemical class.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division in plants.[1] By inhibiting ALS, this compound halts weed growth, leading to chlorosis and necrosis of the growing points, with complete control typically observed within 7 to 14 days, depending on weed size, species, and growing conditions.

Q2: Why is a non-ionic surfactant (NIS) recommended for use with this compound?

A2: A non-ionic surfactant (NIS) is crucial for improving the performance of this compound by enhancing the spray solution's spreading, sticking, and penetration capabilities on the weed's leaf surface. This ensures better absorption of the active ingredient. The typical recommendation is a NIS with at least 80% active material at a concentration of 0.25% to 0.5% v/v (1 to 2 quarts per 100 gallons of spray solution).

Q3: At what growth stage are weeds most susceptible to this compound?

A3: this compound is a post-emergence herbicide, and its efficacy is highest when applied to small, actively growing weeds. For broadleaf weeds, the ideal stage is 1-3 inches in height. For nutsedges, the best control is achieved at the 3-5 leaf stage. Larger, more mature weeds may not be adequately controlled.

Q4: What are the signs of this compound efficacy on susceptible weeds?

A4: Following a successful application, susceptible weeds will stop growing within a few hours. Visual symptoms, such as stunting, yellowing (chlorosis), and death of the growing points (necrosis), will typically appear within 7 to 14 days.

Troubleshooting Guide

Problem 1: Poor or no control of target weeds.

Possible Cause Troubleshooting Steps
Incorrect Application Timing - Verify Weed Growth Stage: Confirm that the target weeds were within the recommended size (1-3 inches for broadleaf weeds, 3-5 leaves for nutsedge) at the time of application. Applications to larger, more mature, or stressed weeds will result in reduced efficacy.
Improper Use of Surfactant - Check Surfactant Type and Concentration: Ensure a non-ionic surfactant (NIS) with at least 80% active ingredient was used at the recommended concentration of 0.25% to 0.5% v/v. Using an incorrect type of adjuvant or an improper concentration can significantly reduce herbicide uptake.
Unfavorable Environmental Conditions - Review Weather Data: Performance can be poor if weeds are under stress from drought, extreme temperatures (above 85°F), or waterlogged soil at the time of application. Rainfall or irrigation within 4 hours of application can also wash the herbicide off the leaves, reducing its effectiveness.
Weed Resistance - Investigate History of Herbicide Use: A history of repeated use of ALS-inhibiting herbicides in the same field may have led to the selection of resistant weed biotypes. - Conduct a Resistance Test: If resistance is suspected, a whole-plant bioassay or molecular testing can confirm resistance.
Incorrect Spray Volume or Coverage - Evaluate Application Technique: Ensure that the application equipment was properly calibrated to deliver a uniform spray volume (typically a minimum of 10 gallons of water per acre for ground applications) to achieve thorough coverage of the target weeds.

Problem 2: Crop injury observed after application.

Possible Cause Troubleshooting Steps
Spray Drift - Examine Surrounding Non-Target Plants: Look for signs of injury on desirable plants adjacent to the treated area. Use nozzles and application pressures that minimize the production of fine droplets prone to drifting.
Tank Contamination - Review Sprayer Cleanout Procedures: Ensure the sprayer was thoroughly cleaned before use, as residues from previous herbicide applications can cause crop injury.
Interaction with Other Chemicals - Check for Tank Mixes with Organophosphate Insecticides: Applying this compound with or near the time of an organophosphate insecticide application can increase the potential for crop injury.
Unfavorable Environmental Conditions for the Crop - Assess Crop Health at Application: Applying to crops under stress from factors like drought, water-saturated soils, or low fertility can increase the likelihood of injury.

Problem 3: Inconsistent weed control across the field.

Possible Cause Troubleshooting Steps
Uneven Application - Inspect Application Equipment: Check for clogged nozzles, improper boom height, or incorrect sprayer speed, all of which can lead to uneven distribution of the herbicide.
Variability in Soil Properties - Test Soil pH: Soil pH can affect the availability and degradation rate of this compound. Higher pH soils can lead to increased persistence and potential for carryover, while lower pH can increase the rate of degradation.
Mixed Weed Populations - Identify All Weed Species Present: this compound is effective against specific weeds, primarily nutsedges and some broadleaf weeds. If other, non-susceptible weed species are present, they will not be controlled.

Data Presentation

Table 1: Influence of Soil pH and Temperature on this compound Degradation

Soil pH Temperature (°C) Half-life (DT₅₀) in Days Observations
5.0257 - 14Faster degradation in acidic soils.
7.02518 - 98Slower degradation in neutral to alkaline soils. Increased solubility at higher pH.
Variable11 - 15Little to no degradationLow temperatures significantly slow down degradation.
Variable2038.5Degradation rate increases with temperature.
Variable423.2Rapid degradation at higher temperatures.

Table 2: Recommended Application Rates for Key Weed Species

Weed Species Growth Stage Application Rate (g a.i./ha)
Purple Nutsedge (Cyperus rotundus)3-5 leaves67.5 - 75.0
Yellow Nutsedge (Cyperus esculentus)3-5 leaves67.5 - 75.0
Mullumbimby Couch (Cyperus brevifolius)New leaf growth >2cm65 - 130
General Broadleaf Weeds1-3 inches in height52.5 - 150

Experimental Protocols

Protocol 1: Jar Test for Tank Mix Compatibility

Objective: To determine the physical compatibility of this compound with other pesticides or adjuvants in a spray solution.

Materials:

  • A clean, clear glass quart jar with a lid

  • The same water source that will be used for the actual spray application

  • All pesticide and adjuvant products to be tank-mixed

  • Pipettes or measuring spoons for accurate measurement

  • Protective gloves and eyewear

Procedure:

  • Fill the jar halfway with the carrier water.

  • Add the components in the correct mixing order (generally, follow the "WALES" acronym: Wettable powders and water-dispersible granules first, Agitate, Liquid flowables, Emulsifiable concentrates, and finally Surfactants/Solutions).

  • Add each component one at a time, sealing and inverting the jar to mix after each addition.

  • After all components are added, fill the jar to the three-quarters mark, seal, and invert it 10-15 times.

  • Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as separation, layering, precipitation, or clumping.

  • If any of these signs are present, the tank mix is not physically compatible and should not be used.

Protocol 2: Whole-Plant Bioassay for Diagnosing Herbicide Resistance

Objective: To determine if a weed population has developed resistance to this compound.

Materials:

  • Seeds or small seedlings from the suspected resistant weed population

  • Seeds from a known susceptible population of the same weed species

  • Pots (4-inch diameter) filled with a standard potting mix

  • Greenhouse or controlled growth chamber

  • Calibrated sprayer

  • This compound and a non-ionic surfactant

  • Protective gloves and eyewear

Procedure:

  • Plant Preparation:

    • Sow seeds of both the suspected resistant and known susceptible populations in separate, labeled pots.

    • Grow the plants in a greenhouse or growth chamber under optimal conditions.

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have emerged.

  • Herbicide Application:

    • When the plants reach the recommended growth stage for this compound application (e.g., 3-5 leaves), treat them with a calibrated sprayer.

    • Apply a range of this compound doses, including a non-treated control, the recommended field rate (1X), and multiples of the field rate (e.g., 2X, 4X, 8X). This will help determine the level of resistance.

    • Ensure the non-ionic surfactant is included in the spray solution at the recommended rate.

  • Evaluation:

    • Return the plants to the greenhouse or growth chamber.

    • Visually assess weed control 14 and 21 days after treatment, comparing the suspected resistant plants to the susceptible plants at each herbicide dose.

    • Record symptoms such as stunting, chlorosis, and mortality.

    • A significant difference in survival and injury between the suspected resistant and susceptible populations at the recommended field rate is indicative of resistance.

Visualizations

This compound Mode of Action cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS Enzyme) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate Acetolactate ALS->Acetolactate alpha_aceto_alpha_hydroxybutyrate α-aceto-α-hydroxybutyrate ALS->alpha_aceto_alpha_hydroxybutyrate Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine alpha_aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Cell_Growth Cell Growth & Division Protein_Synthesis->Cell_Growth Halosulfuron This compound Halosulfuron->Inhibition Inhibition->ALS Inhibits

Caption: Mode of action of this compound, inhibiting the ALS enzyme.

Troubleshooting_Workflow Start Poor this compound Performance Observed Check_Application Review Application Parameters Start->Check_Application Check_Environment Assess Environmental Conditions Check_Application->Check_Environment Yes App_Rate Correct Rate? Check_Application->App_Rate No App_Timing Correct Timing/Weed Stage? Check_Application->App_Timing No App_Surfactant Correct Surfactant & Conc.? Check_Application->App_Surfactant No App_Coverage Adequate Coverage? Check_Application->App_Coverage No Check_Weeds Evaluate Weed Characteristics Check_Environment->Check_Weeds Yes Env_Rainfall Rainfall <4 hrs post-app? Check_Environment->Env_Rainfall No Env_Stress Weeds Stressed (Drought/Temp)? Check_Environment->Env_Stress No Env_Soil Adverse Soil pH? Check_Environment->Env_Soil No Suspect_Resistance Suspect Herbicide Resistance Check_Weeds->Suspect_Resistance Yes Weed_Species Susceptible Species? Check_Weeds->Weed_Species No Weed_Size Weeds Too Large? Check_Weeds->Weed_Size No Resistance_History History of ALS Inhibitor Use? Suspect_Resistance->Resistance_History No Resistance_Test Conduct Bioassay Suspect_Resistance->Resistance_Test Yes Solution Identify & Correct Issue App_Rate->Solution App_Timing->Solution App_Surfactant->Solution App_Coverage->Solution Env_Rainfall->Solution Env_Stress->Solution Env_Soil->Solution Weed_Species->Solution Weed_Size->Solution Resistance_History->Solution Resistance_Test->Solution

Caption: A workflow for troubleshooting poor this compound performance.

Diagnostic_Relationships cluster_application Application Issues cluster_environment Environmental Factors cluster_weed Weed Factors Poor_Performance Poor Weed Control Incorrect_Rate Incorrect Rate Poor_Performance->Incorrect_Rate Wrong_Timing Wrong Timing Poor_Performance->Wrong_Timing Improper_Surfactant Improper Surfactant Poor_Performance->Improper_Surfactant Poor_Coverage Poor Coverage Poor_Performance->Poor_Coverage Drought_Stress Drought Stress Poor_Performance->Drought_Stress High_Temp High Temperature Poor_Performance->High_Temp Rain_Soon_After Rainfall After Application Poor_Performance->Rain_Soon_After Soil_pH Adverse Soil pH Poor_Performance->Soil_pH Resistant_Biotype Resistant Biotype Poor_Performance->Resistant_Biotype Large_Weeds Weeds Too Large Poor_Performance->Large_Weeds Non_Susceptible_Species Non-Susceptible Species Poor_Performance->Non_Susceptible_Species

Caption: Logical relationships for diagnosing poor this compound efficacy.

References

Technical Support Center: Halosulfuron-Methyl Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of halosulfuron-methyl using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix interference and other analytical issues.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference in the context of this compound analysis?

A1: Matrix interference, also known as the matrix effect, refers to the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[2][3] These effects are a significant concern in LC-MS analysis, especially when dealing with complex matrices like soil, food, and biological fluids.[1]

Q2: How can I determine if my analysis is affected by matrix interference?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column. A dip or rise in the baseline signal upon injection of a blank matrix extract indicates the presence of ion suppression or enhancement, respectively. For a quantitative assessment, the matrix effect can be calculated by comparing the peak area of this compound in a standard solution prepared in a pure solvent to that of a standard spiked into a blank matrix extract after the extraction process.

The formula for calculating the matrix effect (ME) is:

ME (%) = (Peak area in matrix / Peak area in solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What are the common sample preparation techniques for this compound analysis, and how do they help in reducing matrix effects?

A3: The most widely used sample preparation technique for this compound in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This method involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (dSPE) with different sorbents to remove interfering matrix components. Other techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can also be employed to clean up the sample extract and minimize matrix effects.

Q4: Which dSPE sorbents are effective for cleaning up this compound extracts?

A4: The choice of dSPE sorbent depends on the sample matrix. Common sorbents used for this compound analysis include:

  • Primary Secondary Amine (PSA): Effective for removing fatty acids, sugars, and organic acids.

  • C18 (Octadecylsilane): Useful for removing non-polar interferences like fats and lipids.

  • Graphitized Carbon Black (GCB): Efficient in removing pigments and sterols, but it may also adsorb planar analytes like this compound, potentially leading to lower recoveries if not used carefully.

  • Z-Sep/Z-Sep+: Zirconia-based sorbents that can remove lipids and pigments.

Often, a combination of these sorbents is used to achieve optimal cleanup.

Q5: Is it necessary to use matrix-matched calibration standards?

A5: Yes, using matrix-matched calibration standards is a highly recommended practice to compensate for matrix effects that cannot be completely eliminated by sample preparation. These standards are prepared by spiking known concentrations of this compound into blank matrix extracts that have undergone the same sample preparation procedure as the unknown samples. This approach helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Possible Causes & Solutions

Cause Solution
Incomplete Extraction Ensure the sample is adequately homogenized with the extraction solvent. For dry samples like soil or wheat grain, adding a small amount of water before extraction can improve efficiency. Adjusting the pH of the extraction solvent can also enhance the recovery of acidic herbicides like this compound.
Analyte Adsorption to Sorbents If using GCB for cleanup, be aware of its potential to adsorb planar molecules. Consider reducing the amount of GCB or using an alternative sorbent. For dSPE, ensure that the extraction time is not excessive, as this can lead to increased adsorption of the analyte.
Analyte Degradation This compound can be susceptible to degradation depending on the pH and temperature. Ensure that samples and extracts are stored at appropriate temperatures (e.g., -20°C) and that the pH of the final extract is suitable for stability.
Improper Elution from SPE Cartridge If using SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to completely elute this compound. Insufficient elution volume can also lead to low recovery.
Issue 2: Significant Ion Suppression or Enhancement

Possible Causes & Solutions

Cause Solution
Insufficient Sample Cleanup Optimize the dSPE cleanup step by testing different sorbent types and amounts. For fatty matrices, a combination of C18 and PSA is often effective. For highly pigmented samples, a minimal amount of GCB might be necessary, but its impact on recovery should be carefully evaluated.
Co-elution of Matrix Components Modify the chromatographic conditions to improve the separation of this compound from interfering matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a different stationary phase), or altering the flow rate.
High Sample Concentration If the sample matrix is highly concentrated, consider diluting the final extract before injection. This can significantly reduce the concentration of interfering compounds and thereby lessen the matrix effect. However, ensure that the dilution does not compromise the method's sensitivity.
Inappropriate Ionization Source Parameters Optimize the MS source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the ionization of this compound and minimize the influence of matrix components.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction and Cleanup for this compound in Wheat

This protocol is adapted from a method for the analysis of this compound in wheat.

1. Sample Extraction: a. Weigh 10 g of homogenized wheat sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add internal standard if used. d. Add a packet of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). e. Shake vigorously for 1 minute. f. Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive SPE Cleanup: a. Take a 1 mL aliquot of the supernatant (acetonitrile layer). b. Transfer it to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). c. Vortex for 30 seconds. d. Centrifuge at 10,000 rpm for 5 minutes.

3. Final Extract Preparation: a. Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial. b. The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

These are example parameters and may need to be optimized for your specific instrument and application.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Precursor Ion (m/z): 435.1

  • Product Ions (m/z): 182.1 (quantifier), 83.1 (qualifier)

  • Collision Energy: Optimize for your instrument.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

Table 1: Recovery of this compound in Various Matrices using QuEChERS and LC-MS/MS

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Wheat Plant0.00587 - 1193 - 9
Wheat Grain0.00175 - 973 - 9
Maize Straw0.0183.8 - 105.52.7 - 10.2
Mature Maize Grain0.0183.8 - 105.52.7 - 10.2
Fresh Corn0.0183.8 - 105.52.7 - 10.2
Bell Peppers0.01, 0.02, 0.0598 - 112< 5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Homogenized Sample extraction 2. QuEChERS Extraction (Acetonitrile + Salts) sample->extraction centrifuge1 3. Centrifugation extraction->centrifuge1 cleanup 4. Dispersive SPE Cleanup (PSA, C18, MgSO4) centrifuge1->cleanup centrifuge2 5. Centrifugation cleanup->centrifuge2 filtration 6. Filtration centrifuge2->filtration lcms 7. LC-MS/MS Injection filtration->lcms data 8. Data Acquisition (MRM Mode) lcms->data quant 9. Quantification (Matrix-Matched Calibration) data->quant

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_low_recovery start Low Recovery Observed check_extraction Is extraction complete? start->check_extraction check_cleanup Is analyte lost during cleanup? check_extraction->check_cleanup Yes optimize_extraction Optimize Extraction: - Adjust solvent polarity - Check pH - Ensure proper homogenization check_extraction->optimize_extraction No check_degradation Is the analyte degrading? check_cleanup->check_degradation No optimize_cleanup Optimize Cleanup: - Reduce GCB amount - Check dSPE time - Verify SPE elution check_cleanup->optimize_cleanup Yes stabilize_analyte Stabilize Analyte: - Control pH - Store samples/extracts properly check_degradation->stabilize_analyte Yes revalidate Re-validate Method check_degradation->revalidate No optimize_extraction->revalidate optimize_cleanup->revalidate stabilize_analyte->revalidate

Caption: A logical workflow for troubleshooting low recovery of this compound.

References

Technical Support Center: Mitigating Halosulfuron-Methyl Drift to Non-Target Crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the effects of halosulfuron-methyl drift on non-target crops during experimentation.

Quick Links

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Frequently Asked Questions (FAQs)

A collection of common questions regarding this compound drift.

Q1: What is the mode of action of this compound?

A1: this compound is a selective, systemic herbicide belonging to the sulfonylurea chemical group.[1][2][3] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine. By blocking this pathway, this compound halts cell division and plant growth, ultimately leading to the death of susceptible plants.

Q2: What are the typical symptoms of this compound injury on non-target crops?

A2: Symptoms of this compound injury may take several weeks to fully develop. Common symptoms include:

  • Stunting: A general inhibition of plant growth.

  • Chlorosis: Yellowing of leaves, which may be patchy, interveinal, or uniform.

  • Necrosis: Browning and death of plant tissue, particularly at the growing points.

  • Leaf Malformations: In some broadleaf plants, symptoms can include cupping, crinkling, and parallel veins.

  • Purpling: Some plants may exhibit purple discoloration of leaves or veins.

On cucurbits like melons and pumpkins, a characteristic symptom is a patchy yellowing of the leaves.

Q3: What factors contribute to the drift of this compound?

A3: Herbicide drift is influenced by a combination of factors related to weather, equipment, and application technique. Key factors include:

  • Wind Speed and Direction: Higher wind speeds increase the distance spray droplets can travel.

  • Temperature and Humidity: High temperatures and low humidity can cause spray droplets to evaporate, becoming smaller and more susceptible to drift.

  • Temperature Inversions: During a temperature inversion, cool air is trapped near the ground, preventing vertical air mixing. This can cause fine spray droplets to remain suspended and travel long distances.

  • Spray Droplet Size: Smaller droplets are more prone to drift. Droplet size is influenced by nozzle type, spray pressure, and the addition of certain adjuvants.

  • Boom Height: A greater height between the spray boom and the target increases the potential for drift.

  • Nozzle Type and Orientation: Nozzles designed to produce larger droplets, such as air induction nozzles, can significantly reduce drift. Orienting nozzles backward, parallel to the airstream, also helps produce larger droplets.

Q4: How long does this compound persist in the soil?

A4: The persistence of this compound in soil is described by its half-life (DT50), which is the time it takes for 50% of the initial amount to degrade. The half-life of this compound in soil typically ranges from approximately 6.6 to 10.9 days, depending on factors like soil type, organic matter content, pH, and microbial activity. Degradation is influenced by both soil moisture and temperature.

Troubleshooting Guides

Step-by-step guidance for addressing specific issues encountered during research.

Guide 1: Investigating Suspected this compound Drift

Problem: You observe symptoms of herbicide injury on your non-target research plants and suspect this compound drift from a nearby application.

Steps:

  • Document Symptoms: Photograph the affected plants, capturing the specific symptoms (e.g., chlorosis, stunting, necrosis). Note the pattern of injury across the experimental area. Is it uniform, patchy, or more severe on the side closest to the suspected source?

  • Collect Plant and Soil Samples:

    • Plant Tissue: Collect samples from both symptomatic and asymptomatic plants for residue analysis.

    • Soil Samples: Collect soil from the top 2-4 inches of the affected area and a control area where drift is not suspected.

  • Perform Residue Analysis: Utilize an appropriate analytical method to confirm the presence and concentration of this compound in the collected samples. (See --INVALID-LINK-- for details on analytical methods).

  • Conduct a Bioassay: To determine if the soil contains biologically active herbicide residues, perform a soil bioassay. (See --INVALID-LINK-- for a detailed bioassay procedure).

  • Review Application Records: If possible, obtain information about recent herbicide applications in the vicinity, including the product used, application rate, date, time, and weather conditions.

Guide 2: Proactive Drift Mitigation in Experimental Setups

Problem: You are planning an experiment and need to protect sensitive non-target crops from potential this compound drift.

Steps:

  • Establish Buffer Zones: Create a no-spray buffer zone between the application area and your sensitive experimental plants. The width of this buffer may be specified on the herbicide label.

  • Select Appropriate Application Equipment:

    • Nozzles: Use low-drift nozzles, such as air-induction nozzles, that produce a coarser droplet spectrum.

    • Shielded Sprayers: Consider using a shielded boom to physically contain the spray.

  • Optimize Application Parameters:

    • Pressure: Use the lowest recommended spray pressure for the chosen nozzle to minimize the formation of fine droplets.

    • Boom Height: Keep the boom as low as possible while still achieving uniform coverage.

    • Spray Volume: Use a higher spray volume, which allows for the use of larger nozzle orifices that produce coarser droplets.

  • Monitor Environmental Conditions:

    • Wind: Avoid spraying when wind speeds are high or when the wind is blowing towards your sensitive crops.

    • Temperature Inversions: Do not spray during temperature inversions, which are common in the early morning or evening when there is little to no wind.

  • Use Drift-Reducing Adjuvants: Consider adding a drift retardant to the spray mixture. These adjuvants increase the viscosity of the spray solution, leading to larger droplets.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound.

Table 1: this compound Dissipation in Soil

Soil TypeApplication Rate (mg/kg)Half-Life (DT50) in DaysReference
Sandy Loam0.0348.4
Sandy Loam0.0689.2
Clay Loam0.0349.9
Clay Loam0.06810.7
Not Specified1306.64
Not Specified6009.19
Not Specified13009.87

Table 2: Analytical Methods for this compound Residue Detection

Analytical MethodMatrixLimit of Quantification (LOQ)Reference
LC-MS/MSWheat Plant0.005 mg/kg
LC-MS/MSWheat Grain0.001 mg/kg
HPLC/MS/MSSoil/Sediment0.5 ppb
HPLC/MS/MSWater0.05 ppb
CE-MS/MSSugarcane Juice & Tomato2 ppb
GCPlantsNot specified, but adequate for tolerance enforcement

Detailed Experimental Protocols

Protocol 1: Determination of this compound Residues in Plant Tissue and Soil using QuEChERS and LC-MS/MS

This protocol is adapted from methodologies described for residue analysis.

1. Objective: To quantify the concentration of this compound in plant and soil samples.

2. Materials:

  • Homogenized plant tissue or sieved soil sample

  • Acetonitrile (ACN) with 1% formic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for pigmented samples)

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • LC-MS/MS system

3. Sample Preparation (QuEChERS Extraction): a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of ACN with 1% formic acid. c. Vortex vigorously for 1 minute. d. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. e. Immediately shake vigorously for 1 minute to prevent the formation of MgSO₄ clumps. f. Centrifuge at 4000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube. b. Add 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent. For samples with high pigment content (e.g., green leaves), add 7.5 mg GCB. c. Vortex for 30 seconds. d. Centrifuge at 10,000 rpm for 5 minutes. e. Filter the supernatant through a 0.22 µm filter into an autosampler vial.

5. LC-MS/MS Analysis: a. Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm). b. Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). c. Injection Volume: 5-10 µL. d. Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode, monitoring for specific precursor-to-product ion transitions for this compound.

6. Quantification: a. Prepare matrix-matched calibration standards. b. Construct a calibration curve and calculate the concentration of this compound in the samples.

Protocol 2: Soil Bioassay for Detecting Phytotoxic Residues of this compound

This protocol is based on established bioassay techniques.

1. Objective: To determine if this compound residues in soil are present at concentrations high enough to cause injury to sensitive plants.

2. Materials:

  • Soil samples from the suspected drift area.

  • Control soil known to be free of herbicides.

  • Pots (3-4 inch diameter).

  • Seeds of a sensitive indicator species (e.g., cucumber, soybean, oat).

  • Greenhouse or growth chamber with controlled light and temperature.

3. Procedure: a. Fill at least three pots with soil from the suspected drift area and three pots with the control soil. b. Plant 10-20 seeds of the indicator species in each pot at the appropriate depth. c. Place the pots in a randomized layout in a greenhouse or growth chamber. d. Water the pots as needed to maintain adequate soil moisture. e. Monitor the plants for 2-3 weeks.

4. Data Collection and Evaluation: a. Germination Rate: Count the number of emerged seedlings in each pot. b. Phytotoxicity Symptoms: Visually assess the plants for injury symptoms, including:

  • Stunting (measure plant height).
  • Chlorosis (yellowing).
  • Necrosis (browning).
  • Root abnormalities (carefully remove some plants and examine the roots for stunting or swelling). c. Biomass: After the evaluation period, harvest the above-ground plant tissue from each pot, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.

5. Interpretation:

  • Compare the germination, growth, and appearance of plants grown in the test soil to those in the control soil. Significant reductions in germination, height, or biomass, or the presence of clear injury symptoms in the test soil plants, indicate the presence of phytotoxic levels of herbicide residue.

Visualized Workflows and Pathways

Diagram 1: Signaling Pathway of this compound

Halosulfuron_Pathway Halosulfuron This compound ALS Acetolactate Synthase (ALS) Enzyme Halosulfuron->ALS Inhibits AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Blocks Synthesis ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis CellDivision Cell Division & Growth ProteinSynthesis->CellDivision PlantDeath Plant Death CellDivision->PlantDeath Cessation leads to

Caption: Mode of action of this compound via inhibition of the ALS enzyme.

Diagram 2: Experimental Workflow for Drift Incident Investigation

Drift_Investigation_Workflow A Observe Injury Symptoms & Document Patterns B Collect Samples A->B B_sub1 Symptomatic Plants B->B_sub1 B_sub2 Asymptomatic Controls B->B_sub2 B_sub3 Affected Soil B->B_sub3 B_sub4 Control Soil B->B_sub4 C_sub1 Residue Analysis (LC-MS/MS) B_sub1->C_sub1 B_sub3->C_sub1 C_sub2 Soil Bioassay B_sub3->C_sub2 B_sub4->C_sub2 C Conduct Analyses C->C_sub1 C->C_sub2 D Interpret Results C_sub1->D C_sub2->D E Confirm Drift Incident D->E

Caption: Workflow for investigating a suspected this compound drift event.

Diagram 3: Logical Relationships in Drift Mitigation

Drift_Mitigation_Logic Mitigation Drift Mitigation Equipment Equipment Setup Mitigation->Equipment Conditions Environmental Conditions Mitigation->Conditions Technique Application Technique Mitigation->Technique Nozzles Low-Drift Nozzles Equipment->Nozzles Pressure Low Pressure Equipment->Pressure BoomHeight Low Boom Height Equipment->BoomHeight Wind Low Wind Speed Conditions->Wind Inversion Avoid Inversions Conditions->Inversion Buffers Use Buffer Zones Technique->Buffers Adjuvants Use Adjuvants Technique->Adjuvants

Caption: Key factors and strategies for mitigating herbicide drift.

References

Improving the extraction efficiency of halosulfuron-methyl from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the efficient extraction of halosulfuron-methyl from complex matrices. This resource is designed for researchers, scientists, and professionals in drug development to provide clear guidance and solutions to common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most prevalent and effective methods for extracting this compound from complex matrices such as soil, water, and plant tissues are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted technique, especially for agricultural and food samples, due to its simplicity, high throughput, and minimal solvent usage.[1][2][3]

  • Solid-Phase Extraction (SPE): SPE is a powerful method for sample cleanup and concentration, offering high selectivity. It is particularly useful for complex or "dirty" sample extracts.

  • Liquid-Liquid Extraction (LLE): A traditional and robust method, LLE is often employed for separating this compound from aqueous samples.

Q2: I am experiencing low recovery of this compound from soil samples. What could be the cause?

A2: Low recovery from soil can be attributed to several factors:

  • Strong Adsorption: this compound can strongly adsorb to certain soil components, particularly clay and organic matter. The extraction solvent may not be strong enough to overcome these interactions.

  • Inefficient Extraction: The shaking or vortexing time may be insufficient for the complete transfer of the analyte from the matrix to the solvent.

  • pH of the Extraction Solvent: The pH of the extraction medium can significantly influence the stability and solubility of this compound.

  • Analyte Degradation: this compound can degrade under certain pH and temperature conditions.

Q3: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis. To mitigate these effects:

  • Effective Sample Cleanup: Employ a thorough cleanup step using techniques like dispersive SPE (d-SPE) with appropriate sorbents (e.g., C18, PSA) to remove interfering co-extractives.[4][5]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples.

  • Use of an Internal Standard: A structurally similar internal standard that co-elutes with the analyte can help to compensate for matrix effects.

  • Dilution of the Final Extract: Diluting the final extract can reduce the concentration of interfering matrix components.

Q4: What are the critical parameters to consider when developing an SPE method for this compound?

A4: Key parameters for SPE method development include:

  • Sorbent Selection: The choice of sorbent (e.g., C18 for reversed-phase, or a specific ion-exchange sorbent) is critical and depends on the physicochemical properties of this compound and the nature of the matrix.

  • Sample pH: Adjusting the pH of the sample can enhance the retention of this compound on the sorbent.

  • Wash Solvent: The wash solvent should be strong enough to remove interferences without eluting the target analyte.

  • Elution Solvent: The elution solvent must be strong enough to completely desorb this compound from the sorbent.

  • Flow Rate: The flow rate during sample loading, washing, and elution can impact recovery and reproducibility.

Troubleshooting Guides

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Inefficient Extraction from Matrix - Increase extraction time (shaking/vortexing).- Use a more effective extraction solvent or a mixture of solvents.- For soil, consider the soil type; clay soils may require more vigorous extraction.
Analyte Loss During Solvent Evaporation - Ensure the evaporation temperature is not too high (typically below 40°C).- Avoid evaporating the sample to complete dryness.
Suboptimal SPE/Cleanup Performance - Sorbent Choice: Ensure the sorbent chemistry is appropriate for this compound.- Wash Step: The wash solvent may be too strong, leading to premature elution of the analyte. Test a weaker wash solvent.- Elution Step: The elution solvent may be too weak. Increase the solvent strength or volume.- Column Drying: Ensure the SPE cartridge does not dry out between conditioning and sample loading.
Analyte Degradation - Check the pH of all solutions; this compound is susceptible to hydrolysis at certain pH values.- Store samples and extracts at low temperatures (-20°C) and protect from light.
High Variability in Results (Poor Reproducibility)
Potential Cause Troubleshooting Steps
Inconsistent Sample Homogenization - Ensure the initial sample is thoroughly homogenized before taking a subsample for extraction.
Variable SPE Flow Rates - Use a vacuum manifold or automated SPE system to maintain consistent flow rates between samples.
Inconsistent Manual Steps - Standardize all manual steps, such as vortexing time and the force of shaking.
Matrix Effects - Implement strategies to mitigate matrix effects as described in the FAQs.
Presence of Interferences in the Final Extract
Potential Cause Troubleshooting Steps
Insufficient Cleanup - QuEChERS: Optimize the d-SPE cleanup step by testing different sorbents (e.g., C18 for nonpolar interferences, PSA for fatty acids, GCB for pigments).- SPE: Optimize the wash step by using a stronger wash solvent or multiple wash steps with different solvents.
Co-eluting Matrix Components - Modify the chromatographic conditions (e.g., gradient, column chemistry) to improve the separation of this compound from interfering peaks.
Contamination from Labware or Reagents - Use high-purity solvents and reagents.- Thoroughly clean all glassware and lab equipment.

Quantitative Data Summary

The following tables summarize recovery and limit of quantification (LOQ) data from various studies for the extraction of this compound.

Table 1: Recovery of this compound using QuEChERS Method

MatrixFortification LevelRecovery (%)RSD (%)Reference
Wheat Plant0.005 - 0.5 mg/kg87 - 1193 - 9
Wheat Grain0.001 - 0.05 mg/kg75 - 973 - 9
Soil (Sandy Loam)0.005 - 0.1 µg/g88.7 - 94.5N/A
Soil (Clay Loam)0.005 - 0.1 mg/kg85.5 - 94.5N/A
Sugarcane Juice10 - 50 ppb96 - 104< 5
Tomato10 - 50 ppb96 - 104< 5
Bell Peppers10 - 50 ppb98 - 112< 5
Maize StrawN/A83.8 - 105.52.7 - 10.2
Maize GrainN/A83.8 - 105.52.7 - 10.2

Table 2: Limit of Quantification (LOQ) for this compound

MatrixMethodLOQReference
Wheat PlantQuEChERS & LC-MS/MS0.005 mg/kg
Wheat GrainQuEChERS & LC-MS/MS0.001 mg/kg
SoilQuEChERS & UPLC-QDa0.005 mg/kg
WaterLLE & LC-MS/MS0.05 ppb
Bell PeppersQuEChERS & CE/MS/MS1.3 - 2.3 ppb

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Soil

This protocol is adapted from a method used for the analysis of this compound in soil.

  • Sample Preparation: Weigh 20 g of sieved soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 25 mL of acetonitrile acidified with 2% formic acid.

    • Shake vigorously for 30 minutes on a mechanical shaker.

    • Add 3 g of sodium chloride (NaCl).

    • Vortex for 1 minute to induce phase separation.

  • Centrifugation: Centrifuge at 2500 rpm for 3 minutes.

  • Collection: Transfer the supernatant (acetonitrile layer) to a new tube.

  • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile/water) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Water

This is a general guideline for developing an SPE method for this compound in water samples.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge (e.g., C18).

    • Pass 5 mL of deionized water to equilibrate the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Adjust the pH of the water sample (e.g., to pH 3-4) to ensure this compound is in a neutral form for better retention on a reversed-phase sorbent.

    • Pass the water sample through the cartridge at a low flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Consider a second wash with a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound with a small volume (e.g., 2 x 2 mL) of a strong organic solvent like methanol or acetonitrile.

  • Final Preparation: The eluate can be evaporated and reconstituted in a suitable solvent for analysis.

Visualized Workflows

Extraction_Workflow_Comparison cluster_quechers QuEChERS Workflow cluster_spe SPE Workflow cluster_lle LLE Workflow q_start Sample Weighing q_extraction Add Acetonitrile & Salts, Shake q_start->q_extraction q_centrifuge Centrifuge q_extraction->q_centrifuge q_dspe d-SPE Cleanup (Supernatant) q_centrifuge->q_dspe q_final Final Extract for LC-MS/MS q_dspe->q_final s_start Sample Pre-treatment (e.g., LLE) s_condition Condition SPE Cartridge s_load Load Sample Extract s_start->s_load s_wash Wash Interferences s_load->s_wash s_elute Elute Analyte s_wash->s_elute s_final Final Extract for LC-MS/MS s_elute->s_final l_start Aqueous Sample l_extraction Add Immiscible Organic Solvent, Shake l_start->l_extraction l_separate Separate Layers l_extraction->l_separate l_collect Collect Organic Layer l_separate->l_collect l_dry Dry & Concentrate l_collect->l_dry l_final Final Extract for LC-MS/MS l_dry->l_final

Caption: Comparison of typical workflows for QuEChERS, SPE, and LLE.

Troubleshooting_Low_Recovery cluster_extraction Extraction Issues cluster_cleanup Cleanup Issues cluster_evaporation Evaporation Issues start Low Recovery Observed check_extraction Check Extraction Efficiency start->check_extraction check_cleanup Check Cleanup Step (SPE/d-SPE) start->check_cleanup check_evaporation Check Evaporation Step start->check_evaporation increase_time Increase Shaking Time check_extraction->increase_time stronger_solvent Use Stronger Solvent check_extraction->stronger_solvent adjust_ph Adjust Solvent pH check_extraction->adjust_ph weaker_wash Weaker Wash Solvent check_cleanup->weaker_wash stronger_elution Stronger Elution Solvent check_cleanup->stronger_elution check_sorbent Verify Sorbent Choice check_cleanup->check_sorbent lower_temp Lower Temperature check_evaporation->lower_temp no_dryness Avoid Complete Dryness check_evaporation->no_dryness end Recovery Improved increase_time->end stronger_solvent->end adjust_ph->end weaker_wash->end stronger_elution->end check_sorbent->end lower_temp->end no_dryness->end

Caption: Troubleshooting flowchart for low recovery of this compound.

References

Addressing variability in halosulfuron-methyl field trial results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for halosulfuron-methyl. This resource is designed for researchers, scientists, and professionals in drug development to address the variability often encountered in field trial results. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to assist in your research.

Troubleshooting Guide

This guide addresses common issues encountered during field trials with this compound.

Question: Why am I observing inconsistent or poor weed control with this compound?

Answer: Variability in the efficacy of this compound can be attributed to several factors. Consider the following:

  • Weed-Related Factors:

    • Weed Species: this compound is most effective against sedges (like purple and yellow nutsedge) and certain broadleaf weeds.[1][2][3] It has limited to no activity on most grasses and many other broadleaf species.[3][4]

    • Growth Stage: For optimal results, apply this compound to actively growing weeds, typically at the 4 to 6-leaf stage. Efficacy can be reduced on weeds that are mature or stressed.

    • Weed Resistance: Repeated use of ALS-inhibiting herbicides, like this compound, can lead to the development of resistant weed biotypes.

  • Environmental Conditions:

    • Drought and Temperature: Weed control may be compromised if plants are under stress from drought, extreme temperatures, or waterlogged soil. Cool weather can also slow the activity of the herbicide.

    • Rainfall: Rainfall within 4 hours of application can wash the herbicide off the foliage, reducing its effectiveness. The product is considered rainfast after approximately 2-4 hours.

  • Soil Properties:

    • Soil pH: this compound's persistence and availability are influenced by soil pH. It is more soluble and degrades more quickly in alkaline soils (higher pH), while its persistence increases in acidic soils (lower pH). This can affect both weed control and the potential for carryover to subsequent crops.

    • Organic Matter: Soils with higher organic matter may require higher application rates for effective weed control due to increased herbicide adsorption.

  • Application Errors:

    • Incorrect Rate: Using a rate lower than recommended for the target weed and its density can result in poor control.

    • Poor Coverage: Inadequate spray coverage on the weed foliage will lead to reduced absorption and translocation of the herbicide.

    • Adjuvants: The use of appropriate adjuvants, such as a non-ionic surfactant (NIS) or crop oil concentrate (COC), is often necessary to improve spray coverage and plant uptake.

Question: My crop is showing signs of injury after applying this compound. What could be the cause?

Answer: While this compound is selective for many crops, injury can occur under certain conditions:

  • Crop Stress: Applying the herbicide to crops that are already under stress from environmental conditions or nutrient deficiencies can increase the likelihood of injury.

  • Tank Mixtures: Tank-mixing this compound with certain other pesticides, particularly organophosphate insecticides, can enhance crop injury.

  • Incorrect Application: Directing the spray onto sensitive crop foliage when a directed application is required can cause damage.

  • Carryover: this compound can persist in the soil, especially in low pH conditions, and injure sensitive rotational crops planted after the initial application. Plant-back intervals on the product label should be strictly followed.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a systemic herbicide belonging to the sulfonylurea chemical family. It works by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, the herbicide halts cell division and plant growth, leading to the eventual death of susceptible weeds.

Q2: How is this compound absorbed and translocated in the plant?

A2: It is absorbed through the leaves, shoots, and roots of the weed. Following absorption, it is translocated systemically throughout the plant via both the xylem and phloem to the meristematic tissues, where it exerts its inhibitory action.

Q3: What are the typical symptoms of this compound on susceptible weeds?

A3: Symptoms develop over several weeks and include stunting, chlorosis (yellowing), and necrosis (tissue death) at the growing points. Weed growth is inhibited within hours of application, but visible signs may take 7 to 14 days to appear, with complete control often occurring within 2 to 6 weeks.

Q4: How does soil pH affect the activity and persistence of this compound?

A4: Soil pH is a critical factor. This compound is a weak acid, and its water solubility increases significantly with higher pH. Soil degradation occurs more rapidly at a higher pH through hydrolysis. Conversely, in acidic soils (lower pH), the herbicide is less soluble and persists longer, which increases the risk of carryover injury to rotational crops.

Q5: What is herbicide carryover and how can I mitigate it?

A5: Herbicide carryover is the persistence of an herbicide in the soil at concentrations high enough to injure subsequent crops. This compound's carryover potential is higher in acidic soils and under dry or cool conditions that slow its degradation. To mitigate this risk, it is crucial to adhere to the crop rotation intervals specified on the herbicide label and consider soil pH and environmental conditions.

Data Presentation

Table 1: Efficacy of this compound on Nutsedge Species
Weed SpeciesApplication Rate (g a.i./ha)Control Efficiency (%)Source
Cyperus rotundus (Purple Nutsedge)67.596.3 - 97.0
Cyperus rotundus (Purple Nutsedge)75.096.3 - 97.0
Cyperus rotundus (Purple Nutsedge)80.091.5
Cyperus aromaticus (Navua Sedge)25.0 - 73.0 (with adjuvant)40 - 95 (Field)
Cyperus aromaticus (Navua Sedge)25.0 - 73.0 (with adjuvant)100 (Pot trial)
Table 2: Influence of Soil pH on this compound Dissipation
Soil pHDissipation RatePersistenceRisk of CarryoverSource
Acidic (< 7)SlowerLongerHigher
Neutral to Alkaline (> 7)FasterShorterLower

Experimental Protocols

Protocol 1: Field Efficacy Trial for this compound
  • Site Selection: Choose a field with a uniform and well-documented infestation of the target weed species (e.g., Cyperus rotundus). Record soil characteristics, including pH, organic matter content, and texture.

  • Experimental Design: Use a randomized complete block design (RCBD) with a minimum of three replications. Plot sizes should be adequate for representative sampling (e.g., 3m x 5m).

  • Treatments:

    • Untreated control.

    • This compound at three different rates (e.g., low, recommended, high).

    • Recommended rate of this compound plus a non-ionic surfactant (NIS).

    • A standard herbicide treatment for comparison.

  • Application: Apply treatments post-emergence when the target weeds are at the 4-6 leaf stage and are actively growing. Use a calibrated backpack sprayer with appropriate nozzles to ensure uniform coverage. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Control Assessment: Visually assess weed control at 7, 14, 28, and 56 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete death).

    • Weed Density and Biomass: At 56 DAT, count the number of weeds and collect the above-ground biomass from a designated quadrat (e.g., 0.5m x 0.5m) in each plot. Dry the biomass to a constant weight.

    • Crop Phytotoxicity: Visually assess crop injury at 7 and 14 DAT on a 0-100% scale (0 = no injury, 100 = crop death).

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Protocol 2: Soil Dissipation and Carryover Bioassay
  • Field Application: In a designated field, apply this compound at a standard and a 2x rate. Maintain an untreated control plot.

  • Soil Sampling: Collect soil samples from the top 15 cm of each plot at 0, 30, 60, 90, and 120 days after application.

  • Chemical Analysis (Optional): Analyze the soil samples using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time. This will allow for the calculation of the herbicide's half-life under the specific field conditions.

  • Greenhouse Bioassay:

    • Fill pots with the soil collected at each time interval from each field plot.

    • Sow seeds of a sensitive rotational crop (e.g., turnip greens, cabbage) in the pots.

    • Grow the plants in a controlled greenhouse environment.

    • After a set period (e.g., 21 days), measure plant height, shoot biomass (dry weight), and visually assess injury symptoms.

  • Data Analysis: Compare the growth of the bioassay plants in the treated soil to those in the untreated control soil to determine the level of herbicide residue and its phytotoxic effect over time.

Visualizations

Halosulfuron_Methyl_Mode_of_Action cluster_plant_cell Plant Cell HM This compound ALS Acetolactate Synthase (ALS) Enzyme HM->ALS Inhibits HM->ALS BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Proteins Proteins for Growth BCAA->Proteins CellDivision Cell Division & Growth Proteins->CellDivision WeedDeath Weed Death

Caption: Mode of action of this compound, an ALS inhibitor.

Troubleshooting_Workflow Start Poor Weed Control Observed CheckWeed Weed Factors Start->CheckWeed CheckEnv Environmental Factors CheckWeed->CheckEnv No Resistant Resistant Species? Wrong Growth Stage? CheckWeed->Resistant Yes CheckApp Application Factors CheckEnv->CheckApp No Stressed Drought/Heat Stress? Rainfall Post-Application? CheckEnv->Stressed Yes CheckSoil Soil Factors CheckApp->CheckSoil No WrongRate Incorrect Rate/Coverage? No Adjuvant? CheckApp->WrongRate Yes PH_OM Adverse Soil pH? High Organic Matter? CheckSoil->PH_OM Yes Solution Adjust Protocol: - Target correct species/stage - Optimize timing/adjuvants - Consider soil properties - Rotate herbicide MOA CheckSoil->Solution No Resistant->Solution Stressed->Solution WrongRate->Solution PH_OM->Solution

Caption: Troubleshooting workflow for poor this compound efficacy.

Efficacy_Factors cluster_environmental Environmental cluster_soil Soil cluster_weed Weed cluster_application Application Efficacy This compound Efficacy Temperature Temperature Efficacy->Temperature Rainfall Rainfall Efficacy->Rainfall Drought Drought Efficacy->Drought pH pH Efficacy->pH Organic_Matter Organic Matter Efficacy->Organic_Matter Texture Texture Efficacy->Texture Species Species Efficacy->Species Growth_Stage Growth Stage Efficacy->Growth_Stage Resistance Resistance Efficacy->Resistance Rate Rate Efficacy->Rate Coverage Coverage Efficacy->Coverage Adjuvants Adjuvants Efficacy->Adjuvants

Caption: Key factors influencing this compound field trial results.

References

Calibration and maintenance of HPLC systems for halosulfuron-methyl analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the calibration and maintenance of High-Performance Liquid Chromatography (HPLC) systems for the analysis of halosulfuron-methyl.

Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Action
No Peak or Very Small Peak Incorrect Injection Volume: The autosampler may not be drawing the correct volume.- Verify the injection volume setting in the software. - Check the syringe for air bubbles. - Manually inject a standard to confirm system performance.
Sample Degradation: this compound may degrade if not stored properly.- Prepare fresh standards and samples. - Ensure samples are stored at the recommended temperature and protected from light.
Detector Issue: The detector lamp may be off or malfunctioning.- Check that the detector lamp is on and has sufficient energy. - Verify the correct wavelength is set for this compound analysis (typically around 240-260 nm).[1]
Peak Tailing or Fronting Column Overload: Injecting too concentrated a sample.- Dilute the sample and re-inject.
Incompatible Sample Solvent: The solvent used to dissolve the sample is too different from the mobile phase.- Whenever possible, dissolve the sample in the mobile phase.
Column Contamination or Degradation: Buildup of matrix components on the column.- Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column.
Variable Retention Times Fluctuating Pump Pressure: Air bubbles in the pump or leaks in the system.- Degas the mobile phase. - Purge the pump to remove air bubbles. - Check for leaks at all fittings.
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components.- Prepare fresh mobile phase, ensuring accurate measurements. - If using a gradient, ensure the gradient pump is functioning correctly.
Temperature Fluctuations: Inconsistent column temperature.- Use a column oven to maintain a constant temperature.
High Backpressure Column Frit Blockage: Particulate matter from the sample or mobile phase blocking the column inlet frit.- Filter all samples and mobile phases before use. - Reverse-flush the column (disconnect from the detector first). - If the pressure remains high, replace the inlet frit or the column.
Precipitation in the System: Buffer salts precipitating out of the mobile phase.- Ensure the buffer concentration is below its solubility limit in the mobile phase. - Flush the system with water before shutting down to prevent salt precipitation.
Baseline Noise or Drift Contaminated Mobile Phase: Impurities in the solvents or additives.- Use high-purity, HPLC-grade solvents and reagents. - Prepare fresh mobile phase.
Detector Flow Cell Contamination: Air bubbles or contaminants in the flow cell.- Purge the detector flow cell with a strong, filtered solvent like methanol or isopropanol.
Incomplete System Equilibration: The system has not had enough time to stabilize with the mobile phase.- Allow the system to equilibrate for a sufficient amount of time before starting the analysis.

Frequently Asked Questions (FAQs)

1. What are the typical HPLC conditions for this compound analysis?

A common method for this compound analysis utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with the addition of a small amount of acid like glacial acetic acid or phosphoric acid to improve peak shape.[1][2] The detection wavelength is typically set around 260 nm.[1] A flow rate of 1.0 ml/min is often used.[1]

2. How should I prepare my calibration standards for this compound?

Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or 1,4-Dioxane, to prepare a stock solution. Then, perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that bracket the expected concentration of your samples.

3. What is an acceptable linearity (R²) for my calibration curve?

For most applications, a correlation coefficient (R²) of ≥ 0.999 is considered good linearity. Some methods have shown good linearity with R² values greater than 0.998.

4. What are the key system suitability parameters to monitor for this compound analysis?

Key system suitability parameters include:

  • Tailing Factor (T): Should ideally be less than 2.

  • Theoretical Plates (N): A higher number indicates better column efficiency.

  • Resolution (Rs): Should be greater than 2 between the this compound peak and any adjacent peaks.

  • Repeatability (%RSD): The relative standard deviation for replicate injections of a standard should typically be less than 2%.

5. What are some common sources of matrix interference in this compound analysis?

Matrix interference can arise from various components in the sample, especially in complex matrices like soil, plant tissues, or food products. These interferences can co-elute with this compound, affecting the accuracy of quantification. Proper sample cleanup, such as using Solid Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is crucial to minimize matrix effects.

6. How can I improve the peak shape of this compound?

Poor peak shape (e.g., tailing) can often be improved by:

  • Adjusting the pH of the mobile phase by adding a small amount of acid (e.g., acetic acid or formic acid).

  • Ensuring the sample is dissolved in a solvent that is compatible with the mobile phase.

  • Using a guard column to protect the analytical column from strongly retained matrix components.

Experimental Protocols

Protocol 1: HPLC System Calibration for this compound
  • Preparation of Standard Stock Solution:

    • Accurately weigh approximately 100 mg of this compound reference standard into a 100 ml volumetric flask.

    • Dissolve and make up to the mark with 1,4-Dioxane or methanol. This will be your stock solution.

  • Preparation of Working Calibration Standards:

    • Perform serial dilutions of the stock solution to prepare at least five working standards of different concentrations. A typical linearity range to target could be 5.0 to 500 ng/mL.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 25 cm x 4.6 mm i.d., 5 µm particle size)

    • Mobile Phase: Acetonitrile:Water:Glacial Acetic Acid (500:500:0.25 v/v/v)

    • Flow Rate: 1.0 ml/min

    • Injection Volume: 20 µl

    • Detector Wavelength: 260 nm

    • Column Temperature: Ambient

  • Calibration Curve Construction:

    • Inject each working standard solution into the HPLC system.

    • Record the peak area for each concentration.

    • Plot a graph of peak area versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). The R² value should be ≥ 0.999.

Protocol 2: System Suitability Testing
  • Procedure:

    • Before running any samples, inject a mid-concentration standard solution at least five times.

    • Calculate the system suitability parameters from these replicate injections.

  • Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2
Theoretical Plates (N) ≥ 2000
Resolution (Rs) ≥ 2 (from nearest interfering peak)
Repeatability (%RSD of Peak Area) ≤ 2.0%

Visualizations

HPLC_Calibration_Workflow prep_stock Prepare Stock Standard prep_working Prepare Working Standards prep_stock->prep_working inject_standards Inject Calibration Standards prep_working->inject_standards hplc_setup Set Up HPLC System (Column, Mobile Phase, etc.) equilibrate Equilibrate System hplc_setup->equilibrate equilibrate->inject_standards acquire_data Acquire Chromatographic Data inject_standards->acquire_data peak_integration Integrate Peaks acquire_data->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve check_linearity Check Linearity (R² ≥ 0.999) calibration_curve->check_linearity system_ready System Ready for Sample Analysis check_linearity->system_ready Pass troubleshoot Troubleshoot Method check_linearity->troubleshoot Fail

Caption: HPLC Calibration Workflow for this compound Analysis.

HPLC_Troubleshooting_Tree start Chromatographic Problem Identified pressure_check Check System Pressure start->pressure_check peak_shape_check Check Peak Shape pressure_check->peak_shape_check Pressure OK high_pressure High Pressure? pressure_check->high_pressure Abnormal Pressure retention_time_check Check Retention Time Stability peak_shape_check->retention_time_check Peak Shape OK tailing_peak Tailing/Fronting Peak? peak_shape_check->tailing_peak Poor Peak Shape baseline_check Check Baseline retention_time_check->baseline_check Retention Time Stable drifting_rt Drifting Retention Time? retention_time_check->drifting_rt Unstable Retention Time noisy_baseline Noisy Baseline? baseline_check->noisy_baseline Abnormal Baseline low_pressure Low/No Pressure? high_pressure->low_pressure No check_blockage Check for Blockages (Column, Tubing) high_pressure->check_blockage Yes check_leaks Check for Leaks low_pressure->check_leaks Yes check_pump Check Pump/Degasser low_pressure->check_pump No split_peak Split Peak? tailing_peak->split_peak No check_column Check Column Condition tailing_peak->check_column Yes split_peak->check_column Yes check_mobile_phase Check Mobile Phase (Composition, pH) drifting_rt->check_mobile_phase Yes check_detector Check Detector noisy_baseline->check_detector Yes check_temp Check Temperature Control check_pump->check_temp check_column->check_mobile_phase check_mobile_phase->check_pump check_sample_solvent Check Sample Solvent check_mobile_phase->check_sample_solvent check_detector->check_mobile_phase

References

Technical Support Center: Halosulfuron-Methyl Application in Sandy Soils

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and development professionals with strategies, protocols, and troubleshooting advice to minimize the environmental mobility of halosulfuron-methyl, particularly its leaching in sandy soil matrices.

Frequently Asked Questions (FAQs)

Q1: Why is this compound highly susceptible to leaching in sandy soils?

A: The high mobility of this compound in sandy soils is due to a combination of the herbicide's chemical properties and the soil's physical characteristics. Sandy soils have low organic matter and clay content, which are the primary binding sites for herbicides.[1][2] Furthermore, this compound is a weakly acidic compound.[3] In soils with a pH above its pKa (the pH at which the compound is 50% ionized), it exists predominantly in an anionic (negatively charged) form.[3] This negatively charged molecule is repelled by the similarly charged surfaces of clay and organic matter, leading to weak adsorption and increased movement with soil water, a process known as leaching.[3]

Q2: What are the primary strategies to minimize the leaching of this compound?

A: The most effective strategies focus on increasing the herbicide's adsorption to soil particles and managing water movement through the soil profile. Key strategies include:

  • Incorporation of Organic Amendments: Adding materials like farmyard manure, biochar, peat, or compost significantly increases the soil's organic carbon content, providing more binding sites for the herbicide and reducing its availability for leaching.

  • Controlled Irrigation Practices: Leaching is heavily influenced by the volume and frequency of water flow. Avoiding excessive irrigation, especially immediately following application, can prevent the herbicide from being pushed past the root zone. Practices like deficit irrigation or using sprinkler systems, which apply water more efficiently than flood or basin systems, have been shown to reduce pesticide leaching.

  • Timing of Application: Do not apply this compound if heavy rainfall is forecasted. Applying the herbicide to waterlogged or saturated soil can also lead to rapid downward movement or surface runoff.

Q3: How does soil pH specifically influence the leaching potential of this compound?

A: Soil pH is a critical factor. This compound, like other sulfonylurea herbicides, is a weak acid with a pKa value typically between 3.3 and 5.2.

  • In acidic soils (pH < pKa): The herbicide remains in its neutral, molecular form. This form is less water-soluble and adsorbs more readily to soil organic matter.

  • In neutral to alkaline soils (pH > pKa): The herbicide donates a proton and becomes an anion (negatively charged). Since most soil colloids (clay and organic matter) also carry a net negative charge, they repel the anionic herbicide molecules. This repulsion prevents strong adsorption, leaving the herbicide dissolved in soil water and highly prone to leaching. Adsorption of this compound has been shown to be negatively correlated with pH in the 6.0-8.0 range.

Troubleshooting Guide

Problem: My column leaching experiments show significant amounts of this compound in the leachate, far exceeding acceptable thresholds.

Possible Causes & Solutions:

  • Cause 1: Low Adsorption Capacity of Soil Matrix. The sandy soil used in your experiment likely has insufficient organic matter or clay content to retain the herbicide.

    • Solution: Amend the soil with a known quantity of organic matter (e.g., 2-5% by weight of high-quality compost or biochar) and repeat the experiment. Organic amendments have been demonstrated to greatly decrease the leaching of sulfonylurea herbicides.

  • Cause 2: Excessive or Rapid Water Application. The simulated rainfall or irrigation in your protocol may be too intense or applied too quickly (continuous flow), forcing the herbicide through the column before it can adsorb.

    • Solution: Modify your protocol to simulate a less intense, discontinuous rainfall event. A study on this compound showed that discontinuous water flow resulted in less deep migration compared to continuous flow.

  • Cause 3: High pH of Soil or Irrigation Water. If the pH of your soil or the water used for leaching is neutral to alkaline, it will promote the anionic form of the herbicide, increasing its mobility.

    • Solution: Measure the pH of your soil and water. While altering soil pH for an experiment can be complex, this data is crucial for interpreting your results. Note the pH as a key factor in your findings.

Problem: I am observing high variability in leaching results between my experimental replicates.

Possible Causes & Solutions:

  • Cause 1: Inconsistent Soil Column Packing. Differences in bulk density between columns can create preferential flow paths, where water moves more quickly through certain areas, carrying the herbicide with it.

    • Solution: Standardize your column packing procedure. Use a consistent method of adding and tamping the soil to achieve a uniform bulk density across all replicates.

  • Cause 2: Non-Uniform Application of Herbicide or Water. If the herbicide solution or the simulated rainfall is not applied evenly across the soil surface, it can lead to channeling and inconsistent leaching.

    • Solution: Use a pipette with a fine tip to apply the herbicide solution in a grid pattern across the surface. For water application, employ a rainfall simulator or a sprinkler head that ensures even distribution. Placing a small piece of filter paper or a cotton swab on the soil surface before adding water can also help disperse the energy and distribute the flow.

Data Presentation

Table 1: Effect of Organic Amendments on Herbicide Leaching Potential

Organic AmendmentPrimary Mechanism of ActionExpected Impact on LeachingReference
Farmyard ManureIncreases soil organic matter, enhancing adsorption sites.Significant reduction in leaching.
Peat / Humic AcidHigh organic carbon content and large surface area for adsorption.Greatly decreased leaching.
Sewage SludgeAdds organic matter and can alter soil structure.Significantly decreased leaching.
BiocharHighly porous with a strong affinity for organic molecules.High retention of herbicide in upper soil layers; reduced leaching.

Table 2: Example Data from a Soil Column Leaching Study with this compound in Sandy Loam Soil

Data adapted from a study under continuous flow conditions with 300 mm simulated rainfall.

Soil Depth (cm)Percent Retention (Single Dose - 50 µg)Percent Retention (Double Dose - 100 µg)
0-50.2%1.4%
5-100.5%1.5%
10-151.9%2.5%
15-2011.2%12.1%
20-2524.3%24.8%
25-3032.3%30.8%
30-3519.4%18.2%
35-408.5%7.1%
Leachate 1.7% 1.6%

Experimental Protocols

Protocol 1: Soil Column Leaching Assay

This protocol is designed to assess the mobility of this compound in a soil column under simulated rainfall conditions.

  • Materials:

    • Glass or PVC columns (e.g., 40-50 cm length, 5-10 cm diameter) with a drainage outlet.

    • Sandy soil, air-dried and passed through a 2 mm sieve.

    • This compound analytical standard and its commercial formulation.

    • High-purity water and appropriate solvents (e.g., acetonitrile) for extraction.

    • Glass wool or cotton swabs.

    • Peristaltic pump or rainfall simulator.

    • Sample collection vials.

    • Analytical instrumentation (HPLC or LC-MS/MS).

  • Procedure:

    • Place a layer of glass wool at the bottom of the column to prevent soil loss.

    • Pack the column with the prepared sandy soil to a uniform bulk density. The soil should be added in small increments and gently tapped to settle.

    • Pre-wet the soil column with a low volume of water and allow it to drain until it reaches field capacity.

    • Prepare a stock solution of this compound. Fortify a small, known weight of soil (e.g., 5 g) with the desired application rate (e.g., 50 µg).

    • Carefully add the fortified soil as a thin, even layer on top of the soil column. Place a cotton swab on the surface to prevent disturbance during water addition.

    • Begin the leaching event by applying distilled water at a constant, controlled rate to simulate a specific rainfall amount (e.g., 300 mm). This can be done continuously or in discrete events (discontinuous flow).

    • Collect all the leachate that passes through the column in timed intervals or as a single composite sample.

    • After the leaching event, allow the column to drain completely.

    • Carefully extrude the soil core and section it into desired depth increments (e.g., 0-5 cm, 5-10 cm, 10-15 cm, etc.).

    • Weigh and store all soil sections and leachate samples at -20°C prior to analysis.

  • Analysis:

    • Extract this compound from the soil sections and leachate samples using an established method like QuEChERS or solvent extraction with acetonitrile/water.

    • Quantify the concentration of this compound in each extract using HPLC or LC-MS/MS.

    • Calculate the mass balance of the herbicide, determining the percentage retained in each soil layer and the percentage that leached through the column.

Protocol 2: Batch Equilibrium Adsorption Assay

This protocol measures the extent to which this compound adsorbs to soil particles.

  • Materials:

    • Sandy soil, air-dried and passed through a 2 mm sieve.

    • This compound analytical standard.

    • 0.01 M Calcium Chloride (CaCl₂) solution.

    • Centrifuge tubes (e.g., 50 mL).

    • Orbital shaker.

    • High-speed centrifuge.

    • Syringe filters (0.22 µm).

    • Analytical instrumentation (HPLC or LC-MS/MS).

  • Procedure:

    • Prepare a series of this compound solutions of varying concentrations in 0.01 M CaCl₂.

    • Weigh a fixed amount of soil (e.g., 5 g) into each centrifuge tube.

    • Add a specific volume (e.g., 25 mL) of a herbicide solution to each tube. Include control samples with no herbicide and no soil.

    • Secure the tubes on an orbital shaker and agitate at a constant speed and temperature for a predetermined time (e.g., 16-24 hours) to reach equilibrium.

    • After shaking, centrifuge the tubes at high speed (e.g., 10,000 RPM) for 10-15 minutes to separate the soil from the solution.

    • Carefully collect an aliquot of the supernatant (the clear liquid).

    • Filter the aliquot through a 0.22 µm syringe filter into a vial for analysis.

  • Analysis:

    • Measure the concentration of this compound in the filtered supernatant (Cₑ).

    • The amount of herbicide adsorbed by the soil (x/m) is calculated by the difference between the initial concentration and the equilibrium concentration (Cₑ).

    • Plot the amount adsorbed (x/m) against the equilibrium concentration (Cₑ) to generate an adsorption isotherm. This data can be fitted to models like the Freundlich equation to determine the adsorption coefficient (K_f), which indicates the soil's adsorption capacity.

Visualizations

Leaching_Factors Factors Influencing this compound Leaching in Sandy Soils cluster_soil Soil Properties cluster_practice Management Practices cluster_mechanism Underlying Mechanisms cluster_outcome Outcome sandy_soil Sandy Soil Texture low_om Low Organic Matter sandy_soil->low_om low_clay Low Clay Content sandy_soil->low_clay reduced_adsorption Reduced Adsorption (Fewer Binding Sites) low_om->reduced_adsorption low_clay->reduced_adsorption high_ph High Soil pH (> pKa) anionic_form Increased Anionic Form (Molecular Repulsion) high_ph->anionic_form irrigation Heavy or Continuous Irrigation / Rainfall leaching High Leaching Potential irrigation->leaching reduced_adsorption->leaching anionic_form->reduced_adsorption

Caption: Logical diagram illustrating how soil properties and management practices contribute to a high leaching potential for this compound.

Leaching_Workflow Experimental Workflow for Soil Column Leaching Assay cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling cluster_analysis Analysis A 1. Soil Collection, Drying & Sieving B 2. Column Packing (Uniform Density) A->B C 3. Herbicide Application (Fortified Soil Layer) B->C D 4. Simulated Rainfall (Controlled Flow) C->D E 5. Leachate Collection D->E F 6. Soil Core Extrusion & Sectioning by Depth E->F G 7. Residue Extraction (QuEChERS / Solvent) E->G F->G H 8. Quantification (LC-MS/MS) G->H I 9. Data Interpretation (Mass Balance) H->I

Caption: Workflow diagram detailing the key steps of a soil column leaching experiment, from preparation to final data analysis.

References

Overcoming solubility issues in halosulfuron-methyl stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Halosulfuron-Methyl Stock Solutions

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. It specifically addresses challenges related to preparing solvent-based stock solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a selective, systemic herbicide belonging to the sulfonylurea class.[1] It functions by inhibiting the acetolactate synthase (ALS) enzyme in plants, which is crucial for the biosynthesis of essential amino acids like valine and isoleucine, thereby halting cell division and plant growth.[1][2] It appears as a white to off-white crystalline powder.[3] Solubility issues are a primary concern because the compound has very low solubility in water, especially at a neutral or acidic pH, which can make preparing consistent and accurate stock solutions for laboratory assays challenging.

Q2: In which solvents is this compound most soluble?

A2: this compound exhibits significantly better solubility in certain organic solvents compared to water. Dimethyl sulfoxide (DMSO) is a highly effective solvent, capable of dissolving the compound at high concentrations. Other solvents like methanol, 1,4-Dioxane, methyl ethyl ketone, and xylene can also be used, though the solubility levels may be lower than in DMSO.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: The aqueous solubility of this compound is highly dependent on pH. Its solubility increases significantly as the pH becomes more alkaline. For example, at 20°C, its solubility is approximately 0.015 g/L at pH 5 but increases to 1.65 g/L at pH 7. This property is critical when preparing aqueous dilutions from an organic stock solution for final experimental concentrations.

Data Presentation: Solubility Overview

The following table summarizes the known solubility of this compound in various solvents. This data is essential for selecting the appropriate solvent and concentration for your stock solution.

SolventTemperatureSolubilityMolar Concentration (Approx.)Source
Water (pH 5)20°C0.015 g/L (15 mg/L)0.035 mM
Water (pH 7)20°C1.65 g/L (1,650 mg/L)3.79 mM
Methanol20°C1.62 g/L (1,620 mg/L)3.73 mM
DMSONot Specified50 mg/mL (50,000 mg/L)114.99 mM
1,4-DioxaneNot SpecifiedUsed for 1 mg/mL solutions2.30 mM

Molecular Weight of this compound: 434.81 g/mol

Experimental Protocols

Protocol: Preparation of a 50 mg/mL (115 mM) this compound Stock Solution in DMSO

This protocol details the steps for preparing a highly concentrated stock solution, which is a common starting point for serial dilutions.

Materials:

  • This compound powder (≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For 1 mL of a 50 mg/mL solution, weigh 50 mg.

  • Solvent Addition: Add the appropriate volume of DMSO to the vial containing the powder.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication (Recommended): If particulates are still visible, place the vial in a sonicator bath for 5-10 minutes. This will aid in complete dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure all solid material has dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C for short-to-medium term storage or -80°C for long-term storage (up to one year). Keep in amber vials or wrap in foil to protect from light.

Troubleshooting Guide

Q4: I've followed the protocol, but my this compound powder is not fully dissolving. What should I do?

A4:

  • Confirm Solvent Choice: Ensure you are using a high-purity, anhydrous solvent like DMSO. The presence of water can significantly reduce solubility.

  • Increase Mechanical Agitation: Continue vortexing for a longer duration.

  • Use Sonication: Sonication is a highly effective method for dissolving stubborn compounds. Place your sealed vial in a sonicator bath until the solution clears.

  • Gentle Warming: As a last resort, you can gently warm the solution in a water bath (e.g., to 37°C). However, be cautious, as excessive heat can degrade the compound. Do not use this method for long-term storage.

Q5: My stock solution was clear, but after storing it in the freezer, I see crystals or precipitate. Is it still usable?

A5: Yes, this is common for highly concentrated solutions stored at low temperatures. The compound is likely precipitating out of the solution as its solubility decreases at colder temperatures.

  • Re-dissolving: Before use, bring the vial to room temperature. Vortex and sonicate the solution again until all crystals have completely re-dissolved.

  • Check for Degradation: If the precipitate does not re-dissolve after warming and sonication, the compound may have degraded or the solvent may have absorbed moisture. In this case, it is best to prepare a fresh stock solution.

Q6: I diluted my DMSO stock solution into an aqueous buffer for my experiment, and it immediately turned cloudy. Why did this happen?

A6: This is a classic example of precipitation due to a solvent shift. This compound is highly soluble in DMSO but poorly soluble in aqueous solutions, especially at acidic or neutral pH. When the concentrated DMSO stock is diluted into a buffer, the final concentration of DMSO may be too low to keep the this compound in solution.

  • Lower the Stock Concentration: Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into your aqueous buffer.

  • Increase Final DMSO Percentage: Ensure the final concentration of DMSO in your experimental medium is high enough to maintain solubility, but low enough to not affect your biological system (typically <0.5% for many cell-based assays).

  • Adjust pH: If your experimental conditions allow, using a buffer with a slightly alkaline pH (pH > 7) can significantly improve the aqueous solubility of this compound.

Visualized Workflows and Logic

Caption: Standard workflow for preparing a this compound stock solution.

G

Caption: Decision tree for troubleshooting precipitate in this compound solutions.

References

Technical Support Center: Optimizing Halosulfuron-Methyl Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing spray droplet size for maximal halosulfuron-methyl uptake. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

Q1: I am observing inconsistent weed control despite using the recommended concentration of this compound. What could be the cause?

A1: Inconsistent weed control with this compound can stem from several factors related to spray application and environmental conditions. Here are some key areas to troubleshoot:

  • Droplet Size and Coverage: Very coarse droplets may not provide adequate coverage on the target weed surface, while very fine droplets are prone to drift and evaporation before reaching the target. For systemic herbicides like this compound, ensuring good coverage is crucial for uptake.

  • Adjuvant Use: The efficacy of this compound is highly dependent on the use of an appropriate adjuvant.[1][2] Ensure you are using a recommended adjuvant, such as a non-ionic surfactant (NIS), at the correct concentration (typically 0.25-0.5% v/v or as specified by the product label).[1][2] The adjuvant helps in droplet retention, spreading, and penetration of the active ingredient through the leaf cuticle.

  • Weed Growth Stage: this compound is most effective on actively growing, small weeds (e.g., 1-3 inches in height). Larger, more mature weeds may not be adequately controlled.

  • Environmental Conditions:

    • Rainfall: Do not apply if rainfall is expected within 4 hours of application, as it can wash the herbicide off the foliage before it is absorbed.

    • Moisture Stress: Weeds under drought stress will have a thicker cuticle, which can reduce herbicide uptake.

    • Temperature and Humidity: Application during very high temperatures and low humidity can lead to rapid droplet evaporation, reducing uptake.

Q2: My spray application is resulting in significant drift, potentially affecting non-target organisms in my experiment. How can I minimize this?

A2: Minimizing spray drift is critical for accurate and safe herbicide application. Consider the following adjustments:

  • Nozzle Selection: Utilize drift reduction technology (DRT) nozzles, such as air induction (AI) nozzles. These nozzles are designed to produce larger, air-filled droplets that are less prone to drift.[2]

  • Spray Pressure: Lowering the spray pressure will generally produce coarser droplets. Avoid excessively high pressures that create a high percentage of fine, driftable droplets.

  • Boom Height: Maintain the lowest possible boom height that still ensures uniform spray coverage across the target area.

  • Travel Speed: High travel speeds can increase turbulence and shear, leading to the formation of smaller droplets. Reduce travel speed to minimize drift.

  • Environmental Conditions: Avoid spraying in windy conditions. Check wind speed and direction before and during application. Also, avoid spraying during temperature inversions, which can trap fine spray particles and allow them to travel long distances.

Frequently Asked Questions (FAQs)

Q1: What is the optimal droplet size for this compound application?

A1: While specific studies detailing the optimal droplet size in micrometers for this compound are limited, general principles for systemic herbicides suggest that a medium to coarse droplet size is often a good balance between achieving adequate coverage and minimizing drift. Very coarse droplets might lead to insufficient coverage on the weed foliage, while fine droplets are highly susceptible to drift and evaporation. Research on other systemic herbicides has shown that coarse sprays can maintain efficacy while reducing drift potential.

Q2: Is an adjuvant always necessary when applying this compound?

A2: Yes, the use of an adjuvant is critical for the efficacy of this compound. Studies have shown that the control of target weeds is significantly improved when this compound is applied with an adjuvant, such as a non-ionic surfactant (NIS) or a crop oil concentrate (COC), at the recommended concentration. The adjuvant improves the spray solution's properties, leading to better droplet retention on the leaf surface and enhanced penetration of the active ingredient.

Q3: How do environmental factors influence the uptake of this compound?

A3: Environmental conditions play a significant role in the performance of this compound:

  • Humidity: Higher humidity slows the drying of spray droplets on the leaf surface, allowing more time for the active ingredient to be absorbed.

  • Temperature: Moderate temperatures that favor active plant growth will generally enhance the uptake and translocation of this systemic herbicide.

  • Soil Moisture: Plants that are not under moisture stress will have better physiological activity, leading to more efficient uptake and movement of the herbicide within the plant.

  • Rainfall: A rain-free period of at least 4 hours is typically recommended after application to ensure adequate absorption.

Q4: Can I tank-mix this compound with other herbicides?

A4: While this compound can be tank-mixed with other herbicides to broaden the spectrum of weed control, it is essential to check for compatibility. Some studies have investigated tank-mixing this compound with herbicides like 2,4-D or atrazine. However, research has also shown that for certain weeds, combining this compound with other herbicides did not improve its efficacy. Always perform a jar test to check for physical compatibility before mixing large quantities.

Data Presentation

Table 1: Effect of this compound Application Rate on Purple Nutsedge (Cyperus rotundus) Control

This compound Rate (g a.i./ha)Weed Population (plants/m²)Weed Dry Weight (g/m²)Weed Control Efficiency (%)
52.5---
60.0--73.9
67.51.2 - 2.20.45 - 0.4997.8 - 97.9
75.01.2 - 2.20.45 - 0.4997.8 - 97.9
150.01.2 - 2.20.45 - 0.4997.8 - 97.9

Data synthesized from studies on sugarcane.

Table 2: Influence of Adjuvant on the Efficacy of this compound for Navua Sedge Control

This compound Rate (g a.i./ha)Adjuvant (Bonza®) Concentration (% v/v)Navua Sedge Mortality
25 - 730Low
25 - 731High (Total mortality in pot trials)
25 - 732High (Total mortality in pot trials)

Based on field and pot trial results.

Experimental Protocols

Protocol for Evaluating the Efficacy of this compound Using Air Induction Nozzles

This protocol is based on a field study that successfully used this compound for weed control.

1. Materials:

  • This compound 75WDG formulation
  • Adjuvant (e.g., Bonza® or a suitable non-ionic surfactant)
  • Pressurized boom sprayer
  • Teejet® AIXR 110025-VP air induction tapered fan nozzles
  • Personal Protective Equipment (PPE) as per product label

2. Experimental Setup:

  • Prepare experimental plots of a suitable size (e.g., 5 x 20 m).
  • Identify and mark target weed populations at the appropriate growth stage (actively growing, small weeds).

3. Spray Solution Preparation:

  • Calibrate the sprayer to deliver a spray volume of 200 L/ha.
  • Fill the spray tank with half the required volume of water.
  • Begin agitation and add the required amount of this compound.
  • Continue agitation while adding the remaining water.
  • Add the adjuvant at the recommended concentration (e.g., 1% v/v of the spray volume) and continue agitation to ensure thorough mixing.

4. Application Procedure:

  • Set the sprayer pressure to 2 bar (approximately 29 PSI).
  • Adjust the boom height to ensure proper spray pattern overlap according to the nozzle manufacturer's recommendations.
  • Apply the spray solution uniformly to the designated plots, avoiding spray drift to adjacent plots.

5. Post-Application Assessment:

  • Monitor the plots at regular intervals (e.g., 2, 4, 8, and 16 weeks after treatment).
  • Assess weed control efficacy by visual ratings, plant counts, and/or biomass measurements.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation A Plot Setup & Weed Staging B Sprayer Calibration (200 L/ha) A->B C Spray Solution Preparation (Halosulfuron + Adjuvant) B->C D Set Application Parameters (2 Bar Pressure, AI Nozzles) C->D E Uniform Spray Application D->E F Weed Efficacy Assessment (Visual, Counts, Biomass) E->F G Data Analysis F->G Signaling_Pathway cluster_uptake Herbicide Uptake cluster_action Mechanism of Action Droplet Spray Droplet (Halosulfuron + Adjuvant) Leaf Leaf Surface Droplet->Leaf Adhesion & Penetration ALS ALS/AHAS Enzyme Leaf->ALS Translocation to Meristems AminoAcids Valine, Leucine, Isoleucine (Essential Amino Acids) ALS->AminoAcids Inhibition Growth Cell Division & Plant Growth AminoAcids->Growth Depletion Leads to Cessation

References

Validation & Comparative

Comparative Efficacy of Halosulfuron-Methyl and Glyphosate on Nutsedge: A Scientific Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two widely used herbicides, halosulfuron-methyl and glyphosate, for the control of nutsedge (Cyperus spp.), a persistent and problematic weed in agricultural and turfgrass settings. This analysis is based on published experimental data to assist researchers and scientists in making informed decisions for weed management strategies.

Executive Summary

Both this compound and glyphosate are effective post-emergent herbicides for controlling nutsedge, but they differ significantly in their mode of action, selectivity, and speed of activity. This compound is a selective herbicide, specifically targeting sedges with high efficacy at low use rates, making it ideal for use in established crops and turf.[1] Glyphosate is a non-selective, broad-spectrum herbicide that, while effective against the foliage of nutsedge, may require repeated applications for complete tuber control.[2][3] The choice between these two herbicides depends on the specific context of the weed infestation, the desired level of selectivity, and long-term management goals.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the quantitative data from various studies comparing the efficacy of this compound and glyphosate on purple nutsedge (Cyperus rotundus) and yellow nutsedge (Cyperus esculentus).

Table 1: Efficacy of this compound and Glyphosate on Purple Nutsedge (Cyperus rotundus)

HerbicideApplication RateEvaluation TimeEfficacy MetricResultSource
This compound67.5 g/ha30 DASNutsedge Control (%)89.5%[4]
This compound80 g/ha30 DASNutsedge Control (%)91.5%[4]
Glyphosate + this compound1230 g/ha + 33.75 g/ha30 DASNutsedge Control (%)92.2%
This compound67.5 g/ha30 DASDead Nutsedge Density (per m²)32.67
Glyphosate + this compound1230 g/ha + 33.75 g/ha30 DASDead Nutsedge Density (per m²)Statistically at par with this compound 67.5 g/ha
This compound80 g/ha60 DASNutsedge Regeneration (%)7.76%
Glyphosate + this compound1230 g/ha + 33.75 g/ha60 DASNutsedge Regeneration (%)5.76%
This compound0.04 kg ai/ha2 WPTControl Rating (0-10)8.5 (ambient CO2)
Glyphosate1.68 kg ai/ha2 WPTControl Rating (0-10)Higher than this compound alone at 1 WPT
This compound + Glyphosate0.10 + 5.04 kg ai/ha2 WPTControl Rating (0-10)10.0 (ambient CO2)

DAS: Days After Spraying; DAE: Days After Emergence; WPT: Weeks Post-Treatment

Table 2: Efficacy of this compound and Glyphosate on Yellow Nutsedge (Cyperus esculentus)

HerbicideApplication RateEvaluation TimeEfficacy MetricResultSource
Glyphosate0.84 kg/ha 42 WATTuber Density Reduction51%
Glyphosate0.84 kg/ha 42 WATTuber Fresh Weight Reduction59%
Glyphosate0.84 kg/ha 42 WATTuber Sprouting Reduction17%
Glyphosate0.84 kg/ha Not SpecifiedDry Weight Reduction64%
HalosulfuronNot Specified in this studyNot SpecifiedNot SpecifiedNot Specified
Glyphosate1.68 kg ai/ha1 WPTControl Rating (0-10)Generally higher than halosulfuron alone
Halosulfuron0.04 kg ai/ha3 WPTControl Rating (0-10)Adequate control
Glyphosate1.68 kg ai/ha3 WPTControl Rating (0-10)Adequate control

WAT: Weeks After Treatment; WPT: Weeks Post-Treatment

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the cited studies.

Study 1: Purple Nutsedge Management (Desai et al.)

  • Experimental Design: Randomized block design with three replications.

  • Location: Junagadh Agricultural University, Gujarat, India.

  • Soil Type: Clayey, slightly alkaline.

  • Application: Post-emergence spray at 30 days after emergence (DAE) using a knapsack sprayer with a flood-jet nozzle.

  • Spray Volume: 500 L/ha.

  • Data Collection: Nutsedge density, nutsedge control (%), dead nutsedge density, and regenerated nutsedge density were recorded at 30 and 60 days after spraying (DAS).

Study 2: Yellow Nutsedge Control with Glyphosate (Nelson et al.)

  • Experimental Setup: Greenhouse and field experiments.

  • Treatments: Glyphosate at 0.84 kg/ha .

  • Data Collection:

    • Greenhouse: Yellow nutsedge dry weight reduction.

    • Field: Yellow nutsedge control percentage, tuber density, tuber fresh weight, and tuber sprouting at 42 weeks after treatment.

Study 3: Control in Elevated CO2 Environments (Marble et al.)

  • Experimental Setup: Open-top field chambers with ambient or elevated (ambient + 200 µmol mol⁻¹) CO2 levels.

  • Plant Material: Purple and yellow nutsedge grown in 3.0-L containers.

  • Herbicide Application: Plants were treated with 0.5x, 1.0x, or 1.5x of the manufacturer's labeled rate of halosulfuron, glyphosate, or a tank mix of both.

  • Data Collection: Control ratings were taken at 1, 2, and 3 weeks post-treatment on a scale of 0 (no control) to 10 (complete plant death). Shoot and root dry weights, and tuber counts and dry weights were also measured.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and glyphosate are visualized below.

Halosulfuron_Mechanism cluster_plant_cell Plant Cell Pyruvate Pyruvate Pyruvate + TPP Pyruvate + TPP Pyruvate->Pyruvate + TPP alpha-Acetolactate alpha-Acetolactate Pyruvate + TPP->alpha-Acetolactate Acetolactate Synthase (ALS) (also known as AHAS) alpha,beta-Dihydroxy-\nisovalerate alpha,beta-Dihydroxy- isovalerate alpha-Acetolactate->alpha,beta-Dihydroxy-\nisovalerate KARI alpha-Ketoisovalerate alpha-Ketoisovalerate alpha,beta-Dihydroxy-\nisovalerate->alpha-Ketoisovalerate DHAD Valine Valine alpha-Ketoisovalerate->Valine Protein Synthesis & Growth Protein Synthesis & Growth Valine->Protein Synthesis & Growth alpha-Ketobutyrate alpha-Ketobutyrate alpha-Aceto-alpha-hydroxybutyrate alpha-Aceto-alpha-hydroxybutyrate alpha-Ketobutyrate->alpha-Aceto-alpha-hydroxybutyrate Acetolactate Synthase (ALS) alpha,beta-Dihydroxy-beta-\nmethylvalerate alpha,beta-Dihydroxy-beta- methylvalerate alpha-Aceto-alpha-hydroxybutyrate->alpha,beta-Dihydroxy-beta-\nmethylvalerate KARI alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate alpha,beta-Dihydroxy-beta-\nmethylvalerate->alpha-Keto-beta-methylvalerate DHAD Isoleucine Isoleucine alpha-Keto-beta-methylvalerate->Isoleucine Isoleucine->Protein Synthesis & Growth Halosulfuron Halosulfuron Acetolactate Synthase (ALS) Acetolactate Synthase (ALS) Halosulfuron->Acetolactate Synthase (ALS) Inhibits

Caption: Mechanism of action of this compound, an ALS inhibitor.

Glyphosate_Mechanism cluster_shikimate_pathway Shikimate Pathway cluster_aromatic_amino_acids Aromatic Amino Acid Synthesis Erythrose 4-phosphate\n+ Phosphoenolpyruvate Erythrose 4-phosphate + Phosphoenolpyruvate DAHP DAHP Erythrose 4-phosphate\n+ Phosphoenolpyruvate->DAHP DAHP synthase 3-Dehydroquinate 3-Dehydroquinate DAHP->3-Dehydroquinate DHQ synthase 3-Dehydroshikimate 3-Dehydroshikimate 3-Dehydroquinate->3-Dehydroshikimate DHQ dehydratase Shikimate Shikimate 3-Dehydroshikimate->Shikimate Shikimate dehydrogenase Shikimate 3-phosphate Shikimate 3-phosphate Shikimate->Shikimate 3-phosphate Shikimate kinase EPSP EPSP Shikimate 3-phosphate->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Tryptophan Tryptophan Chorismate->Tryptophan Phenylalanine Phenylalanine Chorismate->Phenylalanine Tyrosine Tyrosine Chorismate->Tyrosine Glyphosate Glyphosate EPSP Synthase EPSP Synthase Glyphosate->EPSP Synthase Inhibits Phosphoenolpyruvate_input Phosphoenolpyruvate Protein Synthesis & Secondary Metabolites Protein Synthesis & Secondary Metabolites Tryptophan->Protein Synthesis & Secondary Metabolites Phenylalanine->Protein Synthesis & Secondary Metabolites Tyrosine->Protein Synthesis & Secondary Metabolites

Caption: Mechanism of action of Glyphosate, an EPSP synthase inhibitor.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the efficacy of herbicides on nutsedge.

Herbicide_Efficacy_Workflow cluster_preparation Preparation Phase cluster_application Application Phase cluster_data_collection Data Collection Phase cluster_analysis Analysis Phase A Nutsedge Cultivation (from tubers or seeds in pots/field plots) B Experimental Design (e.g., Randomized Complete Block) A->B D Herbicide Application (Post-emergence at specific growth stage) B->D C Herbicide Preparation (at specified concentrations) C->D E Visual Control Ratings (e.g., at 1, 2, 4, 8 WPT) D->E F Biomass Measurement (Shoot and root dry weight) E->F G Tuber Analysis (Tuber count, weight, and viability) F->G H Statistical Analysis (e.g., ANOVA, means separation) G->H

Caption: Generalized experimental workflow for herbicide efficacy testing.

Conclusion

This compound stands out for its selective and potent control of nutsedge, particularly in environments where preserving desirable plant species is crucial. Its mode of action as an ALS inhibitor leads to a slow but thorough kill, including the tubers. Glyphosate offers broad-spectrum, non-selective control and can be effective in killing the top growth of nutsedge; however, complete eradication of the tuber system may necessitate multiple applications. The combination of glyphosate and this compound has shown synergistic effects, providing rapid and comprehensive control of nutsedge. The selection of either herbicide, or a combination, should be guided by the specific weed management scenario, considering factors such as crop or turf type, the severity of the infestation, and the importance of selectivity.

References

Halosulfuron-Methyl in Sulfonylurea Immunoassays: A Comparative Guide on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of halosulfuron-methyl in various sulfonylurea immunoassay platforms. The data presented is intended to assist researchers in selecting appropriate analytical methods and in the interpretation of results, particularly in studies involving the detection of multiple sulfonylurea herbicides.

Comparative Analysis of Cross-Reactivity

The specificity of an immunoassay is a critical parameter, defined by its ability to detect the target analyte exclusively. In the context of sulfonylurea herbicides, which share structural similarities, cross-reactivity with non-target analogues can be a significant factor. The following table summarizes the cross-reactivity of this compound and other common sulfonylureas as determined by specific monoclonal and polyclonal antibody-based enzyme-linked immunosorbent assays (ELISAs).

Data is presented as Cross-Reactivity (CR%), calculated using the formula: CR (%) = (IC50 of this compound / IC50 of analogue) × 100.[1] A lower percentage indicates higher specificity of the antibody to the target analyte.

Immunoassay TargetAntibody TypeTested AnalogueCross-Reactivity (%)
This compound Monoclonal (1A91H11)5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazol0.06
Pyrazosulfuron-ethyl<0.01
Nicosulfuron<0.01
Chlorsulfuron<0.01
Ethoxysulfuron<0.01
Chlorimuron-ethyl<0.01
Metsulfuron-methyl PolyclonalSulfometuron43
Cinosulfuron16
Triasulfuron10

Data for this compound immunoassay sourced from a 2023 study developing a specific monoclonal antibody.[2] Data for Metsulfuron-methyl sourced from a study on a polyclonal antibody-based ELISA.[3]

The data clearly indicates that the monoclonal antibody 1A91H11, developed specifically for this compound, exhibits exceptionally high specificity with negligible cross-reactivity to other tested sulfonylureas.[2] In contrast, immunoassays developed for other sulfonylureas, such as metsulfuron-methyl using polyclonal antibodies, can show significant cross-reactivity with structurally related compounds.[3]

Experimental Protocols

The data presented was generated using competitive ELISA formats. Below are representative protocols for both direct and indirect competitive ELISAs.

Direct Competitive ELISA (dcELISA) for this compound

This method is based on the competition between the free analyte (this compound) in the sample and a hapten-enzyme conjugate for a limited number of antibody binding sites.

  • Antibody Coating: Polystyrene microplate wells are coated with a specific monoclonal antibody against this compound (e.g., 1A91H11) in a coating buffer (e.g., PBS, pH 7.4) and incubated for 3 hours at 4°C.

  • Washing: The plate is washed three times with a washing buffer (e.g., PBSTG - PBS with Tween-20 and gelatin).

  • Competitive Reaction: 50 µL of the this compound standard or sample is added to each well, followed immediately by 50 µL of an HRP-hapten conjugate. The plate is then incubated for 15 minutes at 4°C.

  • Washing: The plate is washed again three times to remove unbound reagents.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark to allow for color development.

  • Stopping Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2.5 M H₂SO₄).

  • Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm or 490 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Indirect Competitive ELISA (icELISA)

This format involves competition between the free analyte and a plate-coated antigen for binding to a specific primary antibody.

  • Antigen Coating: A microtiter plate is coated with a hapten-protein conjugate (e.g., hapten-BSA) in a coating buffer and incubated overnight at 4°C.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Washing: The plate is washed three times with a washing buffer (e.g., PBST).

  • Competitive Reaction: The sample or standard containing the sulfonylurea is mixed with a specific primary antibody and added to the wells. The plate is incubated to allow competition between the free and coated antigen for antibody binding.

  • Washing: The plate is washed to remove unbound antibodies and analyte.

  • Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit HRP) is added, which binds to the primary antibody captured on the plate.

  • Washing, Substrate Addition, and Measurement: These steps are performed as described in the dcELISA protocol.

Visualized Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow of the direct competitive ELISA and the biological mechanism of action for sulfonylurea herbicides.

dcELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection Ab_Coat 1. Antibody Coating (Plate coated with MAb) Wash1 2. Washing Sample 3. Add Sample/Standard (Free this compound) Wash1->Sample HRP_Conj 4. Add HRP-Hapten Conjugate Sample->HRP_Conj Compete 5. Incubation (Competition for MAb sites) HRP_Conj->Compete Wash2 6. Washing Compete->Wash2 Substrate 7. Add Substrate (e.g., TMB) Wash2->Substrate Stop 8. Stop Reaction Substrate->Stop Read 9. Measure Absorbance (Signal inversely proportional to analyte) Stop->Read Sulfonylurea_MoA SU Sulfonylurea Herbicide (e.g., this compound) ALS Acetolactate Synthase (ALS) Enzyme SU->ALS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes synthesis of Pyruvate Pyruvate / 2-Ketobutyrate (Substrates) Pyruvate->ALS Binds to Protein Protein Synthesis BCAA->Protein Growth Plant Growth Arrest & Cell Death Protein->Growth Leads to

References

A Comparative Analysis of the Environmental Impact of Halosulfuron-Methyl and Other Acetolactate Synthase (ALS) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of halosulfuron-methyl, a sulfonylurea herbicide, with other inhibitors of the acetolactate synthase (ALS) enzyme. The information presented is collated from various scientific studies and regulatory documents to assist in evaluating the environmental profile of these compounds.

Executive Summary

Acetolactate synthase (ALS) inhibitors are a widely used class of herbicides that target a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][2][3] This mode of action provides high efficacy at low application rates.[1] However, their environmental fate and non-target effects are critical considerations. This guide focuses on comparing the environmental characteristics of this compound with other prominent ALS inhibitors, primarily from the sulfonylurea chemical family, for which comparable data is available. The comparison covers key environmental parameters including soil persistence, aquatic toxicity, and effects on non-target organisms.

Mechanism of Action: ALS Inhibition

ALS inhibitors function by blocking the acetolactate synthase enzyme, which is essential for the production of the branched-chain amino acids valine, leucine, and isoleucine in plants.[2] This inhibition leads to a cessation of cell division and plant growth, ultimately resulting in plant death. As this enzyme is not present in animals, ALS inhibitors generally exhibit low mammalian toxicity.

// Substrates Pyruvate [label="Pyruvate"]; alpha_Ketobutyrate [label="α-Ketobutyrate"];

// Enzyme ALS [label="Acetolactate Synthase (ALS)", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates Acetolactate [label="α-Acetolactate"]; Acetohydroxybutyrate [label="α-Aceto-α-hydroxybutyrate"];

// Amino Acids Valine [label="Valine"]; Leucine [label="Leucine"]; Isoleucine [label="Isoleucine"];

// ALS Inhibitors ALS_Inhibitors [label="this compound &\nOther ALS Inhibitors", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway connections Pyruvate -> ALS; alpha_Ketobutyrate -> ALS; ALS -> Acetolactate; ALS -> Acetohydroxybutyrate; Acetolactate -> Valine; Acetolactate -> Leucine; Acetohydroxybutyrate -> Isoleucine;

// Inhibition ALS_Inhibitors -> ALS [label=" Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } dot Figure 1: Simplified pathway of branched-chain amino acid biosynthesis and the point of inhibition by ALS inhibitors.

Comparative Environmental Fate and Ecotoxicity

The environmental impact of a herbicide is determined by several factors, including its persistence in soil and water, and its toxicity to non-target organisms. The following tables summarize available quantitative data for this compound and other selected sulfonylurea ALS inhibitors.

Soil Persistence

Soil persistence, often measured as the time it takes for 50% of the compound to degrade (DT50), is a key indicator of the potential for carryover to subsequent crops and for long-term environmental accumulation. The degradation of sulfonylurea herbicides is influenced by soil pH, moisture, and temperature, with hydrolysis and microbial degradation being the primary dissipation pathways.

HerbicideSoil DT50 (days)Soil TypepHReference(s)
This compound 6.64 - 9.87Sugarcane rhizospheric soilNot specified
Chlorsulfuron 12.5 weeks (pH 8.0), 1.9 weeks (pH 5.6)Not specified5.6 - 8.0
Metsulfuron-methyl 14 - 180 (average 30)Clay, Sandy loam, Clay loam, Silty loamNot specified
Rimsulfuron 7 (in soil suspension)Alluvial sandy loam8
Nicosulfuron 15 - 20 (acidic soil), 190 - 250 (alkaline soil)Not specifiedAcidic vs. Alkaline
Triasulfuron ~30Soils with low organic matterNot specified

Table 1: Soil Persistence (DT50) of Selected ALS Inhibitors.

Aquatic Toxicity

The potential for herbicides to contaminate surface and groundwater is a significant environmental concern. Aquatic toxicity is assessed by determining the concentration of a substance that is lethal to 50% of a test population (LC50) or causes a 50% reduction in a biological function, such as growth or mobility (EC50), over a specified time.

HerbicideOrganismEndpointValue (µg/L)Reference(s)
This compound Oncorhynchus mykiss (Rainbow Trout)96-h LC50>97,300
Daphnia magna (Water Flea)48-h EC50>100,000
Pseudokirchneriella subcapitata (Green Algae)72-h EC501.8
Chlorsulfuron Oncorhynchus mykiss (Rainbow Trout)96-h LC50>100,000
Daphnia magna (Water Flea)48-h EC50>100,000
Lemna gibba (Duckweed)14-d EC500.23
Metsulfuron-methyl Oncorhynchus mykiss (Rainbow Trout)96-h LC50>150,000
Daphnia magna (Water Flea)48-h EC50>150,000
Selenastrum capricornutum (Green Algae)120-h NOEC10
Rimsulfuron Daphnia magna (Water Flea)48-h EC50No effect observed
Nicosulfuron Oncorhynchus mykiss (Rainbow Trout)96-h LC50>100,000
Daphnia magna (Water Flea)48-h EC50>100,000
Lemna gibba (Duckweed)7-d EC500.96
Triasulfuron Daphnia magna (Water Flea)48-h EC5049,000 ± 1,000
Pseudokirchneriella subcapitata (Green Algae)72-h EC50<11
Lemna minor (Duckweed)72-h EC50<11

Experimental Protocols

The data presented in this guide are derived from studies that generally follow standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the key experimental protocols.

Soil Persistence (Aerobic and Anaerobic Transformation in Soil - OECD 307)

This test evaluates the rate and route of degradation of a chemical in soil under controlled laboratory conditions.

// Workflow connections Soil_Collection -> Spike_Soil; Test_Substance_Prep -> Spike_Soil; Spike_Soil -> Incubate; Incubate -> Sampling; Sampling -> Extraction; Extraction -> Analysis; Analysis -> Kinetics; Kinetics -> DT50; } dot Figure 2: General workflow for a soil persistence study based on OECD Guideline 307.

Methodology Overview:

  • Soil Collection and Preparation: Representative soil samples are collected, sieved, and characterized for properties like pH, organic carbon content, and texture.

  • Test Substance Application: The herbicide, often radiolabeled for easier tracking, is applied to the soil samples at a concentration relevant to its field application rate.

  • Incubation: The treated soil is incubated in the dark under controlled temperature and moisture conditions, either with a continuous supply of air (aerobic) or in an oxygen-depleted environment (anaerobic).

  • Sampling and Analysis: At specified time intervals, soil subsamples are taken and extracted. The concentrations of the parent herbicide and its degradation products are quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The degradation rate is determined, and the DT50 value is calculated, typically assuming first-order kinetics.

Aquatic Toxicity Testing

Standardized tests are used to assess the toxicity of substances to representative aquatic organisms.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test assesses the effect of a substance on the growth of algae.

  • Test Organism: A selected species of green algae (e.g., Pseudokirchneriella subcapitata) is cultured.

  • Exposure: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance for 72 hours under constant light and temperature.

  • Endpoint: The growth of the algae is measured (e.g., by cell counts or fluorescence) and compared to a control group to determine the EC50, the concentration causing a 50% reduction in growth.

Daphnia sp., Acute Immobilisation Test (OECD 202): This test evaluates the acute toxicity to zooplankton.

  • Test Organism: Young Daphnia magna (<24 hours old) are used.

  • Exposure: The daphnids are exposed to a series of concentrations of the test substance for 48 hours.

  • Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours to calculate the EC50, the concentration at which 50% of the daphnids are unable to swim.

Fish, Acute Toxicity Test (OECD 203): This test determines the acute lethal toxicity to fish.

  • Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected.

  • Exposure: Fish are exposed to a range of concentrations of the test substance for 96 hours.

  • Endpoint: Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC50, the concentration that is lethal to 50% of the fish.

// Main Steps Test_Substance [label="Prepare Test Substance\nConcentration Series"]; Test_Organisms [label="Select & Prepare\nTest Organisms\n(Algae, Daphnia, or Fish)"]; Exposure [label="Expose Organisms to\nTest Concentrations\n(24-96 hours)"]; Observation [label="Observe & Record Effects\n(Growth Inhibition,\nImmobilization, Mortality)"]; Data_Analysis [label="Analyze Data & Calculate\nEC50 / LC50"];

// Workflow connections Test_Substance -> Exposure; Test_Organisms -> Exposure; Exposure -> Observation; Observation -> Data_Analysis; } dot Figure 3: Generalized workflow for aquatic toxicity testing.

Conclusion

This comparative guide highlights the key environmental impact parameters of this compound in relation to other sulfonylurea ALS inhibitors. While all these herbicides share a common mode of action, their environmental fate and ecotoxicity profiles can vary. This compound generally exhibits low to moderate persistence in soil and low toxicity to fish and daphnids, but can be highly toxic to certain aquatic plants, a characteristic common to many sulfonylureas. The provided data and experimental outlines offer a foundational understanding for researchers and professionals to conduct further detailed assessments and comparisons based on their specific needs and regulatory contexts. It is crucial to consult the primary research and regulatory documents for in-depth information and to consider the specific environmental conditions of interest, as factors like soil type and water chemistry can significantly influence the environmental impact of these compounds.

References

Inter-Laboratory Perspectives on Halosulfuron-Methyl Analytical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reproducibility of analytical measurements are paramount. This guide provides a comparative analysis of analytical methods for the quantification of halosulfuron-methyl, a widely used sulfonylurea herbicide. Drawing from various validation studies, this document summarizes the performance of different analytical techniques, offering valuable insights for laboratory method selection and development.

The determination of this compound residues in environmental and agricultural matrices is critical for regulatory compliance and safety assessment. This guide synthesizes data from multiple studies to compare the performance of various analytical methodologies, including Gas Chromatography (GC), Capillary Electrophoresis-Tandem Mass Spectrometry (CE/MS/MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Method Performance

The following tables summarize the quantitative performance of different analytical methods for this compound determination across various matrices. These results highlight the variability and suitability of each method for specific applications.

Table 1: Performance of GC and CE/MS/MS Methods for this compound Analysis

ParameterGC/ECD in Soil[1]CE/MS/MS in Bell Peppers[2]
Linearity (R²) Not Specified> 0.999
Limit of Quantification (LOQ) Not Specified1.3 ppb (green), 2.3 ppb (yellow)
Limit of Detection (LOD) Not Specified0.4 ppb (green), 0.7 ppb (yellow)
Recovery (%) Not Specified98 - 112
Relative Standard Deviation (RSD) (%) Not Specified< 5

Table 2: Performance of LC-MS/MS and HPLC-QDA Methods for this compound Analysis

ParameterLC-MS/MS in Wheat[3]HPLC-QDA in Soil & Water[4]LC-MS/MS in Animal & Fishery Products[5]
Linearity (R²) Not SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) 0.005 mg/kg (plant), 0.001 mg/kg (grain)0.005 µg/gNot Specified
Limit of Detection (LOD) Not Specified0.001 µg/gNot Specified
Recovery (%) 75 - 11984.1 - 94.5Not Specified
Relative Standard Deviation (RSD) (%) 3 - 9Not SpecifiedNot Specified

Table 3: Independent Laboratory Validation (ILV) of an LC-MS/MS Method for this compound and its Metabolites in Water

AnalyteFortification Level (ppb)Mean Recovery (ECM) (%)Mean Recovery (ILV) (%)RSD (ECM) (%)RSD (ILV) (%)
This compound (HSM) 0.05 (LOQ)70-12070-120≤20≤20
0.5 (10xLOQ)70-12070-120≤20≤20
This compound rearrangement ester (RRE) 0.05 (LOQ)70-12070-120≤20≤20
0.5 (10xLOQ)70-12070-120≤20≤20

Table 4: Independent Laboratory Validation (ILV) of an LC-MS/MS Method for this compound and its Metabolites in Soil/Sediment

AnalyteFortification Level (ppb)Mean Recovery (%)RSD (%)
This compound (HSM) 0.5 (LOQ)Within GuidelinesWithin Guidelines
5 (10xLOQ)Within GuidelinesWithin Guidelines
This compound rearrangement ester (RRE) 0.5 (LOQ)Within GuidelinesWithin Guidelines
5 (10xLOQ)Within GuidelinesWithin Guidelines

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of the experimental protocols from the cited studies.

GC/ECD Method for this compound in Soil

This method involves the extraction of this compound and its metabolites from soil samples, followed by cleanup and analysis by Gas Chromatography with an Electron Capture Detector (GC/ECD).

  • Extraction: Soil samples (75g) are extracted with a 75% acetonitrile/25% water solution.

  • Cleanup: The extract is subjected to a liquid-liquid extraction and solid-phase extraction (SPE) cleanup.

  • Analysis: The final extract is analyzed by GC/ECD.

QuEChERS and CE/MS/MS Method for this compound in Bell Peppers

This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by analysis using Capillary Electrophoresis-Tandem Mass Spectrometry.

  • Extraction: A 10g homogenized sample is extracted with 10mL of acetonitrile using an Agilent Bond Elut QuEChERS AOAC Extraction Kit.

  • Partitioning: 6.0g of anhydrous magnesium sulfate and 1.5g of sodium acetate are added.

  • Dispersive SPE Cleanup: The supernatant is cleaned using a dispersive SPE kit containing PSA sorbent and MgSO4.

  • Analysis: The final extract is analyzed by CE/MS/MS.

QuEChERS and LC-MS/MS Method for this compound in Wheat

This method employs the QuEChERS sample preparation technique followed by detection with Liquid Chromatography-Tandem Mass Spectrometry.

  • Extraction and Cleanup: The specific QuEChERS protocol is applied to wheat plant and grain samples.

  • Analysis: The resulting extract is analyzed by LC-MS/MS.

LC-MS/MS Method for this compound in Animal and Fishery Products

This method is designed for the analysis of this compound in complex animal-derived matrices.

  • Extraction: The sample is homogenized with an acetone/n-hexane mixture, hydrochloric acid, and sodium chloride.

  • Cleanup: A trimethylaminopropylsilanized silica gel cartridge is used for solid-phase extraction cleanup.

  • Analysis: The final solution is analyzed by LC-MS or LC-MS/MS.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the described analytical methods.

experimental_workflow_gcecd cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis soil_sample Soil Sample (75g) extraction_solvent 75% Acetonitrile/ 25% Water soil_sample->extraction_solvent Extract liquid_liquid Liquid-Liquid Extraction extraction_solvent->liquid_liquid spe Solid-Phase Extraction (SPE) liquid_liquid->spe gc_ecd GC/ECD Analysis spe->gc_ecd

Figure 1. Workflow for GC/ECD analysis of this compound in soil.

experimental_workflow_quechers_ce cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample Homogenized Sample (10g) acetonitrile Acetonitrile (10mL) sample->acetonitrile Extract salts MgSO4 & Sodium Acetate acetonitrile->salts Partition dspe Dispersive SPE (PSA & MgSO4) salts->dspe ce_msms CE/MS/MS Analysis dspe->ce_msms

Figure 2. QuEChERS and CE/MS/MS workflow for this compound analysis.

experimental_workflow_lcmsms_animal cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis sample Animal/Fishery Sample extraction_solvent Acetone/n-Hexane, HCl, NaCl sample->extraction_solvent Homogenize spe_cartridge Trimethylaminopropylsilanized Silica Gel SPE extraction_solvent->spe_cartridge lc_msms LC-MS/MS Analysis spe_cartridge->lc_msms

Figure 3. Workflow for LC-MS/MS analysis in animal and fishery products.

References

A Comparative Guide to the Efficacy of Halosulfuron-Methyl and 2,4-D for Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of halosulfuron-methyl and 2,4-D for the control of broadleaf weeds. The information presented is collated from various scientific studies to aid in research and development.

Introduction

Effective weed management is a cornerstone of modern agriculture and turf management. Among the chemical options available, this compound and 2,4-dichlorophenoxyacetic acid (2,4-D) are two widely utilized herbicides with distinct mechanisms of action and weed control spectrums. This compound, a member of the sulfonylurea class, is particularly noted for its efficacy against sedges and certain broadleaf weeds.[1][2] In contrast, 2,4-D is a long-standing phenoxy herbicide renowned for its selective control of a broad spectrum of broadleaf weeds in grassy crops.[1][3] This guide delves into their comparative performance, supported by experimental data.

Mechanisms of Action

The divergent modes of action of these two herbicides are fundamental to their selectivity and efficacy.

This compound is a systemic herbicide that inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine. By blocking this pathway, this compound halts cell division and plant growth, leading to the eventual death of susceptible weeds.

2,4-D functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It is absorbed by the plant and translocated to areas of active growth, where it induces uncontrolled, unsustainable cell division and elongation. This hormonal imbalance leads to characteristic symptoms such as stem twisting, leaf curling, and ultimately, plant death in susceptible broadleaf species.

Signaling Pathway Diagrams

halosulfuron_methyl_pathway cluster_plant_cell Plant Cell Halosulfuron Halosulfuron- methyl Uptake Uptake by Roots and Foliage Halosulfuron->Uptake Translocation Translocation via Xylem and Phloem Uptake->Translocation ALS Acetolactate Synthase (ALS) Translocation->ALS BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Inhibition Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Cell_Division Cell Division and Growth Protein_Synthesis->Cell_Division Plant_Death Weed Death Cell_Division->Plant_Death Cessation

Caption: this compound mechanism of action.

two_four_d_pathway cluster_plant_cell Broadleaf Weed Cell Two4D 2,4-D Uptake Uptake by Foliage Two4D->Uptake Translocation Translocation to Meristems Uptake->Translocation Auxin_Receptor Auxin Receptor Binding Translocation->Auxin_Receptor Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Weed Death Uncontrolled_Growth->Plant_Death

Caption: 2,4-D mechanism of action.

Comparative Efficacy Data

The relative effectiveness of this compound and 2,4-D is dependent on the target weed species, crop, and environmental conditions.

Efficacy in Sugarcane

Field trials in sugarcane have demonstrated the superior performance of this compound, particularly in controlling sedges.

TreatmentApplication Rate (g a.i./ha)Weed Control Efficiency (%)Sugarcane Yield Increase over Control (%)Reference
This compound67.597.8 - 97.960.9 - 64.8
Atrazine followed by 2,4-DNot specified8.733.9

In these studies, this compound provided significantly better control of the dominant weed, Cyperus rotundus (purple nutsedge), compared to the standard treatment which included 2,4-D.

Efficacy in Maize

In maize, both herbicides are used for broadleaf weed control, often in tank mixes or sequential applications.

Herbicide/TreatmentApplication Rate (g a.i./ha)Target WeedWeed Control (%)Reference
This compound67.5Cyperus rotundus73 - 80
2,4-D Ethyl Ester900Cyperus rotundus76.5 - 79.9
Atrazine PE fb Halosulfuron POE1500 fb 90Grasses93.7
Atrazine PE fb 2,4-D amine POE1500 fb 400Broadleaf weeds55.5

A study on common lambsquarters (Chenopodium album) in a greenhouse setting found that this compound alone did not provide control, while 2,4-D's efficacy increased with the application rate. However, a synergistic response was observed when the two were mixed.

Efficacy in Turfgrass

In turfgrass settings, both herbicides are valued for their selective control of broadleaf weeds without harming the turf.

HerbicideApplication RateTarget WeedWeed Control Efficiency (%)Phytotoxicity on TurfReference
This compound 75% WG3.3 g/10 LCyperus rotundusMaximum observedNot observed
2,4-D Ammonium Salt30 and 40 g/10 LCyperus rotundusLess effective than this compoundNot specified

This compound is particularly effective against sedges in turf, an area where 2,4-D is generally less potent.

Experimental Protocols

The data presented in this guide are derived from field and greenhouse experiments conducted under specific protocols. Below is a generalized experimental workflow for herbicide efficacy trials.

experimental_workflow cluster_workflow Herbicide Efficacy Trial Workflow Site_Selection Site Selection & Plot Establishment Treatment_Design Treatment Design (Rates, Timings, Replicates) Site_Selection->Treatment_Design Herbicide_Application Herbicide Application (Calibrated Equipment) Treatment_Design->Herbicide_Application Data_Collection Data Collection (Weed Counts, Biomass, Crop Injury, Yield) Herbicide_Application->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, Regression) Data_Collection->Statistical_Analysis Reporting Reporting of Results Statistical_Analysis->Reporting

Caption: Generalized experimental workflow.

A representative experimental protocol would include:

  • Experimental Design: Randomized Complete Block Design (RCBD) with multiple replications (typically 3-4).

  • Plot Size: Standardized plot dimensions (e.g., 5m x 4m).

  • Treatments: Include a range of application rates for each herbicide, a weedy check (control), and a weed-free check.

  • Application: Herbicides are applied post-emergence to actively growing weeds at a specified growth stage (e.g., 3-4 leaf stage). Application is done using calibrated sprayers to ensure uniform coverage.

  • Data Collection:

    • Weed density and dry weight are measured at set intervals post-application (e.g., 30 and 60 days after treatment).

    • Crop phytotoxicity is visually assessed on a scale (e.g., 0-100%).

    • Crop yield is measured at harvest.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

Crop Safety and Phytotoxicity

This compound generally exhibits good crop safety in tolerant species like sugarcane, maize, and various turfgrasses. Studies have shown no significant phytotoxic effects on sugarcane even at double the recommended application rate. In maize, predicted injury levels were low at registered rates.

2,4-D is selective for broadleaf weeds and is generally safe for grass crops like corn, wheat, and turfgrasses when applied according to label directions. However, some turfgrass species, such as bentgrass, have low tolerance to 2,4-D. Off-target drift of 2,4-D can cause significant injury to sensitive broadleaf crops like grapes and tomatoes.

Conclusion

Both this compound and 2,4-D are effective herbicides for broadleaf weed control, but their optimal use depends on the target weed spectrum and the cropping system.

  • This compound excels in the control of sedges and a number of broadleaf weeds, demonstrating high efficacy and crop safety in sugarcane, maize, and turfgrass. Its mode of action as an ALS inhibitor makes it a valuable tool in weed management programs.

  • 2,4-D remains a cost-effective and highly effective option for a wide array of broadleaf weeds in grass crops. Its synthetic auxin mechanism of action provides a different mode of control, which can be important for managing herbicide resistance.

The choice between or combination of these herbicides should be guided by the specific weed pressures, crop, and the principles of integrated weed management to ensure sustainable and effective weed control. The synergistic potential of tank-mixing these two herbicides for certain weed species warrants further investigation for broader applications.

References

A Comparative Guide: Correlating Bioassay Results with Instrumental Analysis of Halosulfuron-Methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassay and instrumental analysis techniques for the detection and quantification of the sulfonylurea herbicide, halosulfuron-methyl. While instrumental methods offer high precision and specificity, bioassays provide a measure of the biologically active fraction of the herbicide, which can be more relevant for assessing potential phytotoxicity. This document outlines the experimental protocols for both approaches and presents a comparative analysis of their results.

Data Presentation: A Comparative Overview

Concentration of this compound (µg/kg in Soil)Bioassay (Root Inhibition of Lepidium sativum)HPLC-UV Analysis
Spiked Concentration Measured Concentration (equivalent) Measured Concentration
0 (Control)0% inhibitionNot Detected
1.025% inhibitionNot Detected
2.545% inhibition2.1 µg/kg
5.068% inhibition4.8 µg/kg
10.085% inhibition9.7 µg/kg
20.095% inhibition19.5 µg/kg

Note: The data presented in this table is a representative illustration based on the comparative performance of bioassays and HPLC for other sulfonylurea herbicides. The bioassay results are expressed as percent inhibition, which can be correlated to a concentration using a standard dose-response curve.

Experimental Protocols

Root Inhibition Bioassay Using Garden Cress (Lepidium sativum)

This bioassay is a sensitive method for detecting the presence of phytotoxic levels of this compound in soil.

a. Preparation of Standard Solutions and Soil Samples:

  • Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone).

  • Create a series of standard concentrations by diluting the stock solution.

  • For soil analysis, collect representative samples and air-dry them.

  • Prepare a set of spiked soil samples by adding known amounts of the this compound standard solutions to herbicide-free soil to generate a standard curve.

b. Bioassay Procedure:

  • Place a consistent amount of the test soil or spiked standard soil into petri dishes.

  • Moisten the soil with a defined volume of deionized water.

  • Place a set number of pre-germinated garden cress seeds onto the soil surface in each petri dish.

  • Seal the petri dishes and incubate them in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 72 hours).

c. Data Collection and Analysis:

  • After the incubation period, carefully remove the seedlings and measure the root length of each.

  • Calculate the average root length for each concentration and the control.

  • Express the results as a percentage of root growth inhibition relative to the control.

  • Generate a dose-response curve by plotting the percent inhibition against the known concentrations of this compound in the standard soil samples.

  • Determine the concentration of this compound in the test soil samples by interpolating their percent inhibition values on the standard curve.

Instrumental Analysis via High-Performance Liquid Chromatography (HPLC)

HPLC provides a precise and accurate quantification of this compound residues in various matrices.

a. Sample Extraction:

  • Weigh a known amount of the soil sample into a centrifuge tube.

  • Add an extraction solvent, such as a mixture of acetonitrile and water, to the soil sample.[1]

  • Shake the mixture vigorously for a specified time to ensure efficient extraction of the herbicide.[1]

  • Centrifuge the sample to separate the soil particles from the solvent extract.

  • Collect the supernatant for further cleanup and analysis.

b. Sample Cleanup (if necessary):

  • For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering compounds.

  • Pass the extract through an appropriate SPE cartridge.

  • Wash the cartridge to remove impurities and then elute the this compound with a suitable solvent.

c. HPLC Analysis:

  • Instrument: HPLC system with a UV detector.[2]

  • Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm i.d., 5 µm particle size).[2]

  • Mobile Phase: A mixture of acetonitrile, water, and a small amount of acid (e.g., glacial acetic acid or phosphoric acid) is commonly used.[3] A typical mobile phase could be a 50:50 (v/v) mixture of acetonitrile and water with 0.025% glacial acetic acid.

  • Flow Rate: A standard flow rate is 1.0 ml/min.

  • Detection Wavelength: this compound can be detected at approximately 260 nm.

  • Injection Volume: Inject a fixed volume of the sample extract (e.g., 20 µl).

d. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards into the HPLC to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the sample extracts and determine the concentration of this compound by comparing the peak area of the sample to the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_bioassay Bioassay Workflow cluster_hplc HPLC Workflow B1 Soil Sample Collection B2 Spiking with Standards B1->B2 B3 Petri Dish Preparation B2->B3 B4 Seed Germination & Planting B3->B4 B5 Incubation B4->B5 B6 Root Length Measurement B5->B6 B7 Data Analysis (% Inhibition) B6->B7 H1 Soil Sample Collection H2 Solvent Extraction H1->H2 H3 Centrifugation H2->H3 H4 SPE Cleanup (Optional) H3->H4 H5 HPLC-UV Analysis H4->H5 H6 Peak Area Quantification H5->H6 H7 Concentration Calculation H6->H7

Caption: Experimental workflows for bioassay and HPLC analysis.

logical_relationship cluster_analysis Analytical Approaches cluster_measurement Measured Parameter cluster_correlation Correlation Bioassay Bioassay (e.g., Root Inhibition) Bioavailable Bioavailable Fraction (Phytotoxicity) Bioassay->Bioavailable Instrumental Instrumental Analysis (e.g., HPLC) Total Total Extractable Residue Instrumental->Total Correlation Correlation & Comparison Bioavailable->Correlation Total->Correlation

Caption: Logical relationship between bioassay and instrumental analysis.

References

Halosulfuron-Methyl Metabolism: A Comparative Analysis in Tolerant and Susceptible Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the metabolic processes that differentiate plant responses to the herbicide halosulfuron-methyl reveals a clear correlation between rapid detoxification and tolerance. In tolerant species, the herbicide is quickly converted into non-toxic metabolites, primarily through the action of cytochrome P450 monooxygenases. Conversely, susceptible species lack this efficient metabolic machinery, leading to the accumulation of the active herbicide and subsequent phytotoxicity.

This compound is a sulfonylurea herbicide that effectively controls a broad spectrum of weeds by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids.[1] The selectivity of this herbicide is not due to differential uptake or translocation but rather hinges on the plant's ability to metabolize the compound into inactive forms.[2][3] Tolerant crops like cucumber (Cucumis sativus), corn (Zea mays), and wheat (Triticum aestivum) rapidly break down this compound, while susceptible weeds and crops, such as velvetleaf (Abutilon theophrasti) and summer squash (Cucurbita pepo), metabolize it much more slowly, if at all.[2][4]

Quantitative Comparison of this compound Metabolism

Experimental data clearly illustrates the stark contrast in metabolic rates between tolerant and susceptible species. A key study using radiolabeled [¹⁴C]this compound demonstrated that in the tolerant species cucumber, over 80% of the absorbed herbicide was metabolized within 96 hours of treatment. In stark contrast, in the susceptible species velvetleaf and summer squash, over 80% of the absorbed radioactivity remained as the parent this compound molecule at the same time point.

SpeciesTolerance% Parent this compound Remaining (96 hours after treatment)Primary Metabolic PathwayKey Enzymes
Cucumber (Cucumis sativus)Tolerant< 20%RapidCytochrome P450 Monooxygenases
Corn (Zea mays)TolerantNot specified, but metabolism is rapidHydroxylation of the pyrimidine ring followed by glucose conjugationCytochrome P450 Monooxygenases (e.g., CYP81A9)
Wheat (Triticum aestivum)TolerantNot specified, but metabolism is rapidO-demethylation of the methoxy group on the pyrimidine ringCytochrome P450 Monooxygenases
Velvetleaf (Abutilon theophrasti)Susceptible> 80%Very slowLow levels of metabolic enzymes
Summer Squash (Cucurbita pepo)Susceptible> 80%Very slowLow levels of metabolic enzymes
Pitted Morningglory (Ipomoea lacunosa)Susceptible> 80%Very slowLow levels of metabolic enzymes

Metabolic Pathways: A Tale of Two Fates

The detoxification of this compound in tolerant plants is a multi-phase process, primarily initiated by Phase I oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s). Following this initial modification, the resulting metabolites can undergo Phase II conjugation reactions, often with glucose or glutathione, facilitated by glucosyltransferases or glutathione S-transferases (GSTs), respectively. These conjugation steps increase the water solubility of the metabolites, preparing them for sequestration in the vacuole (Phase III). While the involvement of CYP450s is well-established for this compound, the specific role of GSTs in its metabolism is inferred from the general principles of herbicide detoxification, and direct evidence for this compound-glutathione conjugates is limited.

In tolerant species like corn, the primary metabolic route is the hydroxylation of the pyrimidine ring, which is then rapidly conjugated with glucose. In wheat, O-demethylation of one of the methoxy groups on the pyrimidine ring is the predominant pathway. These modifications render the herbicide inactive.

In contrast, susceptible species exhibit minimal metabolic activity towards this compound. The parent compound remains largely unchanged, allowing it to accumulate at the site of action (the ALS enzyme), leading to the inhibition of amino acid synthesis and eventual plant death.

Experimental Protocols

Analysis of this compound and its Metabolites in Plant Tissues

A common methodology for studying the metabolism of this compound involves the use of a radiolabeled form of the herbicide, typically with ¹⁴C. This allows for the tracking and quantification of the parent compound and its metabolites within the plant.

1. Plant Treatment:

  • Plants at a specific growth stage (e.g., 4-leaf stage) are treated with a known concentration and specific activity of [¹⁴C]this compound applied to a single leaf.

2. Sample Collection and Extraction:

  • At various time points after treatment (e.g., 4, 24, 48, 72, and 96 hours), the treated leaf is excised and washed with a solvent (e.g., acetone:water) to remove any unabsorbed herbicide.

  • The plant material is then homogenized and extracted with an appropriate organic solvent, such as acetonitrile or methanol, to isolate the absorbed herbicide and its metabolites.

3. Separation and Quantification:

  • The extracts are concentrated and analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector. This separates the parent this compound from its more polar metabolites.

  • The identity of the metabolites can be further confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides information on the mass-to-charge ratio of the parent ion and its fragmentation pattern.

4. Data Analysis:

  • The amount of radioactivity in each peak corresponding to the parent compound and its metabolites is quantified. The percentage of the parent compound remaining and the percentage of each metabolite formed at each time point are then calculated.

Visualizing the Metabolic Divide

The following diagrams illustrate the differential metabolic pathways of this compound in tolerant and susceptible species, as well as a generalized workflow for its metabolic analysis.

halosulfuron_metabolism cluster_tolerant Tolerant Species (e.g., Corn, Wheat, Cucumber) cluster_susceptible Susceptible Species (e.g., Velvetleaf, Summer Squash) Halosulfuron_T This compound Phase1_T Phase I Metabolism (Oxidation) Halosulfuron_T->Phase1_T Cytochrome P450s Metabolites_T Hydroxylated or O-demethylated Metabolites (Inactive) Phase1_T->Metabolites_T Phase2_T Phase II Metabolism (Conjugation) Metabolites_T->Phase2_T Glucosyltransferases or Glutathione S-Transferases Conjugates_T Glucose or Glutathione Conjugates Phase2_T->Conjugates_T Sequestration_T Vacuolar Sequestration Conjugates_T->Sequestration_T Halosulfuron_S This compound ALS_Inhibition ALS Enzyme Inhibition Halosulfuron_S->ALS_Inhibition Accumulation Phytotoxicity Phytotoxicity (Plant Death) ALS_Inhibition->Phytotoxicity

Caption: Metabolic fate of this compound in tolerant versus susceptible species.

experimental_workflow start Plant Treatment with [¹⁴C]this compound harvest Harvest at Timed Intervals start->harvest wash Wash Treated Leaf to Remove Unabsorbed Herbicide harvest->wash extract Homogenize and Extract Plant Tissues wash->extract separation HPLC Separation of Parent and Metabolites extract->separation quantification Radioactivity Detection and Quantification separation->quantification identification LC-MS/MS for Metabolite Identification separation->identification analysis Data Analysis: Metabolism Rate and Metabolite Profile quantification->analysis identification->analysis

Caption: General experimental workflow for this compound metabolism analysis.

References

QuEChERS Method Validation for Multi-Residue Analysis Featuring Halosulfuron-Methyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of QuEChERS methodologies for the accurate determination of multi-class pesticide residues, including the sulfonylurea herbicide halosulfuron-methyl, is presented. This guide provides researchers, scientists, and professionals in drug development with a comparative analysis of various QuEChERS protocols, supported by performance data from peer-reviewed studies and application notes.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in pesticide residue analysis due to its simplicity, speed, and broad applicability.[1][2] This guide focuses on the validation of QuEChERS for the analysis of multi-residue pesticides, with a particular emphasis on the challenging acidic herbicide, this compound. The performance of different QuEChERS variants, including the original, AOAC, and European EN 15662 standards, are compared to provide a practical resource for method selection and development.

Comparative Performance of QuEChERS Protocols

The efficacy of the QuEChERS method for this compound and other pesticides is highly dependent on the chosen protocol and the matrix being analyzed. Key validation parameters such as recovery, precision (expressed as relative standard deviation or RSD), and limits of quantification (LOQ) are critical for assessing method performance. The following tables summarize the performance of different QuEChERS methods from various studies.

Table 1: Validation of QuEChERS for this compound in Plant-Based Matrices
MatrixQuEChERS MethodSpiking LevelAverage Recovery (%)RSD (%)LOQAnalytical MethodReference
Bell PeppersAOAC10, 20, 50 ppb98 - 112< 51.3 - 2.3 ppbCE/MS/MS[3]
Wheat (Plant)Modified0.005, 0.05, 0.5 mg/kg87 - 1193 - 90.005 mg/kgLC-MS/MS[4][5]
Wheat (Grain)Modified0.001, 0.01, 0.1 mg/kg75 - 973 - 90.001 mg/kgLC-MS/MS
Elephant GrassAcidified (EN 15662)10 mg/kg70.2 - 119.8< 20Not SpecifiedLC-QTOF/MS
Cereals (Rice, Maize, Wheat, Soybean)Modified (Acidified)5, 50, 500 µg/kg70.2 - 119.8< 18.6Not SpecifiedLC-MS/MS
Table 2: Comparison of Cleanup Sorbents in QuEChERS for Sulfonylurea Herbicides

The cleanup step in QuEChERS is crucial for removing matrix interferences. The choice of sorbent can significantly impact the recovery of acidic pesticides like sulfonylureas.

MatrixSorbent(s)Key FindingsReference
CerealsPrimary Secondary Amine (PSA)Adsorption of acidic herbicides can occur. Acidification of the extraction solvent (e.g., with formic acid) is necessary to maintain the analytes in a non-ionized state and prevent losses.
TomatoesOctadecylsilane (C18)Provided the best color removal and recoveries for seven sulfonylurea herbicides compared to other sorbents.
Elephant GrassPSA, C18, and Graphitized Carbon Black (GCB)This combination provided lower LOQ values for nicosulfuron compared to a procedure using Florisil instead of GCB.

Experimental Protocols

Detailed methodologies are essential for replicating and adapting these methods. Below are representative protocols for the extraction and cleanup steps of the QuEChERS method.

AOAC-Based QuEChERS Protocol for Bell Peppers

This protocol was successfully applied for the determination of this compound in bell peppers.

  • Sample Homogenization: Homogenize a representative sample of bell peppers.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the AOAC extraction salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Analysis: The final extract is ready for analysis by an appropriate instrumental technique, such as LC-MS/MS or CE/MS/MS.

Acidified QuEChERS (EN 15662) Protocol for Cereals

This modified protocol is suitable for acidic pesticides like this compound in cereal matrices.

  • Sample Preparation: Mill the cereal sample to a fine powder. For dry samples, hydration may be necessary before extraction.

  • Extraction:

    • Weigh an appropriate amount of the homogenized sample (e.g., 5 g) into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Shake for 1 minute.

    • Add the EN 15662 extraction salt packet containing 4 g of anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Shake vigorously for 1 minute.

    • Centrifuge for 5 minutes.

  • d-SPE Cleanup:

    • Transfer an aliquot of the supernatant to a d-SPE tube containing a mixture of sorbents. A common combination for multi-residue analysis is 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex and centrifuge as described in the previous protocol.

  • Analysis: The cleaned extract is then ready for instrumental analysis.

Visualizing the QuEChERS Workflow

The following diagram illustrates the logical steps of a typical QuEChERS workflow, from sample preparation to final analysis.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenization 1. Sample Homogenization (e.g., blending, milling) Weighing 2. Weigh Homogenized Sample Homogenization->Weighing AddSolvent 3. Add Acetonitrile (± Acidification) Weighing->AddSolvent AddSalts 4. Add QuEChERS Salts AddSolvent->AddSalts Centrifuge1 5. Shake & Centrifuge AddSalts->Centrifuge1 Transfer 6. Transfer Supernatant Centrifuge1->Transfer AddSorbent 7. Add d-SPE Sorbent Transfer->AddSorbent Centrifuge2 8. Vortex & Centrifuge AddSorbent->Centrifuge2 FinalExtract 9. Final Extract Centrifuge2->FinalExtract Analysis 10. Instrumental Analysis (LC-MS/MS, GC-MS/MS) FinalExtract->Analysis

Caption: A generalized workflow of the QuEChERS method.

References

Performance comparison of different HPLC columns for halosulfuron-methyl separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the analysis of the sulfonylurea herbicide halosulfuron-methyl requires careful selection of the High-Performance Liquid Chromatography (HPLC) column. This guide provides a performance comparison of different HPLC columns for the separation of this compound, supported by experimental data, to facilitate informed column selection for improved analytical efficiency and accuracy.

The separation of this compound, a key active ingredient in many herbicides, is critical for quality control, environmental monitoring, and metabolic studies. The choice of HPLC column chemistry significantly impacts retention, resolution, and peak shape. This guide compares the performance of commonly used reversed-phase columns, including C18 and specialized phases, to aid in method development and optimization.

Performance Comparison of HPLC Columns

The following table summarizes the performance of different HPLC columns for the separation of this compound based on available experimental data. It is important to note that direct head-to-head comparisons under identical conditions are limited in published literature; therefore, the data presented here is compiled from various sources and should be interpreted in the context of the specified experimental protocols.

Performance MetricPhenomenex Synergi® 4µ Hydro-RP (C18)Generic C18Newcrom R1
Stationary Phase C18 with polar end-cappingOctadecyl silane (C18)Special reverse-phase with low silanol activity[1]
Particle Size (µm) 453 (for UPLC applications)[1]
Column Dimensions (mm) 2.0 x 75[2]4.6 x 250[3]Not specified
Retention Time (min) ~5.28[2]Not explicitly stated for this compoundNot explicitly stated
Peak Tailing Factor Not specifiedNot specifiedNot specified
Resolution (Rs) Good resolution from its degradatesNot specifiedNot specified
Theoretical Plates Not specifiedNot specifiedNot specified
Primary Interaction HydrophobicHydrophobicMixed-mode (reverse-phase with low silanol activity)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation.

Method 1: Phenomenex Synergi® 4µ Hydro-RP (C18) Column

This method was developed for the determination of this compound and its degradates in water.

  • Column: Phenomenex Synergi® 4µ Hydro-RP, 75 x 2.0 mm, 4 µm

  • Guard Column: Phenomenex Security Guard® Aqueous C18, 4 x 2 mm

  • Mobile Phase:

    • A: 0.1% formic acid in HPLC grade water

    • B: 0.1% formic acid in HPLC grade acetonitrile

  • Gradient: A gradient elution is used, though the specific gradient profile for this compound as a single analyte is not detailed in the provided information. A general gradient for the compound and its degradates starts with 100% A, moving to 100% B.

  • Flow Rate: Not specified

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Detection: Mass Spectrometry (MS)

Method 2: Generic C18 Column

This is a general method for the determination of this compound content.

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile + Water + Glacial Acetic Acid (500:500:0.25 v/v/v)

  • Flow Rate: 1.0 ml/min

  • Injection Volume: 20 µl

  • Column Temperature: Ambient

  • Detection: UV at 260 nm

Method 3: Newcrom R1 Column

This method is presented for the analysis of this compound using a reverse-phase approach.

  • Column: Newcrom R1

  • Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.

  • Flow Rate: Not specified

  • Injection Volume: Not specified

  • Column Temperature: Not specified

  • Detection: UV or MS

Experimental Workflow

The logical workflow for the HPLC analysis of this compound, from sample preparation to data analysis, is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Solvent (e.g., 1,4-Dioxane) Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Injection Injection into HPLC System Dilution->Injection Prepared Sample Separation Chromatographic Separation on Column Injection->Separation Detection Detection (UV or MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Detector Signal Integration Peak Integration and Analysis Chromatogram->Integration Quantification Quantification (vs. Standard) Integration->Quantification

HPLC Analysis Workflow for this compound.

Discussion

The choice between different C18 columns and other stationary phases depends on the specific requirements of the analysis.

  • C18 Columns: As the most common type of reversed-phase column, C18 columns offer robust and reliable performance for a wide range of compounds, including this compound. The retention is primarily based on hydrophobic interactions between the analyte and the C18 alkyl chains. Variations in C18 column manufacturing, such as end-capping and silica purity, can lead to differences in selectivity and peak shape. Polar-endcapped C18 columns, like the Phenomenex Synergi® Hydro-RP, are designed to provide better retention and peak shape for moderately polar compounds in highly aqueous mobile phases.

  • C8 Columns: C8 columns have shorter alkyl chains than C18 columns, resulting in lower hydrophobicity and generally shorter retention times for non-polar compounds. This can be advantageous for faster analysis times. For moderately polar compounds like this compound, a C8 column may provide sufficient retention and good peak shape, potentially offering a faster alternative to a C18 column.

  • Phenyl-Hexyl Columns: These columns offer a different selectivity compared to traditional alkyl chain phases. The phenyl ring provides π-π interactions with aromatic analytes, in addition to hydrophobic interactions from the hexyl linker. This can be particularly useful for improving the resolution of aromatic compounds from other matrix components.

  • Newcrom R1: This column is described as a special reverse-phase column with low silanol activity. Low silanol activity is beneficial for reducing peak tailing, especially for basic compounds, by minimizing unwanted interactions with residual silanol groups on the silica surface.

For the analysis of this compound, a C18 column is a good starting point. However, for complex matrices or to optimize for speed, exploring a C8 or a phenyl-hexyl column could be beneficial. The Newcrom R1 column may offer advantages in achieving symmetrical peaks due to its low silanol activity. The final choice of column should be based on empirical data from method development and validation experiments that assess parameters such as resolution from potential interferences, peak symmetry, and analysis time.

References

The Economic Edge: A Comparative Analysis of Halosulfuron-Methyl and Alternative Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and agricultural scientists on the cost-effectiveness, performance, and molecular action of halosulfuron-methyl in comparison to other leading herbicides. This report synthesizes experimental data to provide a clear, evidence-based overview for informed decision-making in weed management strategies.

This compound, a selective, post-emergent sulfonylurea herbicide, has emerged as a significant tool in modern agriculture for the targeted control of challenging weeds, particularly sedges like Cyperus rotundus (purple nutsedge) and Cyperus esculentus (yellow nutsedge). Its high efficacy at low application rates positions it as a potentially cost-effective solution for farmers.[1] This guide provides a detailed comparison of this compound with alternative herbicides, focusing on experimental data related to their efficacy, impact on crop yield, and overall economic viability.

Performance and Efficacy: A Data-Driven Comparison

The effectiveness of a herbicide is a critical determinant of its value. Field studies have consistently demonstrated the high efficacy of this compound, especially against sedges, when compared to other herbicides.

Table 1: Comparative Efficacy of this compound and Alternatives in Sugarcane
Herbicide TreatmentApplication Rate (g a.i./ha)Weed Control Efficiency (%) - Cyperus rotundusSugarcane Yield Increase over Control (%)Reference
This compound67.596.3 - 97.060.9 - 64.8[2]
This compound75.096.3 - 97.060.9 - 64.8[2]
This compound150.096.3 - 97.060.9 - 64.8[2]
Atrazine fb 2,4-D-15.1 (increase in population)33.9[2]
Three Hoeings-48.8-
This compound + Atrazine67.5 + 1250--
This compound + Metribuzin67.5 + 525--

Note: "fb" denotes "followed by". Data on yield increase for some combination treatments was not available in the cited sources.

Table 2: Comparative Efficacy of this compound and Alternatives in Maize
Herbicide TreatmentApplication Rate (g a.i./ha)Weed Control Efficiency (%) - Cyperus rotundusMaize Grain Yield ( kg/ha )Reference
This compound67.573 - 806500 - 7100
2,4-D Ethyl Ester90076 - 80-
Atrazine500--
Pyroxasulfone fb this compound127 fb 67--
Atrazine fb this compound500 fb 67--
Weed Free-1006967
Weedy Check-04820

Note: "fb" denotes "followed by". Specific weed control efficiency for some treatments was not detailed in the provided abstracts.

Economic Analysis: Evaluating the Return on Investment

The ultimate measure of a herbicide's utility lies in its cost-effectiveness, which encompasses not only the initial purchase price but also its impact on crop yield and quality. Studies have shown that while initial costs of some herbicide programs may be lower, the superior weed control and subsequent yield protection offered by this compound can lead to a higher return on investment.

Table 3: Economic Comparison of Weed Management Strategies in Sugarcane
TreatmentVariable CostReturn Over Variable Cost (ROVC)Benefit:Cost Ratio (B:C Ratio)Reference
This compound (67.5 g a.i./ha)Lower than three hoeingsHigher than three hoeingsHigher than three hoeings
Three HoeingsHigher than this compoundLower than this compoundLower than this compound

In maize, the maximum benefit-cost ratio was obtained with a sequential application of Atrazine followed by a combination of mesotrione and atrazine. However, treatments involving this compound also demonstrated high net returns, indicating its economic viability.

Mode of Action: The Molecular Basis of Efficacy

This compound belongs to the sulfonylurea group of herbicides, which act by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division in plants. By blocking this pathway, this compound effectively halts the growth of susceptible weeds. The selectivity of this compound is attributed to the ability of tolerant crops like maize and sugarcane to rapidly metabolize the herbicide into non-toxic compounds.

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell cluster_herbicide_action Herbicide Action Pyruvate Pyruvate + α-Ketobutyrate ALS Acetolactate Synthase (ALS Enzyme) Pyruvate->ALS AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Proteins Proteins AminoAcids->Proteins Growth Cell Division & Plant Growth Proteins->Growth Halosulfuron This compound (ALS Inhibitor) Inhibition Inhibition Halosulfuron->Inhibition Inhibition->ALS

Figure 1: Signaling pathway of this compound's mode of action.

Experimental Protocols

The data presented in this guide is derived from peer-reviewed field and laboratory experiments. The general methodology for these studies is outlined below.

Herbicide Efficacy and Crop Yield Trials

A standardized experimental workflow is crucial for the objective evaluation of herbicide performance.

Experimental_Workflow A Experimental Design (e.g., Randomized Complete Block) B Plot Establishment & Crop Planting A->B C Herbicide Application (Pre- or Post-emergence) B->C D Data Collection (Weed Density, Biomass, Crop Injury) C->D E Crop Harvest & Yield Measurement D->E F Statistical Analysis E->F G Cost-Benefit Analysis F->G

Figure 2: A typical experimental workflow for herbicide efficacy trials.

1. Experimental Design and Plot Establishment:

  • Field trials are typically conducted using a randomized complete block design with multiple replications (usually three or four) to minimize the effects of field variability.

  • Plots of a standardized size are established, and the crop (e.g., sugarcane, maize) is planted using standard agricultural practices for the region.

2. Herbicide Application:

  • Herbicides are applied at specified rates and timings (pre-emergence or post-emergence) using calibrated sprayers to ensure uniform application.

  • A "weedy check" (no herbicide application) and a "weed-free" (manual weeding) control are included for comparison.

3. Data Collection:

  • Weed Control Efficacy: Weed density (number of weeds per unit area) and weed biomass (dry weight of weeds per unit area) are recorded at specific intervals after herbicide application. Weed control efficiency (WCE) is calculated using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100 Where WPC is the weed population or biomass in the control plot and WPT is the weed population or biomass in the treated plot.

  • Crop Phytotoxicity: Crop injury is visually assessed on a scale of 0% (no injury) to 100% (crop death) at regular intervals.

  • Crop Yield: At maturity, the crop is harvested from a predetermined area within each plot, and the yield (e.g., tonnes of sugarcane per hectare, kilograms of maize grain per hectare) is recorded.

4. Economic Analysis:

  • The cost of cultivation for each treatment is calculated, including the cost of the herbicide and its application.

  • Gross returns are calculated based on the crop yield and the current market price.

  • Net returns are determined by subtracting the cost of cultivation from the gross returns.

  • The benefit-cost ratio is calculated by dividing the gross returns by the cost of cultivation.

Logical Framework for Cost-Effectiveness Assessment

The decision to use a particular herbicide is a multi-faceted one, balancing efficacy, cost, and potential for resistance development.

Cost_Effectiveness_Logic cluster_factors Influencing Factors cluster_performance Performance Metrics cluster_outcome Economic Outcome Weed_Spectrum Weed Spectrum & Infestation Level Efficacy Weed Control Efficacy Weed_Spectrum->Efficacy Crop_Type Crop Type & Growth Stage Crop_Type->Efficacy Herbicide_Cost Herbicide & Application Cost Cost_Effectiveness Cost-Effectiveness (Net Return, B:C Ratio) Herbicide_Cost->Cost_Effectiveness Yield Crop Yield & Quality Efficacy->Yield Yield->Cost_Effectiveness

Figure 3: Logical relationship for assessing herbicide cost-effectiveness.

Conclusion

The available experimental data indicates that this compound is a highly effective herbicide, particularly for the control of sedges in crops like sugarcane and maize. Its ability to significantly increase crop yields by reducing weed competition often translates into a favorable economic return, making it a cost-effective option for farmers. While alternative herbicides and integrated weed management strategies also play a crucial role in sustainable agriculture, the specific strengths of this compound in targeting problematic weeds with high selectivity make it an indispensable tool in the modern agricultural professional's arsenal. Future research should continue to explore the long-term economic and ecological impacts of this compound in various cropping systems and its role in managing herbicide resistance.

References

Validating Predictive Models for Halosulfuron-Methyl Soil Dissipation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of predictive models for the soil dissipation of halosulfuron-methyl, a widely used sulfonylurea herbicide. Understanding and accurately predicting its environmental fate is crucial for ensuring agricultural sustainability and minimizing ecological impact. This document outlines the validation of a commonly used kinetic model with experimental data and discusses alternative modeling approaches.

Predictive Modeling of this compound Soil Dissipation

Predictive models are essential tools for estimating the persistence of herbicides in the environment. For this compound, the dissipation in soil is a critical parameter influencing its potential for carryover to subsequent crops and off-site transport. The most frequently applied model for describing this process is the first-order kinetic model .

First-Order Kinetic Model

The first-order kinetic model assumes that the rate of dissipation is directly proportional to the concentration of the herbicide remaining in the soil. This is the most common model cited in the literature for this compound dissipation.[1][2]

The model is described by the equation:

Ct = C0 * e-kt

Where:

  • Ct is the concentration of this compound at time t

  • C0 is the initial concentration of this compound

  • k is the first-order dissipation rate constant

  • t is time

From the rate constant, the dissipation half-life (DT50), a key parameter for environmental risk assessment, can be calculated as:

DT50 = 0.693 / k

Alternative Predictive Models

While the first-order model is widely used, other models can also describe pesticide dissipation, particularly when the process deviates from simple exponential decay. These include:

  • Biphasic Models (e.g., First-Order Double Exponential Decay): These models are applicable when the dissipation occurs in two distinct phases, often a rapid initial decline followed by a slower degradation of a more persistent fraction.

  • Mechanistic Simulation Models (e.g., PRZM, LEACHM, GLEAMS): These are more complex models that simulate pesticide transport and transformation in the soil environment. They require a more extensive set of input parameters related to soil properties, climate, and pesticide characteristics.

  • Machine Learning Models (e.g., Gradient Boosting Regression Tree, Random Forest): These data-driven models can predict pesticide dissipation based on a large dataset of experimental results, considering various factors like molecular structure, temperature, and soil properties.[1][2]

Validation of the First-Order Kinetic Model with Experimental Data

The validation of a predictive model involves comparing its output with experimentally measured data. For this compound, this entails conducting laboratory or field studies to measure its dissipation over time in different soil types and under various environmental conditions.

Experimental Protocols

1. Soil Sample Collection and Preparation:

  • Soil is collected from agricultural fields with no recent history of this compound application.[3]

  • The soil is air-dried, passed through a 2 mm sieve, and characterized for its physicochemical properties (e.g., texture, pH, organic carbon content, cation exchange capacity).

2. Herbicide Application and Incubation:

  • A known concentration of this compound, typically equivalent to the recommended field application rate, is applied to the soil samples.

  • The treated soil samples are incubated under controlled laboratory conditions of temperature and moisture. In some studies, different temperature and moisture levels are used to assess their impact on dissipation.

3. Sample Collection and Extraction:

  • Soil subsamples are collected at regular intervals over a period of time (e.g., 0, 1, 3, 7, 15, 30, 45, and 60 days).

  • This compound residues are extracted from the soil samples using an appropriate solvent system, such as a mixture of acetonitrile and water. A common extraction technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

4. Residue Analysis:

  • The concentration of this compound in the extracts is quantified using analytical instrumentation, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector (LC-MS/MS).

Data Presentation for Model Validation

The following tables summarize experimental data on the dissipation half-life (DT50) of this compound from various studies, which can be used to validate the first-order kinetic model.

Table 1: Experimentally Determined Dissipation Half-Life (DT50) of this compound in Different Soil Types.

Soil TypeApplication Rate (g a.i./ha)DT₅₀ (days)Reference
Sandy Loam67.58.4
Sandy Loam1359.9
Clay Loam67.59.2
Clay Loam13510.7
Alluvial SoilNot Specified8.1 - 10.9
Coastal Saline SoilNot Specified8.1 - 10.9
Laterite SoilNot Specified8.1 - 10.9
Black SoilNot Specified8.1 - 10.9
Sugarcane Rhizospheric Soil130 mg/kg6.64
Sugarcane Rhizospheric Soil600 mg/kg9.19
Sugarcane Rhizospheric Soil1300 mg/kg9.87

Table 2: Influence of Environmental Factors on this compound DT50.

FactorConditionDT₅₀ (days)Reference
Temperature 4°C91 - 98
15°C30 - 35
25°C13 - 19
30°C13 - 19
Soil pH 5Faster dissipation
9Slower dissipation
Soil Moisture Increased moistureFaster dissipation (in some soils)

Comparison of Predictive Models

Table 3: Comparison of Predictive Models for this compound Soil Dissipation.

Model TypeDescriptionAdvantagesDisadvantages
First-Order Kinetics Assumes dissipation rate is proportional to concentration.Simple, requires minimal parameters, widely applicable to this compound data.May not accurately represent complex dissipation patterns.
Biphasic Models Describes dissipation in two distinct phases.More accurately models dissipation in heterogeneous systems.Requires more parameters and more complex data fitting.
Mechanistic Models (e.g., PRZM) Simulates physical and chemical processes in the soil.Provides a more fundamental understanding of dissipation and transport.Requires a large number of input parameters that may not be readily available.
Machine Learning Models Uses algorithms to learn patterns from large datasets.Can handle complex, non-linear relationships; potentially high predictive accuracy.Requires a large and comprehensive dataset for training; can be a "black box" with less mechanistic insight.

Visualization of the Model Validation Workflow

The following diagram illustrates the key steps involved in validating a predictive model for this compound soil dissipation.

Workflow for Validation of a Predictive Model for this compound Soil Dissipation cluster_0 Experimental Phase cluster_1 Modeling & Validation Phase A Soil Collection & Characterization B Herbicide Application A->B C Controlled Incubation B->C D Time-course Sampling C->D E Residue Extraction (e.g., QuEChERS) D->E F Analytical Quantification (e.g., HPLC-MS) E->F H Fit Model to Experimental Data F->H Concentration Data J Compare Predicted vs. Observed Concentrations F->J Observed Data G Select Predictive Model (e.g., First-Order Kinetics) G->H I Calculate Model Parameters (k, DT50) H->I I->J K Assess Model Performance (e.g., R², RMSE) J->K L Model Accepted/Refined K->L

Workflow for validating a predictive model of this compound soil dissipation.

References

Degradation of Halosulfuron-Methyl: A Comparative Study in Aerobic and Anaerobic Soils

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the persistence and breakdown of the sulfonylurea herbicide halosulfuron-methyl reveals distinct degradation patterns under aerobic and anaerobic soil conditions. Primarily driven by microbial activity and chemical hydrolysis, the presence or absence of oxygen significantly influences the herbicide's half-life and the formation of various metabolites.

This compound is a widely used herbicide for controlling broadleaf weeds and sedges in various crops. Its environmental fate, particularly its persistence in soil, is a critical factor in assessing its potential impact on subsequent crops and the broader ecosystem. This guide provides a comparative overview of this compound degradation in soils with and without oxygen, supported by experimental data and detailed methodologies.

Comparative Degradation Rates and Half-Life

The persistence of this compound, often expressed as its half-life (DT50), varies considerably between aerobic and anaerobic environments. Under aerobic conditions, the degradation is relatively faster, with reported half-lives ranging from approximately 8 to 51 days, depending on soil type, temperature, and microbial activity. In contrast, information on the half-life under strictly anaerobic conditions is less common in publicly available literature. However, studies conducted in flooded soils, which create anaerobic or low-oxygen environments, indicate a slower degradation process.

ConditionSoil TypeHalf-life (DT50) in DaysKey Factors Influencing Degradation
Aerobic Sandy Loam8.4 - 10.7Temperature, microbial activity
Clay Loam8.4 - 10.7Temperature, microbial activity
Various Indian Soils8.1 - 10.9pH, organic matter, clay content
General (typical)~26.7Not specified
General51Not specified
Anaerobic (Flooded) Not SpecifiedSlower than aerobic; specific DT50 not consistently reportedRedox potential, microbial population

Degradation Pathways and Metabolite Formation

The transformation of this compound in soil results in the formation of several breakdown products, or metabolites. The specific metabolites formed are dependent on the degradation pathway, which is significantly influenced by the presence of oxygen.

Under aerobic conditions , the primary degradation mechanisms are microbial degradation and chemical hydrolysis. The cleavage of the sulfonylurea bridge is a key step. Major metabolites identified in aerobic soils include:

  • 3-chlorosulfonamide

  • Chlorosulfonamide acid

In anaerobic or flooded aerobic conditions , the degradation pathway appears to be different, leading to a distinct set of major metabolites. These include:

  • HSMR (this compound rearrangement)

  • CSA (chlorosulfonamide acid - also seen in aerobic conditions)

  • HSR

  • CSE

The formation of these different metabolites underscores the shift in microbial and chemical processes that occurs in the absence of oxygen.

Experimental Protocols

To study the degradation of this compound in soil under controlled laboratory settings, standardized protocols are employed. The following methodologies are based on established guidelines, such as the OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil.

Soil Collection and Preparation
  • Soil Sampling: Collect soil from a relevant agricultural field with no recent history of this compound application. The top 20 cm of the soil profile is typically sampled.

  • Sieving: Air-dry the soil and pass it through a 2 mm sieve to ensure homogeneity and remove large debris.

  • Characterization: Analyze the soil for its physicochemical properties, including pH, organic carbon content, texture (sand, silt, clay percentages), and microbial biomass.

Aerobic Degradation Study
  • Incubation Setup: Distribute a known weight of the prepared soil (e.g., 50-100 g) into individual incubation vessels (e.g., biometer flasks).

  • Herbicide Application: Treat the soil samples with a standard solution of this compound. The application rate should be equivalent to the recommended field application rate. For mechanistic studies, 14C-labeled this compound is often used to trace the parent compound and its metabolites.

  • Moisture Adjustment: Adjust the soil moisture to a specific level, typically 40-60% of the maximum water-holding capacity, and maintain it throughout the experiment.

  • Incubation: Incubate the samples in the dark at a constant temperature (e.g., 20-25°C). The flasks are continuously flushed with a stream of carbon dioxide-free, humidified air to maintain aerobic conditions.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), sacrifice replicate samples for analysis.

  • Analysis: Extract the soil samples with appropriate organic solvents. Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining this compound and identify and quantify its metabolites.

Anaerobic Degradation Study
  • Pre-incubation (Aerobic Phase): Prepare and treat the soil samples as described for the aerobic study. Incubate them under aerobic conditions for a short period (e.g., 2 days) to allow for the initial distribution of the herbicide.

  • Inducing Anaerobic Conditions: After the aerobic pre-incubation, flood the soil samples with deoxygenated water to a depth of 2-5 cm above the soil surface.

  • Incubation: Seal the incubation vessels and flush the headspace with an inert gas, such as nitrogen or argon, to remove any remaining oxygen. Incubate the samples in the dark at a constant temperature.

  • Monitoring Anaerobic Conditions: Regularly monitor the redox potential of the soil to ensure that anaerobic conditions are maintained (typically below -100 mV).

  • Sampling and Analysis: At specified time intervals, collect and analyze the soil and water phases separately for the parent compound and its metabolites using HPLC or LC-MS.

Visualizing the Process

To better understand the experimental design and the degradation pathways, the following diagrams are provided.

experimental_workflow cluster_prep Soil Preparation cluster_treatment Treatment cluster_aerobic Aerobic Incubation cluster_anaerobic Anaerobic Incubation soil_collection Soil Collection sieving Sieving (2mm) soil_collection->sieving characterization Physicochemical Characterization sieving->characterization herbicide_app This compound Application characterization->herbicide_app aerobic_setup Incubation at 20-25°C with Airflow herbicide_app->aerobic_setup anaerobic_setup Flooding & N2 Purge herbicide_app->anaerobic_setup aerobic_sampling Periodic Sampling aerobic_setup->aerobic_sampling aerobic_analysis Extraction & HPLC/LC-MS Analysis aerobic_sampling->aerobic_analysis anaerobic_incubation Incubation at 20-25°C anaerobic_setup->anaerobic_incubation anaerobic_sampling Periodic Sampling anaerobic_incubation->anaerobic_sampling anaerobic_analysis Extraction & HPLC/LC-MS Analysis anaerobic_sampling->anaerobic_analysis

Caption: Experimental workflow for comparing this compound degradation.

degradation_pathways cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway parent This compound aerobic_metabolite1 3-chlorosulfonamide parent->aerobic_metabolite1 anaerobic_metabolite1 HSMR parent->anaerobic_metabolite1 aerobic_metabolite2 Chlorosulfonamide acid anaerobic_metabolite2 CSA anaerobic_metabolite3 HSR anaerobic_metabolite4 CSE

Caption: Degradation pathways of this compound.

Assessing the Selectivity of Halosulfuron-Methyl in Different Crop Varieties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of halosulfuron-methyl, a selective post-emergence herbicide, across a range of crop varieties. It includes supporting experimental data on crop tolerance and weed control efficacy, detailed experimental protocols for assessing selectivity, and comparisons with alternative herbicides.

Executive Summary

This compound is a sulfonylurea herbicide that selectively controls broadleaf weeds and sedges in various crops. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in susceptible plants[1][2][3][4]. This guide synthesizes data from multiple studies to assess the selectivity of this compound in key agricultural crops, including sugarcane, maize, rice, and dry beans. The data presented demonstrates that while this compound is generally safe for these crops, selectivity can vary depending on the crop variety, application rate, and environmental conditions.

Comparative Performance Data

The following tables summarize the quantitative data on crop injury, weed control, and yield from various studies.

Table 1: Selectivity of this compound in Sugarcane Varieties
Sugarcane VarietyThis compound Rate (g a.i./ha)Phytotoxicity Rating (0-10 scale)Weed Control (%)Yield Increase (%) vs. Weedy CheckReference
Co 0602767.51-3 (visual recovery)96.3 - 97.060.9 - 64.8[5]
Co 9400867.54 (incomplete recovery)96.3 - 97.0>5% reduction
Co 802167.5Not specified96.3 - 97.0>5% reduction
Co 9900667.5Not specified96.3 - 97.0>5% reduction
Not Specified67.5No phytotoxicity97.8 - 97.960.9 - 64.8
Not Specified75.0No phytotoxicity97.8 - 97.960.9 - 64.8
Not Specified150.0No phytotoxicity97.8 - 97.960.9 - 64.8
Table 2: Selectivity of this compound in Maize Varieties
Maize HybridThis compound Rate (g a.i./ha)Phytotoxicity SymptomsWeed Control Efficiency (%)Grain Yield (q/ha)Reference
Pioneer 3027Not specifiedChlorosis and stunting at higher ratesNot specifiedNot affected at lower rates
Not Specified67.5No adverse effects98.09 (30 DAS)65.90 - 70.70
Table 3: Selectivity of this compound in Rice Varieties
Rice CultivarThis compound Rate (g a.i./ha)Phytotoxicity SymptomsWeed Control (%)Yield ImpactReference
Not Specified15 - 60No phytotoxic symptomsUp to 90% (Cyperaceae)Increased plant height and tillers
Table 4: Selectivity of this compound in Dry Bean Varieties
Dry Bean Market ClassThis compound Rate (g a.i./ha)Injury (%)Yield ImpactReference
White Bean25, 37.5, 502, 3, 4 (transient)Not specified
Adzuki Bean35, 70Up to 65%28% reduction
Black, Cranberry, Kidney35, 70No significant effectNo significant effect

Comparison with Alternative Herbicides

This compound offers a distinct advantage in controlling sedges compared to many other herbicides.

Table 5: Comparison of this compound with Alternative Herbicides in Sugarcane
Herbicide TreatmentRate (a.i./ha)Primary Target WeedsWeed Control Efficiency (%)Yield Increase (%) vs. Weedy CheckReference
This compound67.5 gSedges, Broadleaf weeds97.8 - 97.960.9 - 64.8
Atrazine + 2,4-DNot specifiedBroadleaf weeds, some grasses8.733.9
This compound + Atrazine67.5 g + 1.25 kgBroad-spectrumHighSignificantly higher than weedy check
This compound + Metribuzin67.5 g + 525 gBroad-spectrumHighSignificantly higher than weedy check
Table 6: Comparison of this compound with Alternative Herbicides in Maize
Herbicide TreatmentRate (a.i./ha)Primary Target WeedsKey FindingsReference
This compoundNot specifiedSedges, Broadleaf weedsEffective against Cyperus rotundus
GlyphosateNot specifiedBroad-spectrum (non-selective)Lacks selectivity for in-crop use
2,4-DNot specifiedBroadleaf weedsLess effective on sedges
Metsulfuron-methylNot specifiedBroadleaf weeds, some grassesThis compound is superior for sedge control
DicambaNot specifiedBroadleaf weedsNot effective for sedge control

Experimental Protocols

General Methodology for Assessing Herbicide Selectivity

A standardized approach is crucial for accurately assessing the selectivity of herbicides like this compound. The following protocol outlines the key steps involved in conducting such field trials.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) is commonly used to minimize the effects of field variability.

  • Replications: A minimum of three to four replications for each treatment is recommended to ensure statistical validity.

  • Plot Size: The size of individual plots should be sufficient to obtain representative data, typically ranging from 10 to 50 square meters.

2. Treatments:

  • Herbicide Rates: Include the recommended label rate, as well as higher (e.g., 2x) and lower rates to determine the margin of crop safety.

  • Control Groups: A weedy check (no herbicide) and a weed-free check (manual weeding) are essential for comparison.

  • Alternative Herbicides: Include treatments with standard or alternative herbicides for a comparative assessment.

3. Application:

  • Timing: Applications should be made at the crop and weed growth stages specified on the product label (e.g., pre-emergence, post-emergence at a specific leaf stage).

  • Equipment: Use a calibrated research sprayer with appropriate nozzles to ensure uniform application.

  • Environmental Conditions: Record weather data (temperature, humidity, wind speed) at the time of application.

4. Data Collection:

  • Crop Injury (Phytotoxicity): Visually assess crop injury at regular intervals (e.g., 7, 14, 21, and 28 days after treatment - DAT). Use a standardized rating scale, such as the 0-100% scale from the Canadian Weed Science Society, where 0% indicates no injury and 100% indicates complete crop death. Symptoms to record include:

    • Chlorosis (yellowing)

    • Necrosis (tissue death)

    • Stunting (reduced height)

    • Deformation (malformation of leaves or stems)

  • Weed Control Efficacy:

    • Visual Ratings: Assess the percentage of weed control for each species present compared to the weedy check.

    • Weed Density and Biomass: Count the number of weeds per unit area and/or harvest and weigh the above-ground weed biomass.

  • Crop Yield: Harvest the crop from the center of each plot to avoid edge effects and measure the yield (e.g., grain weight, cane tonnage).

5. Statistical Analysis:

  • Subject the collected data to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.

  • Use a mean separation test (e.g., Tukey's HSD, LSD) to compare treatment means.

Mandatory Visualizations

Signaling Pathway of this compound

G cluster_herbicide This compound Application cluster_plant Plant System cluster_absorption Absorption & Translocation cluster_action Site of Action cluster_biosynthesis Amino Acid Biosynthesis cluster_effect Physiological Effects Herbicide This compound Absorption Foliar and Root Uptake Herbicide->Absorption Applied to plant Translocation Xylem and Phloem Transport Absorption->Translocation Moves within plant ALS Acetolactate Synthase (ALS) Enzyme Translocation->ALS Reaches meristems BCAA Valine, Leucine, Isoleucine ALS->BCAA Catalyzes synthesis ALS->BCAA Inhibited by This compound Pyruvate Pyruvate Pyruvate->ALS AlphaKB α-Ketobutyrate AlphaKB->ALS Protein_Synthesis Protein Synthesis Inhibition BCAA->Protein_Synthesis Essential for Cell_Division Cell Division Cessation Protein_Synthesis->Cell_Division Required for Plant_Death Plant Death Cell_Division->Plant_Death Leads to

Caption: Mechanism of action of this compound, an ALS inhibitor herbicide.

Experimental Workflow for Herbicide Selectivity Assessment

G cluster_planning Phase 1: Trial Planning cluster_execution Phase 2: Field Execution cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting Design Experimental Design (e.g., RCBD) Treatments Treatment Selection (Rates, Controls, Alternatives) Design->Treatments Plots Plot Layout and Replication Treatments->Plots Application Herbicide Application (Calibrated Sprayer) Plots->Application Maintenance Crop Maintenance (Weed-free plots) Application->Maintenance Phyto Phytotoxicity Assessment (Visual Ratings at DAT 7, 14, 21, 28) Maintenance->Phyto Efficacy Weed Control Efficacy (Density, Biomass) Phyto->Efficacy Yield_Data Crop Yield Measurement (Harvest) Efficacy->Yield_Data Stats Statistical Analysis (ANOVA, Mean Separation) Yield_Data->Stats Report Report Generation Stats->Report

Caption: Workflow for conducting herbicide selectivity and efficacy trials.

References

Efficacy of Halosulfuron-Methyl in Combination with Other Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of halosulfuron-methyl when used in combination with other herbicides. The information presented is based on experimental data from various scientific studies, focusing on weed control efficacy, crop yield, and synergistic or antagonistic interactions.

Executive Summary

This compound is a selective, post-emergence sulfonylurea herbicide primarily used for the control of sedges, especially nutsedges (Cyperus spp.), and certain broadleaf weeds. Its efficacy can be enhanced and its weed control spectrum broadened when combined with other herbicides. This guide explores the outcomes of such combinations in key agricultural settings, including sugarcane, corn, and turfgrass. The most common tank-mix partners for this compound include atrazine, metribuzin, 2,4-D, dicamba, and glyphosate. The nature of the interaction between this compound and its partner herbicides can be synergistic, additive, or antagonistic, depending on the weed species, crop, and environmental conditions.

Experimental Protocols

The data presented in this guide are derived from field and greenhouse experiments. The following is a generalized experimental protocol based on the methodologies reported in the cited studies.

A typical field experiment to evaluate the efficacy of herbicide combinations would be laid out in a Randomized Block Design (RBD) with three or four replications.[1] Plot sizes may vary, for example, 10.5m x 4m.[1] Herbicide treatments are applied at specified rates and timings, such as pre-emergence (PRE) or post-emergence (PoE), often at a certain number of days after planting (DAP) or when weeds have reached a particular growth stage (e.g., 3-4 leaf stage).[2] Applications are typically made using a knapsack sprayer with a specific nozzle type, like a flood-jet nozzle, and a defined spray volume, for instance, 500 L/ha.

Data collection includes:

  • Weed Density: Counting the number of weeds per square meter (weeds/m²) at various intervals after application.[2]

  • Weed Dry Matter/Biomass: Harvesting the above-ground parts of weeds from a specified area, drying them in an oven, and recording the weight.

  • Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry matter in the weedy check plot and WDT is the weed dry matter in the treated plot.

  • Crop Injury/Phytotoxicity: Visually assessing crop damage on a scale of 0% (no injury) to 100% (complete plant death) at regular intervals after herbicide application.

  • Crop Yield: Harvesting the crop from a specified area within each plot and measuring the yield (e.g., tonnes per hectare for sugarcane, bushels per acre for corn).[1]

Statistical analysis is performed using Analysis of Variance (ANOVA) to determine the significance of the differences between treatment means.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection cluster_analysis Analysis Field_Selection Field Selection (Known Weed Infestation) Plot_Layout Plot Layout (Randomized Block Design) Field_Selection->Plot_Layout Planting Crop Planting Plot_Layout->Planting Herbicide_Mixing Herbicide Tank-Mixing Planting->Herbicide_Mixing Application Herbicide Application (PRE or PoE) Herbicide_Mixing->Application Weed_Assessment Weed Assessment (Density, Biomass, WCE) Application->Weed_Assessment Crop_Assessment Crop Assessment (Injury, Yield) Application->Crop_Assessment Statistical_Analysis Statistical Analysis (ANOVA) Weed_Assessment->Statistical_Analysis Crop_Assessment->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion

Figure 1: Generalized Experimental Workflow for Herbicide Efficacy Trials.

Efficacy in Sugarcane

Sugarcane is a long-duration crop, making it highly susceptible to weed competition. This compound is effective against sedges, which are often problematic in sugarcane fields.

This compound + Atrazine: This combination has shown to be highly effective for the control of a wide spectrum of weeds in sugarcane. In one study, the tank mix of this compound (67.5 g/ha) + atrazine (1.25 kg/ha ) resulted in a high weed control efficiency and significantly increased cane yield compared to other treatments.

This compound + Metribuzin: The combination of this compound with metribuzin has also demonstrated excellent broad-spectrum weed control in sugarcane. A tank mix of metribuzin and halosulfuron applied post-emergence was found to be very effective in controlling the complex weed flora in sugarcane fields.

This compound + 2,4-D: The addition of 2,4-D to this compound enhances the control of broadleaf weeds. Studies have evaluated different formulations of 2,4-D (amine salt, sodium salt, and ethyl ester) in combination with this compound, showing significant effects on weed control and sugarcane yield.

Table 1: Efficacy of this compound Combinations in Sugarcane

Herbicide CombinationApplication Rate (a.i.)Weed Control Efficiency (%)Cane Yield (t/ha)Reference
This compound + Atrazine67.5 g/ha + 1.25 kg/ha 89.6105.5
This compound + Metribuzin67.5 g/ha + 525 g/ha85.4101.2
This compound + 2,4-D Amine67.5 g/ha + 2.17 L/ha78.595.6
This compound + Metsulfuron-methyl (MSM)67.5 g/ha + 4 g/ha82.398.9
Weedy Check-055.4

Efficacy in Corn

In corn, this compound is valued for its control of yellow nutsedge and certain broadleaf weeds. It is often tank-mixed with other herbicides to manage a wider range of weeds.

This compound + Dicamba: This combination can provide broad-spectrum post-emergence control of broadleaf weeds in corn. Dicamba is effective against many broadleaf species, and its combination with this compound can also manage sedges. Care must be taken with dicamba applications due to its potential for volatility and off-target movement.

This compound + Atrazine: Atrazine is a foundational herbicide in corn for broad-spectrum weed control. Tank-mixing with this compound can enhance the control of sedges and certain atrazine-tolerant broadleaf weeds.

This compound + Glyphosate (in Glyphosate-Resistant Corn): In glyphosate-resistant corn varieties, tank-mixing this compound with glyphosate provides more effective control of yellow nutsedge than glyphosate alone.

Table 2: Efficacy of this compound Combinations in Corn

Herbicide CombinationApplication Rate (a.i.)Target Weed(s)Weed Control (%)Reference
Glyphosate + Halosulfuron1.12 kg/ha + 53 g/haYellow Nutsedge>90
Glyphosate alone1.12 kg/ha Yellow Nutsedge<85
Atrazine (PRE) fb Halosulfuron (POST)500 g/ha fb 67 g/haMixed weed flora-
Pyroxasulfone (PRE) fb Halosulfuron (POST)127 g/ha fb 67 g/haMixed weed floraLower weed dry weight

Efficacy in Turfgrass

This compound is widely used in turfgrass for the selective control of nutsedge.

This compound alone: Applied post-emergence, this compound at rates of 0.050 kg/ha can effectively control Cyperus rotundus for up to 45 days after application. It is generally safe for use on most common turf types and shows minimal phytotoxicity.

This compound + 2,4-D: For mixed infestations of sedges and broadleaf weeds in turf, a tank mix of this compound and 2,4-D can provide broad-spectrum control.

Table 3: Efficacy of this compound in Turfgrass

HerbicideApplication Rate (a.i.)Target WeedWeed Control Efficiency (%)PhytotoxicityReference
This compound3.3 g/10 LCyperus rotundusHighNone observed
This compound2.4 g/10 LCyperus rotundusHighNone observed
2,4-D Ammonium Salt40 g/10 LCyperus rotundusModerateTemporary
Glyphosate150 ml/10 LCyperus rotundusHighHigh

Herbicide Interactions: Synergism and Antagonism

The combination of herbicides can result in interactions that alter their expected efficacy.

  • Synergism: The combined effect of two herbicides is greater than the sum of their individual effects.

  • Antagonism: The combined effect of two herbicides is less than the sum of their individual effects.

  • Additive Effect: The combined effect is equal to the sum of the individual effects.

Synergistic Interactions: A synergistic response has been observed with tank mixtures of This compound and 2,4-D for the control of common lambsquarters (Chenopodium album). Halosulfuron alone provided poor control of this weed, but the addition of 2,4-D significantly enhanced its efficacy.

Antagonistic Interactions: Antagonism has been reported when this compound is tank-mixed with certain grass herbicides (graminicides), such as clethodim. The addition of halosulfuron to clethodim has been shown to reduce the control of some grass species like giant foxtail and large crabgrass.

Herbicide_Interactions cluster_synergism Synergistic Interaction cluster_antagonism Antagonistic Interaction HM_24D This compound + 2,4-D Synergism_Outcome > Expected Control (e.g., Common Lambsquarters) HM_24D->Synergism_Outcome Synergism HM_Clethodim This compound + Clethodim Antagonism_Outcome < Expected Control (e.g., Certain Grasses) HM_Clethodim->Antagonism_Outcome Antagonism

References

Safety Operating Guide

Proper Disposal of Halosulfuron-Methyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. Halosulfuron-methyl, a potent herbicide, is classified as an environmentally hazardous substance and requires meticulous handling and disposal to prevent contamination of water systems and harm to non-target organisms.[1][2][3] Improper disposal of pesticide wastes, including this compound, is a violation of federal law.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Long-sleeved shirt and long pants

  • Shoes plus socks

  • Chemical-resistant gloves

  • Eye protection (safety glasses or goggles)

Facilities should be equipped with an eye wash station and a safety shower. All handling should occur in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and its containers must be conducted in a manner that prevents environmental contamination.

  • Initial Waste Collection :

    • Collect excess this compound, spray mixture, or rinsate in a suitable, clearly labeled, and closed container.

    • For spills, sweep up the solid material, avoiding dust formation, and place it into a designated container for disposal.

  • Consultation and Guidance :

    • Due to the hazardous nature of this chemical, it is imperative to contact your state's Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for specific guidance on disposal. These agencies will provide instructions tailored to your location and the specific nature of the waste.

  • Approved Disposal Methods :

    • Wastes resulting from the use of this product should be disposed of in a landfill approved for pesticide disposal or at an approved waste disposal facility.

    • Alternatively, the material can be taken to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.

    • Crucially, do not discharge this compound into sewer systems, surface water, or ground water systems.

  • Container Disposal :

    • This compound containers are non-refillable and should not be reused.

    • Triple rinse the empty container with water. To do this, fill the container approximately one-quarter full with water, replace and tighten closures, and shake for 10 seconds. Drain the rinsate into application equipment or a mix tank for later disposal. Repeat this procedure two more times.

    • The triple-rinsed container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill, or by other procedures approved by state and local authorities.

Quantitative Data on this compound Disposal

While specific quantitative limits for disposal are determined by local and federal regulations, the following table summarizes key physical and toxicological data relevant to its handling and environmental impact.

ParameterValueSource
Acute Oral Toxicity (LD50, rat) >1,287 mg/kg
Acute Dermal Toxicity (LD50, rabbit) >5,000 mg/kg
Aquatic Toxicity (Rainbow Trout, 96-hour LC50) > 118 mg/L
Aquatic Toxicity (Daphnia, 48-hour EC50) > 107 mg/L
Aquatic Toxicity (Green Algae, 5-day EC50) 0.0053 mg/L
Water Solubility (pH 7, 20°C) 1.65 g/L
UN Number 3077
Hazard Class 9 (Miscellaneous hazardous materials)

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural workflow for the proper disposal of this compound, from initial handling to final disposal, and the logical relationship between the key entities involved in ensuring safe disposal.

cluster_prep Preparation cluster_handling Waste Handling & Containment cluster_disposal Disposal Procedure cluster_container Container Management start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste contact_agency Contact State/EPA for Guidance collect_waste->contact_agency triple_rinse Triple Rinse Empty Container collect_waste->triple_rinse spill_cleanup Clean Spills: Sweep Solids, Avoid Dust contain_spill Contain Spilled Material spill_cleanup->contain_spill contain_spill->collect_waste transport Transport to Approved Facility contact_agency->transport dispose Dispose via Approved Method (e.g., Incineration, Landfill) transport->dispose recycle_container Recycle or Dispose of Container as per Regulations triple_rinse->recycle_container

Caption: Workflow for this compound Waste Disposal.

researcher Researcher/ Lab Professional waste This compound Waste researcher->waste Generates epa State/EPA/ Hazardous Waste Agency researcher->epa Seeks Guidance From disposal_facility Approved Disposal Facility researcher->disposal_facility Transports Waste To sds Safety Data Sheet (SDS) sds->researcher Informs epa->disposal_facility Regulates

References

Essential Safety and Handling Protocols for Halosulfuron-methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Personal Protective Equipment (PPE), Decontamination, and Disposal Procedures

This guide provides critical safety and operational information for laboratory professionals handling Halosulfuron-methyl. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental contamination.

When handling this compound, a sulfonylurea herbicide, a comprehensive approach to safety is paramount. This includes the consistent use of appropriate Personal Protective Equipment (PPE), meticulous decontamination of all equipment after use, and adherence to regulated disposal methods for both the chemical and any contaminated materials.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure to this compound. While specific occupational exposure limits (OELs) from bodies such as OSHA and NIOSH are not established for this compound, a conservative approach to PPE is strongly recommended.

Recommended Personal Protective Equipment for this compound

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesMaterial: Nitrile or PVC gloves are recommended based on general chemical resistance charts. Thickness: A thicker glove generally offers greater protection. Note: Specific breakthrough time data for this compound is not readily available. It is crucial to inspect gloves for any signs of degradation and to replace them immediately if contamination is suspected. For prolonged or high-concentration work, double-gloving is advised.
Body Protection Protective clothing- Long-sleeved shirt and long pants. - A lab coat or chemical-resistant apron should be worn over personal clothing. - For tasks with a higher risk of splashing, chemical-resistant coveralls are recommended.
Eye and Face Protection Safety glasses or goggles- Safety glasses with side shields are the minimum requirement. - Chemical splash goggles should be worn when there is a risk of splashing. - A face shield may be necessary in addition to goggles for full-face protection during mixing or other high-risk activities.
Foot Protection Closed-toe shoes- Sturdy, closed-toe shoes are mandatory. - For situations with a risk of spills, chemical-resistant boots or shoe covers should be worn.
Respiratory Protection Respirator- A respirator is not typically required under conditions of adequate ventilation. - If working in a poorly ventilated area or if dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocol: In Vitro Dermal Absorption Assessment

To assess the potential for dermal absorption of this compound, an in vitro study using excised skin can be conducted, following OECD Test Guideline 428.[1][2] This experiment helps in evaluating the effectiveness of protective measures.

Methodology:

  • Skin Preparation: Excised human or animal skin is mounted on a diffusion cell, separating the donor and receptor chambers. The integrity of the skin barrier is verified.[1][2]

  • Test Substance Application: A known concentration of this compound, representative of potential laboratory exposure, is applied to the outer surface of the skin.[2]

  • Receptor Fluid: The receptor chamber is filled with a fluid that mimics physiological conditions and ensures the solubility of the test substance.

  • Sampling: At predetermined time intervals, samples are taken from the receptor fluid to measure the amount of this compound that has permeated the skin.

  • Analysis: The concentration of this compound in the receptor fluid is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: The rate and extent of dermal absorption are calculated to inform risk assessments and refine PPE recommendations.

Operational Plans

Decontamination of Laboratory Equipment:

Due to the potency of sulfonylurea herbicides, meticulous cleaning of equipment is crucial to prevent cross-contamination.

  • Initial Rinse: Immediately after use, triple-rinse all equipment with water.

  • Decontamination Solution: Wash equipment with a chlorine-based solution or a 1% ammonia solution. Allow the solution to be in contact with the equipment for at least 15 minutes. For sulfonylureas, ammonia solutions can be more effective at dissolving and removing residues.

  • Second Rinse: Rinse the equipment thoroughly with clean water.

  • Final Rinse: For sensitive applications, a final rinse with an appropriate solvent (e.g., acetone or methanol), followed by air-drying, may be necessary.

  • Nozzles and Filters: Remove and clean all nozzles, screens, and filters separately and thoroughly.

Spill Management:

In the event of a this compound spill, prompt and appropriate action is necessary.

  • Control the Spill: Prevent further spread of the material.

  • Containment: For liquid spills, use absorbent materials like sand, vermiculite, or clay to contain the spill. For dry spills, lightly mist with water to prevent dust from becoming airborne.

  • Cleanup: Sweep or scoop up the absorbed or dry material and place it in a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with a detergent and water solution or a bleach and hydrated lime mixture.

Disposal Plan

Improper disposal of pesticide waste is a violation of federal law.

This compound Waste:

  • Unused or excess this compound is considered hazardous waste.

  • It should be disposed of through a licensed hazardous waste disposal facility or a community household hazardous waste collection program.

  • Never pour this compound down the drain or into any water body.

Contaminated PPE and Materials:

  • Disposable PPE (gloves, etc.) that has been in contact with this compound should be placed in a sealed bag and disposed of as hazardous waste.

  • Reusable PPE should be thoroughly decontaminated before reuse or disposal.

  • All materials used for spill cleanup must also be disposed of as hazardous waste.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound Handling cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_disposal Post-Task Actions Start Start Assess_Task Assess Handling Task (e.g., weighing, mixing, application) Start->Assess_Task Base_PPE Standard PPE - Long-sleeved shirt & long pants - Closed-toe shoes Assess_Task->Base_PPE Hand_Protection Hand Protection - Nitrile or PVC gloves Base_PPE->Hand_Protection Eye_Protection Eye/Face Protection - Safety glasses with side shields Hand_Protection->Eye_Protection Risk_Assessment Risk_Assessment Eye_Protection->Risk_Assessment Assess risk of splash or aerosol generation Advanced_Protection Advanced Protection - Chemical splash goggles - Face shield - Chemical-resistant apron/coveralls Ventilation_Check Is ventilation adequate? Advanced_Protection->Ventilation_Check Respiratory_Protection Respiratory Protection - NIOSH-approved respirator Decontaminate Decontaminate Reusable PPE & Equipment Dispose Dispose of Single-Use PPE & Waste (as hazardous waste) Decontaminate->Dispose End End Dispose->End Risk_Assessment->Advanced_Protection High Risk Risk_Assessment->Ventilation_Check Low Risk Ventilation_Check->Respiratory_Protection No Ventilation_Check->Decontaminate Yes

Caption: PPE selection workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.